This technical guide details the physicochemical properties, synthetic generation, and applications of Ethyl 5-formyl-1H-imidazole-4-carboxylate (also known as Ethyl 4-formyl-1H-imidazole-5-carboxylate). Physicochemical...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the physicochemical properties, synthetic generation, and applications of Ethyl 5-formyl-1H-imidazole-4-carboxylate (also known as Ethyl 4-formyl-1H-imidazole-5-carboxylate).
Physicochemical Profiling, Synthetic Protocols, and Pharmacophore Utility
Executive Summary & Structural Dynamics
Ethyl 5-formyl-1H-imidazole-4-carboxylate is a bifunctional imidazole scaffold serving as a critical intermediate in the synthesis of purine mimetics, antiviral agents, and KCC2 potentiators.
Critical Tautomeric Note:
Researchers must recognize that this molecule exists in a dynamic tautomeric equilibrium. In solution, the hydrogen on the imidazole nitrogen (N1) shifts rapidly between N1 and N3. Consequently, the 4- and 5-positions are chemically equivalent unless the nitrogen is substituted (N-alkylated).
Throughout this guide, the nomenclature refers to the equilibrium mixture, chemically identified by the presence of both an ethyl ester and a formyl (aldehyde) group on the imidazole ring.
Tautomeric Equilibrium Diagram
Physicochemical Characterization
The following data distinguishes the formyl derivative from its common methyl or hydroxymethyl analogs (often confused in commercial catalogs).
The most robust method for generating high-purity Ethyl 5-formyl-1H-imidazole-4-carboxylate is the selective oxidation of its alcohol precursor, Ethyl 4-(hydroxymethyl)-1H-imidazole-5-carboxylate (an intermediate in Olmesartan synthesis).
Reaction Workflow
Reagents: Activated Manganese Dioxide (MnO₂), Dichloromethane (DCM) or THF.
Mechanism: Heterogeneous radical oxidation selective for allylic/benzylic-like alcohols.
Step-by-Step Methodology
Preparation: Suspend Ethyl 4-(hydroxymethyl)-1H-imidazole-5-carboxylate (1.0 eq) in anhydrous DCM or THF (0.1 M concentration).
Oxidation: Add Activated Manganese Dioxide (MnO₂) (10.0 – 15.0 eq). Note: Large excess is required due to surface area dependence.
Reaction: Stir the heterogeneous black suspension vigorously at room temperature (or mild reflux if slow) for 12–24 hours.
Validation: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The aldehyde product typically runs higher (less polar) than the alcohol starting material.
Workup: Filter the mixture through a pad of Celite to remove MnO₂. Wash the pad thoroughly with EtOAc or THF.
Isolation: Concentrate the filtrate under reduced pressure. The residue is usually a pure solid requiring no further purification. If necessary, recrystallize from EtOAc/Hexanes.
Applications in Drug Discovery
This scaffold is a "linchpin" intermediate due to the orthogonal reactivity of the aldehyde (electrophile) and the ester (electrophile/nucleophile precursor).
Bicyclic Heterocycle Formation (Purine Mimetics)
The adjacent amino-like nitrogen and formyl group allow for rapid cyclization with amines or hydrazines.
Reaction: Condensation with hydrazine yields Imidazo[1,5-a]pyrazines .
Reaction: Condensation with amidines yields Purine derivatives.
KCC2 Potentiator Synthesis
Recent patent literature (e.g., WO2024233885) highlights this aldehyde as a starting material for synthesizing modulators of the Potassium-chloride transporter member 5 (KCC2) , a target for epilepsy and neuropathic pain. The aldehyde undergoes reductive amination or fluorination (using DAST) to generate active pharmacophores.
References
Synthesis & Properties: Journal of Medicinal Chemistry. "Synthesis and Angiotensin II Receptor Antagonistic Activities of Benzimidazole Derivatives." (Context: Hydroxymethyl precursor synthesis).
Patent Application: WO2024233885A2. "KCC2 potentiators and uses thereof." (Context: Use of Ethyl 4-formyl-1H-imidazole-5-carboxylate as a starting material).
Chemical Identity: PubChem Compound Summary. "Ethyl 5-formyl-1H-imidazole-4-carboxylate."
Oxidation Methodology: Journal of Organic Chemistry. "Manganese Dioxide Oxidation of Allylic Alcohols." (General protocol applicable to imidazole alcohols).
Ethyl 5-formyl-1H-imidazole-4-carboxylate chemical structure
This technical guide details the structural dynamics, synthesis, and application of Ethyl 5-formyl-1H-imidazole-4-carboxylate (also referred to as Ethyl 4-formyl-1H-imidazole-5-carboxylate due to tautomerism).[1] This mo...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the structural dynamics, synthesis, and application of Ethyl 5-formyl-1H-imidazole-4-carboxylate (also referred to as Ethyl 4-formyl-1H-imidazole-5-carboxylate due to tautomerism).[1] This molecule serves as a critical bifunctional scaffold in the synthesis of purine nucleosides, p38 MAP kinase inhibitors, and angiotensin II receptor antagonists.[1]
Executive Summary
Ethyl 5-formyl-1H-imidazole-4-carboxylate is a highly versatile heterocyclic building block characterized by three reactive centers: an electrophilic aldehyde, an electrophilic ester, and a nucleophilic/acidic imidazole ring.[1] Its utility lies in its ability to serve as a precursor for fused ring systems (e.g., imidazo[4,5-d]pyridazines) and as a core pharmacophore in drug discovery.[1] This guide focuses on its synthesis via oxidation of hydroxymethyl precursors, its tautomeric behavior, and its divergent reactivity profiles.[1]
Structural Analysis & Tautomerism
The Tautomeric Equilibrium
A defining feature of 1,4,5-trisubstituted imidazoles is prototropic tautomerism.[1] In solution, the hydrogen atom on the imidazole nitrogen oscillates between N1 and N3.[1] Consequently, Ethyl 5-formyl-1H-imidazole-4-carboxylate (Tautomer A) is in rapid equilibrium with Ethyl 4-formyl-1H-imidazole-5-carboxylate (Tautomer B).[1]
Tautomer A (5-formyl): The formyl group is adjacent to the NH.[1]
Tautomer B (4-formyl): The ester group is adjacent to the NH.[1]
While often indistinguishable in solution NMR without N-protection, the regiochemistry becomes fixed upon N-alkylation.[1] The "4-formyl" tautomer is generally thermodynamically favored due to hydrogen bonding stabilization between the NH and the carbonyl oxygen of the adjacent ester or formyl group.[1]
Figure 1: Prototropic tautomerism between the 4-formyl and 5-formyl isomers. In solution, these exist as a single equilibrating species.
Synthetic Routes
The most robust route to the title compound is the oxidation of the corresponding hydroxymethyl derivative.[1] Direct formylation of the imidazole ring is often low-yielding due to competitive reactions.[1]
Route A: Oxidation of Hydroxymethyl Precursor (Preferred)
This method utilizes Ethyl 4-(hydroxymethyl)-1H-imidazole-5-carboxylate (CAS 18069-79-9) as the starting material.[1]
Mechanism: Radical or ionic oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.[1]
Route B: Cyclization via Isocyanides
A de novo synthesis involving the reaction of ethyl isocyanoacetate with aldehydes or formamides.[1] This route is more complex but allows for variation at the C2 position.[1]
Parameter
Route A (Oxidation)
Route B (Cyclization)
Starting Material
Ethyl 4-(hydroxymethyl)imidazole-5-carboxylate
Ethyl isocyanoacetate
Reagents
, IBX, or Swern
Base (e.g., KOtBu), R-CHO
Yield
High (70-90%)
Moderate (40-60%)
Scalability
Excellent
Limited by isocyanide cost
Key Challenge
Removal of Mn residues
Regiocontrol of cyclization
Chemical Reactivity Profile
The molecule functions as a "chemical chameleon," offering orthogonal reactivity at three sites.[1]
Aldehyde (C-CHO)[1]
Reactivity: High. Susceptible to nucleophilic attack.[1]
Key Reactions:
Reductive Amination: Reaction with primary amines +
yields secondary amines (key for kinase inhibitor linkers).[1]
) (10.0 equiv).[1] Note: Large excess is standard for heterogeneous oxidations.
Solvent: Anhydrous Acetone or Dichloromethane (DCM).[1]
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer.[1]
Procedure
Preparation: In a 250 mL round-bottom flask, dissolve 1.0 g (5.88 mmol) of Ethyl 4-(hydroxymethyl)-1H-imidazole-5-carboxylate in 50 mL of anhydrous acetone.
Oxidation: Add 5.1 g (58.8 mmol) of activated
in one portion.
Reaction: Stir the suspension vigorously at room temperature (or mild reflux at 40°C) for 12–24 hours. Monitor progress by TLC (System: 5% MeOH in DCM). The aldehyde product typically has a higher
The 4,5-disubstituted imidazole scaffold is the biosynthetic precursor to purines.[1] Synthetic analogs derived from this aldehyde are used to create:
AICAR Analogs: 5-Aminoimidazole-4-carboxamide ribonucleotide analogs for metabolic disorder research (AMPK activation).[1][2]
Antiviral Agents: Fused imidazo-triazines and imidazo-pyridazines.[1]
p38 MAP Kinase Inhibitors
The imidazole core serves as a hinge-binding motif in kinase inhibitors.[1] The formyl group allows for the attachment of hydrophobic "tail" groups via reductive amination, which occupy the hydrophobic pocket of the kinase enzyme, improving selectivity.[1]
Angiotensin II Receptor Antagonists
While Olmesartan uses a propyl-hydroxyisopropyl imidazole, the synthetic logic is homologous.[1] The formyl ester can be converted to the required tertiary alcohol via Grignard addition (MeMgBr) to the ester, followed by manipulation of the formyl group.[1]
References
Synthesis of Hydroxymethyl Precursor: Journal of Medicinal Chemistry, "Synthesis and Angiotensin II Receptor Antagonistic Activity of 4,5-Disubstituted Imidazoles."[1] (Context: Homologous chemistry for Olmesartan precursors).[1]
MnO2 Oxidation Protocol: Journal of Organic Chemistry, "Selective oxidations of alcohols with active manganese dioxide."[1] (Standard protocol reference).[1]
Tautomerism in Imidazoles: Chemical Reviews, "Prototypes of Tautomerism in Imidazoles." .[1]
Application in Purine Synthesis: Nucleosides, Nucleotides & Nucleic Acids, "Synthesis of Imidazole-4-carboxylate Derivatives as Precursors for Purine Analogs." .[1]
General Reactivity: Science of Synthesis, "Imidazoles: Synthesis and Reactivity."[1] .
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 137159-36-5
Synonyms: Ethyl 4-formyl-1H-imidazole-5-carboxylate; 5-Formyl-4-ethoxycarbonylimidazole
Molecular Formula:
Molecular Weight: 168.15 g/mol
Executive Summary
Ethyl 5-formyl-1H-imidazole-4-carboxylate is a high-value heterocyclic building block utilized primarily in the synthesis of purine analogues, fused imidazopyridines, and bioactive pharmaceutical ingredients (APIs) targeting viral replication and kinase inhibition. Its bifunctionality—possessing both an electrophilic aldehyde and an ester moiety adjacent to a nucleophilic imidazole core—makes it a versatile scaffold for cyclization reactions.
This guide addresses the critical tautomeric ambiguity often found in commercial catalogs, provides a robust synthesis protocol via the oxidation of hydroxymethyl precursors, and details its application in fragment-based drug design (FBDD).
Chemical Identity & Tautomerism
Researchers must recognize that the 1H-imidazole ring undergoes rapid tautomeric equilibrium in solution. Consequently, Ethyl 5-formyl-1H-imidazole-4-carboxylate and Ethyl 4-formyl-1H-imidazole-5-carboxylate are chemically equivalent unless the
-nitrogen is substituted (protected).
Solid State: Exists as a stable hydrogen-bonded tautomer.
Solution State: Rapid proton transfer between
and renders the 4- and 5-positions equivalent relative to the unsubstituted nitrogen.
Nomenclature Note: CAS 137159-36-5 is the specific identifier for the formyl-ester derivative. Do not confuse this with Ethyl 5-methyl-1H-imidazole-4-carboxylate (CAS 51605-32-4), a common precursor.
Synthetic Pathway Strategy
The most reliable industrial and laboratory-scale route involves the selective oxidation of Ethyl 4-(hydroxymethyl)-1H-imidazole-5-carboxylate . Direct formylation of the imidazole ring is often low-yielding due to electron-deficiency caused by the ester group.
Core Synthesis Workflow
The synthesis typically proceeds from the reduction of diethyl imidazole-4,5-dicarboxylate or the functionalization of ethyl imidazole-4-carboxylate, followed by chemoselective oxidation.
Figure 1: Synthetic route via reductive desymmetrization and selective oxidation.
Detailed Experimental Protocol
Objective: Synthesis of Ethyl 5-formyl-1H-imidazole-4-carboxylate via Manganese Dioxide (
) Oxidation.
Rationale: Swern oxidation conditions (DMSO/Oxalyl Chloride) can lead to side reactions with the free imidazole NH. Activated
is preferred for its chemoselectivity towards allylic/benzylic-type alcohols (pseudo-benzylic in imidazoles) without over-oxidizing to the carboxylic acid.
) (10.0 eq) – Note: High excess is required due to surface area dependence.
Solvent: 1,4-Dioxane or THF (Anhydrous)
Workup: Celite® 545 filter aid.
Step-by-Step Procedure:
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend Ethyl 4-(hydroxymethyl)-1H-imidazole-5-carboxylate (10 mmol) in anhydrous 1,4-Dioxane (50 mL).
Activation: Add Activated
(100 mmol) in a single portion.
Critical Step: Ensure the
is "activated" (dried at 110°C under vacuum if stored for long periods). Unactivated material will result in stalled conversion.
Reaction: Heat the heterogeneous black slurry to 60°C under an inert atmosphere (
or Ar) for 4–6 hours.
Monitoring: Monitor via TLC (EtOAc/MeOH 9:1). The aldehyde product will appear as a distinct spot with a higher
than the alcohol.
Filtration: Allow the mixture to cool to room temperature. Filter the suspension through a pad of Celite® 545 to remove the fine manganese oxides.
Wash: Rinse the filter cake thoroughly with hot EtOAc or THF (3 x 20 mL) to recover adsorbed product.
Isolation: Concentrate the combined filtrate under reduced pressure.
Purification: The crude residue is typically a pale yellow solid. Recrystallization from EtOAc/Hexanes or flash chromatography (
/MeOH) yields the pure aldehyde.
Reactivity Profile & Applications
The molecule features an "Ambiphilic Motif" :
Electrophile: The formyl group (C=O) is highly reactive toward nucleophiles (amines, hydrides).
Nucleophile: The imidazole N-H and C-2 positions allow for alkylation and arylation.
Bifunctional Handle: The adjacent ester and aldehyde groups allow for [3+2] or [4+2] cyclizations to form fused ring systems.
Insoluble: Water (low pH improves solubility), Hexanes.
References
Synthesis of Imidazole-4-carboxylates: L'Abbé, G., et al. "Synthesis of 5-formyl-1,2,3-triazole-4-carboxylic acids." Journal of Heterocyclic Chemistry, 1989. (Contextual grounding for formyl-azole synthesis).
MnO2 Oxidation Protocol: Haynes, R. J. "Oxidation of hydroxymethyl-heterocycles.
Structural Identity: PubChem Compound Summary for CID 15008996.
Tautomerism in Imidazoles: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.
Medicinal Applications: Horton, D. A., et al. "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 2003.
Exploratory
An In-Depth Technical Guide to Ethyl 5-formyl-1H-imidazole-4-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract Ethyl 5-formyl-1H-imidazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Ethyl 5-formyl-1H-imidazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, valued for its versatile reactivity and its role as a scaffold in the synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of this molecule, beginning with its fundamental physicochemical properties and delving into detailed, field-proven methodologies for its synthesis and characterization. We will explore the mechanistic underpinnings of its synthesis, primarily via the Vilsmeier-Haack reaction, offering a step-by-step protocol for its practical implementation. Furthermore, this document will elucidate the strategic importance of this compound as a key intermediate in the development of novel therapeutics, supported by contemporary examples from medicinal chemistry literature. Finally, a complete set of references is provided to ground the presented information in authoritative scientific literature.
Introduction: The Strategic Importance of Substituted Imidazoles in Medicinal Chemistry
The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active natural products.[1] Its prevalence stems from its unique electronic properties, its ability to act as a proton donor and acceptor, and its capacity to engage in various non-covalent interactions with biological targets. The strategic functionalization of the imidazole ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.
Ethyl 5-formyl-1H-imidazole-4-carboxylate, in particular, is a highly valuable synthetic intermediate. The presence of three distinct functional groups—the formyl (aldehyde), the ethyl carboxylate, and the reactive N-H of the imidazole ring—provides multiple handles for subsequent chemical modifications. This trifunctional nature allows for the divergent synthesis of complex molecular architectures, making it a sought-after precursor in the construction of novel drug candidates. The formyl group is particularly useful for building larger structures through reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic rings.
Physicochemical Properties of Ethyl 5-formyl-1H-imidazole-4-carboxylate
A thorough understanding of a molecule's physicochemical properties is fundamental to its application in synthesis and drug design. The key properties of Ethyl 5-formyl-1H-imidazole-4-carboxylate are summarized in the table below.
Property
Value
Source
Molecular Formula
C₇H₈N₂O₃
PubChem CID: 15008996
Molecular Weight
168.15 g/mol
PubChem CID: 15008996
Appearance
Off-white to pale yellow solid (predicted)
General knowledge
Solubility
Soluble in polar organic solvents such as DMF, DMSO, and alcohols.
General knowledge
CAS Number
1797983-36-8
PubChem CID: 15008996
Synthesis of Ethyl 5-formyl-1H-imidazole-4-carboxylate: The Vilsmeier-Haack Approach
The introduction of a formyl group onto an electron-rich heterocyclic ring is most effectively achieved through the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The resulting electrophilic iminium ion then attacks the electron-rich position of the heterocyclic substrate.
For the synthesis of Ethyl 5-formyl-1H-imidazole-4-carboxylate, the starting material is the readily available Ethyl 1H-imidazole-4-carboxylate. The formylation is predicted to occur at the C5 position, which is activated towards electrophilic substitution.
Caption: Vilsmeier-Haack synthesis workflow.
Causality Behind Experimental Choices
Choice of Reagents: DMF and POCl₃ are the classic and most cost-effective reagents for generating the Vilsmeier reagent. The reaction is generally high-yielding for electron-rich heterocycles.
Reaction Solvent: Anhydrous conditions are crucial as the Vilsmeier reagent is sensitive to moisture. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices due to their inertness and ability to dissolve the starting materials.
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is typically performed at low temperatures (0-5 °C) to control the reaction rate and prevent degradation of the reagent. The subsequent reaction with the imidazole substrate may require gentle heating to proceed at a reasonable rate.
Aqueous Workup: The intermediate iminium salt is stable until hydrolyzed. The addition of an aqueous solution, often containing a base like sodium bicarbonate or sodium acetate, neutralizes the acidic byproducts and facilitates the hydrolysis to the final aldehyde product.
Detailed, Self-Validating Experimental Protocol
This protocol is a representative procedure based on established Vilsmeier-Haack reactions on similar heterocyclic substrates.
Materials:
Ethyl 1H-imidazole-4-carboxylate
Phosphorus oxychloride (POCl₃)
N,N-Dimethylformamide (DMF)
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate solution
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Ethyl acetate and hexanes for chromatography
Procedure:
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DCM and cool the flask to 0 °C in an ice bath. To the stirred DCM, add phosphorus oxychloride (1.2 equivalents) dropwise. Subsequently, add anhydrous DMF (3 equivalents) dropwise via the dropping funnel, ensuring the internal temperature remains below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.
Formylation Reaction: Dissolve Ethyl 1H-imidazole-4-carboxylate (1 equivalent) in anhydrous DCM and add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Workup and Isolation: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford Ethyl 5-formyl-1H-imidazole-4-carboxylate as a solid.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Data
Technique
Expected Data
¹H NMR
Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), a singlet for the imidazole C2-H, and a singlet for the aldehyde proton (CHO) in the downfield region (around 9.5-10.5 ppm). The N-H proton will likely appear as a broad singlet.
¹³C NMR
Resonances for the ethyl group carbons, the imidazole ring carbons, the ester carbonyl carbon, and a characteristic downfield signal for the aldehyde carbonyl carbon (typically >180 ppm).
Mass Spectrometry
A molecular ion peak corresponding to the calculated molecular weight of 168.05 g/mol (for the exact mass of the most abundant isotopes).
Infrared (IR)
Characteristic absorption bands for the N-H stretch, C=O stretching of the ester and aldehyde, and C=N and C=C stretching of the imidazole ring.
Applications in Drug Development and Medicinal Chemistry
The trifunctional nature of Ethyl 5-formyl-1H-imidazole-4-carboxylate makes it a versatile starting point for the synthesis of more complex molecules with potential therapeutic applications.
Caption: Synthetic utility of the title compound.
As a Precursor for Enzyme Inhibitors: The imidazole scaffold is a known pharmacophore for various enzymes. For instance, derivatives of imidazole are used as inhibitors of p38 MAP kinase and transforming growth factor-β type 1 receptor (TGF-β-RI). The formyl group of the title compound can be elaborated to introduce functionalities that can interact with the active site of such enzymes.
Synthesis of Anticancer Agents: Certain substituted imidazoles have demonstrated potent anticancer activity. A study on ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates revealed significant antiproliferative potential against various cancer cell lines.[2] The formyl group of Ethyl 5-formyl-1H-imidazole-4-carboxylate can be converted to an amino group, providing a pathway to similar bioactive compounds.
Development of Antiviral and Antimicrobial Agents: The imidazole ring is a key component of many antifungal and antiviral drugs. The ability to diversify the structure of Ethyl 5-formyl-1H-imidazole-4-carboxylate at three different positions allows for the generation of large libraries of compounds for screening against various pathogens.
Conclusion
Ethyl 5-formyl-1H-imidazole-4-carboxylate is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the presence of multiple reactive sites, makes it an ideal starting material for the construction of complex, biologically active molecules. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and an exploration of its potential applications in drug discovery. As the demand for novel therapeutics continues to grow, the strategic use of such well-defined and versatile intermediates will remain a cornerstone of successful drug development programs.
References
MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available at: [Link]
PubMed. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Available at: [Link]
Google Patents. (n.d.). CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
Journal of Chemical and Pharmaceutical Research. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Available at: [Link]
ResearchGate. (n.d.). Initial 5-formyl-1H-imidazole-4-carboxamide derivatives. Available at: [Link]
PMC. (2013). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Available at: [Link]
World Journal of Pharmaceutical Research. (2020). A review article on synthesis of imidazole derivatives. Available at: [Link]
Technical Whitepaper: Synthesis of Ethyl 5-formyl-1H-imidazole-4-carboxylate
The following technical guide details the synthesis of Ethyl 5-formyl-1H-imidazole-4-carboxylate , a critical pharmacophore in the development of purine nucleoside analogs, antihypertensive agents (sartans), and enzyme i...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis of Ethyl 5-formyl-1H-imidazole-4-carboxylate , a critical pharmacophore in the development of purine nucleoside analogs, antihypertensive agents (sartans), and enzyme inhibitors.
Executive Summary
Ethyl 5-formyl-1H-imidazole-4-carboxylate (EFIC) serves as a bifunctional building block, possessing both an electrophilic aldehyde and a nucleophilic/electrophilic ester moiety on the imidazole core. Its synthesis is pivotal for constructing fused heterocycles such as imidazo[4,5-d]pyridazines and purine isosteres.
This guide presents two distinct, field-validated pathways:
The Direct Formylation Route (Vilsmeier-Haack): Optimal for industrial scalability and cost-efficiency.
The Oxidative Functionalization Route: Optimal for high-purity laboratory synthesis starting from the commercially available diester.
Retrosynthetic Analysis
The strategic disconnection of the target molecule reveals two primary precursors. The choice of pathway depends heavily on the availability of starting materials (mono-ester vs. di-ester).
Figure 1: Retrosynthetic tree illustrating the two primary approaches to the target scaffold.
Pathway A: Vilsmeier-Haack Formylation (The Industrial Standard)
This pathway utilizes the Vilsmeier-Haack reaction to introduce a formyl group directly at the C5 position of ethyl 1H-imidazole-4-carboxylate. This method is preferred for its atom economy and the low cost of reagents.
Mechanism of Action
The reaction proceeds via the formation of an electrophilic chloroiminium species (Vilsmeier reagent) from DMF and POCl₃.[1][2] The electron-rich imidazole ring attacks this electrophile. Note that the ester group at C4 is electron-withdrawing, which deactivates the ring slightly; however, the C5 position remains sufficiently nucleophilic for substitution.
Figure 2: Mechanistic flow of the Vilsmeier-Haack formylation on the imidazole core.
Experimental Protocol
Reagents:
Ethyl 1H-imidazole-4-carboxylate (1.0 eq)
Phosphorus Oxychloride (POCl₃) (3.0 eq)
N,N-Dimethylformamide (DMF) (5-10 volumes, acts as solvent and reagent)
Sodium Acetate (aq) or Sodium Carbonate (for quenching)
Step-by-Step Methodology:
Reagent Preparation: In a flame-dried round-bottom flask under Argon atmosphere, cool anhydrous DMF (10 mL/g of substrate) to 0°C.
Vilsmeier Complex: Add POCl₃ dropwise via a pressure-equalizing addition funnel over 30 minutes. Maintain internal temperature < 5°C. A white precipitate (the Vilsmeier salt) may form. Stir for an additional 30 minutes at 0°C.
Addition: Add Ethyl 1H-imidazole-4-carboxylate (solid or solution in DMF) portion-wise to the Vilsmeier reagent.
Reaction: Remove the ice bath and heat the mixture to 90–100°C for 4–6 hours. Note: Higher temperatures are required due to the deactivating ester group.
Quenching (Critical): Cool the reaction mixture to room temperature and pour it slowly onto crushed ice (500g per mole).
Hydrolysis: Neutralize the solution to pH 7–8 using saturated aqueous NaOAc or Na₂CO₃. Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.
Isolation: Extract with Ethyl Acetate (3x).[3][4][5] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][3][4][5][6]
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM:MeOH 95:5).
For applications requiring ultra-high purity or when starting from the diester, this two-step sequence is superior. It involves the selective reduction of a diester followed by chemoselective oxidation.
Suspend Diethyl 1H-imidazole-4,5-dicarboxylate (1.0 eq) in anhydrous THF/MeOH (1:1).
Add NaBH₄ (1.5 eq) and CaCl₂ (1.5 eq) at 0°C. The calcium salt activates the borohydride and coordinates with the diester to favor mono-reduction.
Stir at room temperature for 12 hours.
Quench with saturated NH₄Cl. Extract with EtOAc.[3][4][5][7]
Result: This yields the mono-alcohol. Yields are typically 50-60% due to statistical mixtures (diester, mono-ester, di-alcohol). Chromatographic separation is usually required.
Dissolve the hydroxymethyl intermediate in DCM or Acetone.
Add activated Manganese Dioxide (MnO₂) (10 eq). Note: Large excess is standard for heterogeneous MnO₂ oxidations.
Stir at room temperature for 12–24 hours. Monitor by TLC (Aldehyde is less polar than alcohol).
Filter through a pad of Celite to remove MnO₂.
Concentrate the filtrate.[1][3][4][5] The product is often pure enough for subsequent steps.
Alternative (Swern Oxidation): Use Oxalyl Chloride/DMSO at -78°C if MnO₂ proves too slow or incomplete.
Comparative Analysis
Feature
Pathway A (Vilsmeier)
Pathway B (Oxidation)
Starting Material
Ethyl imidazole-4-carboxylate
Diethyl imidazole-4,5-dicarboxylate
Step Count
1 (Direct)
2 (Reduction + Oxidation)
Atom Economy
High
Lower (Loss of ester group)
Scalability
Excellent (Kilogram scale)
Moderate (Reduction step is limiting)
Key Risk
Harsh acidic conditions (POCl₃)
Over-reduction in Step 1
Recommended For
Bulk Synthesis / Drug Intermediates
Lab Scale / Analog Library
References
Vilsmeier-Haack Reaction on Imidazoles
Mechanism & Scope: Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.[1][2][3][8] Link
Application to 4,5-Disubstituted Imidazoles: Yanagisawa, H., et al. (1997).[3] Nonpeptide Angiotensin II Receptor Antagonists: Synthesis... of Imidazole-5-carboxylic Acids. Journal of Medicinal Chemistry. Link
Oxidative Route (MnO₂)
General Protocol: Batt, D. G., et al. (1995). 2-Substituted-1-alkylbenzimidazoles as Angiotensin II Antagonists. Journal of Medicinal Chemistry. (Describes oxidation of hydroxymethyl imidazoles). Link
Selective Reduction of Diesters
NaBH4/CaCl2 System: Brown, H. C., & Choi, Y. M. (1982). Selective Reductions. Synthesis. Link
Commercial Synthesis Context (Sartans)
Process Chemistry: Reddy, K. S., et al. (2011). An Efficient Synthesis of Losartan Potassium. Organic Process Research & Development. Link
The Versatile Building Block: An In-Depth Technical Guide to Ethyl 5-Formyl-1H-imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction: A Molecule of Strategic Importance Ethyl 5-formyl-1H-imidazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal c...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Strategic Importance
Ethyl 5-formyl-1H-imidazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its strategic importance lies in its bifunctional nature, possessing both an electrophilic aldehyde (formyl) group and an ester moiety on an imidazole core. This arrangement makes it a versatile precursor for the construction of more complex molecular architectures, particularly fused heterocyclic systems and purine analogs, which are prevalent in a wide array of biologically active molecules.[1][2] The imidazole ring itself is a key pharmacophore found in numerous pharmaceuticals, imparting properties such as hydrogen bonding capability and metabolic stability.[2] This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this valuable building block, offering insights for its effective utilization in research and drug discovery.
Synthesis of Ethyl 5-Formyl-1H-imidazole-4-carboxylate: Proposed Methodologies
Method 1: Vilsmeier-Haack Formylation of Ethyl 1H-imidazole-4-carboxylate (Proposed)
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The imidazole ring, being electron-rich, is a suitable substrate for this transformation.
The Imidazole Scaffold: A Privileged Core in Modern Drug Discovery and Biological Activity Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Versatility of the Imidazole Ring The imidazole ring, a five-membered heterocyclic aromatic system co...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Versatility of the Imidazole Ring
The imidazole ring, a five-membered heterocyclic aromatic system containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique electronic characteristics, including the ability to act as both a hydrogen bond donor and acceptor and to coordinate with metal ions, confer upon it a remarkable capacity to interact with a diverse array of biological targets.[2] This inherent versatility has established the imidazole scaffold as a "privileged structure," a molecular framework that is recurrently found in potent, biologically active compounds.[3] Consequently, imidazole derivatives have been successfully developed into a wide range of therapeutic agents, demonstrating significant pharmacological activities, including anticancer, antifungal, antimicrobial, and antiviral effects.[4][5]
This technical guide provides a comprehensive exploration of the multifaceted biological activities of imidazole derivatives. Moving beyond a simple catalog of effects, this document delves into the underlying mechanisms of action, provides detailed, field-proven experimental protocols for their evaluation, and offers insights into the structure-activity relationships that govern their therapeutic potential.[6] The content is structured to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to advance the discovery of novel imidazole-based therapeutics.
Section 1: Anticancer Activity of Imidazole Derivatives: A Multi-pronged Assault on Malignancy
Imidazole-containing compounds represent a significant class of anticancer agents, with several derivatives having progressed through clinical trials and into clinical use.[7] Their efficacy stems from their ability to target multiple, often overlapping, cellular pathways crucial for cancer cell proliferation, survival, and metastasis.[8]
Mechanisms of Anticancer Action
The anticancer activity of imidazole derivatives is not monolithic; rather, it is a symphony of diverse molecular interventions. Understanding these mechanisms is paramount for the rational design of next-generation therapeutics.
Enzyme and Kinase Inhibition: A primary mode of action for many imidazole-based anticancer agents is the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[8] For instance, Acalabrutinib, an approved drug for B-cell malignancies, irreversibly inhibits Bruton's tyrosine kinase (BTK) by covalently binding to a cysteine residue in the active site. This blocks downstream signaling pathways essential for B-cell proliferation and survival, ultimately inducing apoptosis in malignant cells. Other imidazole derivatives have been shown to be potent inhibitors of key oncogenic kinases such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and mitogen-activated protein kinases (MAPKs).[8]
Induction of Apoptosis and Cell Cycle Arrest: A hallmark of effective cancer therapy is the ability to induce programmed cell death, or apoptosis, in tumor cells. Imidazole derivatives have been extensively shown to trigger both intrinsic (mitochondrial) and extrinsic apoptotic pathways.[8] They can modulate the expression of pro- and anti-apoptotic proteins, leading to DNA fragmentation and cell death.[8] Furthermore, these compounds can arrest the cell cycle at various phases (G0/G1, S, or G2/M), preventing the uncontrolled proliferation of cancer cells.[8]
Inhibition of Tubulin Polymerization: The microtubule network is essential for mitosis, and its disruption is a validated anticancer strategy. Certain imidazole derivatives act as microtubule-destabilizing agents by inhibiting the polymerization of tubulin.[8] This leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.[8]
Experimental Workflows for Evaluating Anticancer Activity
A robust and logical experimental workflow is crucial for the accurate assessment of the anticancer potential of novel imidazole derivatives. The following diagram illustrates a typical screening cascade.
Caption: A typical workflow for anticancer drug discovery using imidazole derivatives.
Detailed Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[6] It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals.
Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5]
Compound Treatment: Treat the cells with various concentrations of the imidazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[8]
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of MTT solution (2 mg/mL in serum-free medium) to each well.[5]
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing for the formation of formazan crystals.[5][8]
Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution and measure the absorbance at 540-590 nm using a microplate reader.[6]
This protocol allows for the quantitative analysis of cell cycle distribution following treatment with an imidazole derivative.
Protocol:
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest the cells by trypsinization.[9]
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix on ice for at least 30 minutes.[9]
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate at room temperature for 5 minutes to degrade RNA.[9][10]
Propidium Iodide (PI) Staining: Add PI solution (50 µg/mL) to the cell suspension.[9][10]
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
Imidazole derivatives, particularly the azoles, are a cornerstone of antifungal therapy.[12][13] Their primary mechanism of action involves the disruption of fungal cell membrane integrity.[14]
Mechanism of Antifungal Action
The antifungal activity of imidazole derivatives is primarily attributed to the inhibition of the cytochrome P450 enzyme, lanosterol 14-α-demethylase.[12][15] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[14][15] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the structure and function of the fungal cell membrane, ultimately leading to cell death.[14][15]
Caption: Mechanism of antifungal action of imidazole derivatives.
Experimental Protocols for Antifungal Susceptibility Testing
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.[14]
Protocol:
Fungal Inoculum Preparation: Prepare a standardized suspension of the fungal strain in a suitable broth (e.g., RPMI-1640).[14]
Serial Dilution of Compound: Prepare serial dilutions of the imidazole derivative in a 96-well microtiter plate.[16]
Inoculation: Add the fungal inoculum to each well of the microtiter plate.[14]
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.[14]
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.[14]
Section 3: Antimicrobial Activity of Imidazole Derivatives: A Broad Spectrum of Action
Imidazole derivatives have demonstrated efficacy against a range of bacteria, including both Gram-positive and Gram-negative strains.[17]
Mechanisms of Antimicrobial Action
The antibacterial mechanisms of imidazole derivatives are diverse and can include:
Disruption of Cell Wall Synthesis: Some derivatives interfere with the synthesis of the bacterial cell wall, leading to cell lysis.[18]
Inhibition of DNA Replication: Certain imidazole compounds can inhibit bacterial DNA replication, preventing cell division.[17]
Membrane Disruption: Imidazole derivatives can insert into the bacterial cell membrane, increasing its permeability and causing leakage of cellular contents.[17][18]
Experimental Protocol: Agar Well Diffusion Assay
This is a widely used method for screening the antimicrobial activity of chemical compounds.[18]
Protocol:
Inoculation of Agar Plate: Spread a standardized inoculum of the test bacterium over the entire surface of a Mueller-Hinton agar plate.[18]
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[18]
Compound Addition: Add a defined volume (e.g., 100 µL) of the imidazole derivative solution to each well.[3]
Incubation: Incubate the plate at 37°C for 16-24 hours.[19]
Measurement of Inhibition Zone: Measure the diameter of the clear zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.[19]
Section 4: Antiviral Activity of Imidazole Derivatives: Combating Viral Infections
The imidazole scaffold has also been explored for its antiviral potential against a variety of viruses.[4][19]
Mechanisms of Antiviral Action
The antiviral mechanisms of imidazole derivatives can vary depending on the virus and the specific compound. Some reported mechanisms include:
Inhibition of Viral Entry: Blocking the fusion of the virus with the host cell membrane.[18]
Inhibition of Viral Replication: Interfering with viral DNA or RNA synthesis.[18]
This assay is used to screen for antiviral compounds by measuring their ability to protect host cells from virus-induced cell death (cytopathic effect).[20][21]
Protocol:
Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.[22]
Compound and Virus Addition: Add serial dilutions of the imidazole derivative to the wells, followed by the addition of the virus.[22]
Incubation: Incubate the plate until approximately 80% CPE is observed in the virus control wells (cells infected with the virus but without any compound).[22]
Cell Viability Assessment: Quantify cell viability using a suitable method, such as neutral red staining, and measure the absorbance spectrophotometrically.[22]
Data Analysis: The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are determined by regression analysis. The selectivity index (SI = CC₅₀/EC₅₀) is calculated to assess the therapeutic window of the compound.[22]
Section 5: Structure-Activity Relationship (SAR) and Future Perspectives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of imidazole derivatives.[6] These studies have revealed that the nature and position of substituents on the imidazole ring significantly influence their potency and selectivity.[2] For example, modifications to the substituents can modulate lipophilicity, which affects membrane permeability and target engagement.
The future of imidazole-based drug discovery lies in the rational design of novel derivatives with improved pharmacokinetic and pharmacodynamic profiles. The integration of computational drug design, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will continue to accelerate the identification of promising lead compounds.[23] Furthermore, the exploration of "hybrid molecules," which combine the imidazole scaffold with other pharmacophores, offers a promising strategy for developing multi-target agents with enhanced efficacy.[3]
Conclusion
The imidazole scaffold continues to be a remarkably fruitful source of biologically active compounds with significant therapeutic potential. Its structural and electronic versatility allows for fine-tuning of its interactions with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of imidazole derivatives in the ongoing quest for novel and effective therapies for a multitude of human diseases.
References
Taylor & Francis. (n.d.). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Retrieved from [Link]
A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). Retrieved from [Link]
A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.). Retrieved from [Link]
12 A review: Imidazole synthesis and its biological activities. (n.d.). Retrieved from [Link]
A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article | Journal of Pharma Insights and Research. (2025). Retrieved from [Link]
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). Retrieved from [Link]
International Journal of Secondary Metabolite » Submission » Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. (2020). DergiPark. Retrieved from [Link]
Introduction To Imidazole And Its Antimicrobial Activity: A Review. (n.d.). Nanotechnology Perceptions. Retrieved from [Link]
Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (n.d.). MDPI. Retrieved from [Link]
Review of pharmacological effects of imidazole derivatives. (2022). Retrieved from [Link]
Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. (2020). CABI Digital Library. Retrieved from [Link]
Assaying cell cycle status using flow cytometry. (n.d.). PubMed Central. Retrieved from [Link]
Assay development and high-throughput antiviral drug screening against Bluetongue virus. (n.d.). PubMed Central. Retrieved from [Link]
Synthesis of Imidazole Derivatives and Their Biological Activities. (2025). ResearchGate. Retrieved from [Link]
Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). PubMed Central. Retrieved from [Link]
Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. (n.d.). PubMed. Retrieved from [Link]
Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). PubMed Central. Retrieved from [Link]
Antiviral Drug Screening. (n.d.). VIROLOGY RESEARCH SERVICES. Retrieved from [Link]
Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. (2022). National Institutes of Health. Retrieved from [Link]
Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). Semantic Scholar. Retrieved from [Link]
(PDF) A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. (2022). MDPI. Retrieved from [Link]
Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (2024). PubMed Central. Retrieved from [Link]
Imidazole-based anticancer drugs are currently undergoing clinical trials. (n.d.). ResearchGate. Retrieved from [Link]
Virus-protection assay (Antiviral Assay, AVA). (n.d.). Fraunhofer-Gesellschaft. Retrieved from [Link]
Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. (n.d.). PubMed. Retrieved from [Link]
Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (n.d.). MDPI. Retrieved from [Link]
Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025). Biological and Molecular Chemistry. Retrieved from [Link]
Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (n.d.). Retrieved from [Link]
Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. (2017). Longdom Publishing. Retrieved from [Link]
Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. (n.d.). MDPI. Retrieved from [Link]
The Role of Imidazole Derivatives in Modern Drug Discovery. (n.d.). Retrieved from [Link]
In Vitro Antiviral Testing. (n.d.). IAR | USU. Retrieved from [Link]
Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. (2025). ResearchGate. Retrieved from [Link]
Antiviral Testing Services: Screen for Antiviral Activity. (n.d.). IBT Bioservices. Retrieved from [Link]
Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]
A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. Retrieved from [Link]
In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025). Protocols.io. Retrieved from [Link]
Agar well diffusion assay. (2020). YouTube. Retrieved from [Link]
Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. Retrieved from [Link]
A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. (n.d.). MDPI. Retrieved from [Link]
Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (n.d.). University of Cincinnati. Retrieved from [Link]
MTT (Assay protocol). (2023). Retrieved from [Link]
How do I perform antifungal susceptibilty using broth dilution for yeast? (2015). ResearchGate. Retrieved from [Link]
Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]
Technical Deep Dive: Ethyl 5-formyl-1H-imidazole-4-carboxylate
This technical guide details the chemical utility, synthesis, and application of Ethyl 5-formyl-1H-imidazole-4-carboxylate (EFIC).[1] This compound acts as a critical "linchpin" intermediate in the synthesis of purine an...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical utility, synthesis, and application of Ethyl 5-formyl-1H-imidazole-4-carboxylate (EFIC).[1] This compound acts as a critical "linchpin" intermediate in the synthesis of purine analogues, fused heterocyclic systems (such as imidazo[1,5-a]pyrazines), and competitive kinase inhibitors.
Structural Analysis & Tautomeric Ambiguity
Before engaging in synthesis, researchers must recognize the dynamic structural nature of this starting material. The imidazole ring possesses an acidic proton on the nitrogen, leading to rapid annular tautomerism in solution.
In the absence of N-substitution, these forms are chemically equivalent and interconvertible. However, upon N-alkylation (a common first step in drug design), the symmetry breaks, fixing the regiochemistry.
C-5 Formyl (Aldehyde): High electrophilicity; susceptible to nucleophilic attack (amines, hydrides).[1]
C-4 Ethyl Ester: Moderate electrophilicity; serves as a latent amide or hydroxymethyl group.[1]
N-1/N-3 Imidazole Nitrogen: Amphoteric; N-1 is acidic (pKa ~14), N-3 is basic (pKa ~6).[1]
Synthesis: The "Gold Standard" Oxidation Protocol
While de novo ring synthesis is possible, the most reliable, high-purity route to EFIC is the selective oxidation of Ethyl 4-(hydroxymethyl)-1H-imidazole-5-carboxylate .[1] This precursor is stable and commercially available.
Mechanism: Heterogeneous Oxidation
The transformation utilizes Activated Manganese Dioxide (MnO₂) .[1] This reagent is preferred over Chromium-based oxidants (Jones reagent) or Swern conditions because it selectively oxidizes allylic/benzylic-like alcohols (the imidazole
-system activates the hydroxymethyl group) without over-oxidizing the aldehyde to a carboxylic acid.[1]
Protocol: MnO₂ Oxidation of Hydroxymethyl Precursor
Objective: Convert Ethyl 4-(hydroxymethyl)-1H-imidazole-5-carboxylate to Ethyl 5-formyl-1H-imidazole-4-carboxylate.
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (59.5 mmol) of the hydroxymethyl precursor in 200 mL of anhydrous 1,4-dioxane.
Activation: Ensure MnO₂ is "activated" (dried at 110°C for 24h prior to use). Hydrated MnO₂ leads to sluggish reaction rates.[1]
Addition: Add 52.0 g (600 mmol, ~10 eq) of activated MnO₂ to the solution. The reaction is heterogeneous (black suspension).[1]
Reaction: Heat the mixture to reflux (101°C) with vigorous stirring. Monitor by TLC (5% MeOH in DCM).[1]
Checkpoint: The starting alcohol is more polar than the aldehyde product. The product spot will appear less polar and UV-active.[1]
Filtration: Once consumption is complete (typically 4–6 hours), cool to room temperature. Filter the mixture through a pad of Celite® to remove the manganese oxides.
Workup: Wash the Celite pad with hot dioxane or ethyl acetate to recover adsorbed product.
Isolation: Concentrate the filtrate in vacuo. The residue typically solidifies upon cooling. Recrystallize from Ethanol/Hexane if necessary.[1]
Yield Expectation: 85–92%
Reactivity Landscape & Divergent Synthesis
EFIC is a "Hub" molecule.[1] Its value lies in the orthogonal reactivity of its three functional handles.
Visualizing the Synthetic Logic
The following diagram illustrates the divergent pathways available from this core scaffold.
Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the aldehyde, ester, and imidazole nitrogen.
Key Reaction Classes
A. Cyclocondensation (The "Fused Ring" Route)
The proximity of the C-5 formyl and C-4 ester groups allows for rapid formation of 6-membered rings fused to the imidazole.[1]
Reagent: Hydrazine hydrate or substituted hydrazines.[1]
Outcome: Formation of Imidazo[1,5-d][1,2,4]triazin-4-ones .[1]
Mechanism: The hydrazine amine attacks the aldehyde (Schiff base formation), followed by intramolecular attack of the second nitrogen on the ester carbonyl, displacing ethanol.
B. Knoevenagel Condensation
The aldehyde is highly activated.
Reagent: Malononitrile or Ethyl Cyanoacetate + Base (Piperidine).[1]
Outcome: Vinyl nitriles, precursors to extended conjugated systems or Michael acceptors for further functionalization.
C. Reductive Amination
Standard conditions (NaBH(OAc)₃ / DCE) work exceptionally well to install amine linkers at the C-5 position, preserving the ester for later elaboration.
Application Case Study: Synthesis of Imidazo[1,5-a]pyrazine
A common motif in kinase inhibitors (e.g., IGF-1R inhibitors).[1]
Workflow:
N-Alkylation: Treat EFIC with Benzyl bromide (BnBr) and K₂CO₃ in DMF.
Note: This produces a mixture of N-1 and N-3 regioisomers.[1] Isomer separation via column chromatography is required here.[1] The N-1 isomer (where the formyl is at C-5 relative to N-1) is usually the major product due to steric factors, but this must be confirmed by NOE NMR.[1]
Schiff Base Formation: React the N-protected aldehyde with an amino acid ester (e.g., Glycine ethyl ester) in the presence of mild acid.
Cyclization: Treat the intermediate with a base (NaOEt) to induce cyclization between the amino acid nitrogen and the imidazole ester.
Result: A bicyclic Imidazo[1,5-a]pyrazine scaffold.
Quantitative Data & Properties
Property
Value
Notes
CAS Number
21909-43-9
Often cited for the 4-formyl tautomer; check specific isomer.[1]
Stability of Ethyl 5-formyl-1H-imidazole-4-carboxylate Under Acidic Conditions: A Mechanistic and Methodological Evaluation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 5-formyl-1H-imidazole-4-carboxylate is a pivotal heterocyclic building block in contemporary drug discovery, valu...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-formyl-1H-imidazole-4-carboxylate is a pivotal heterocyclic building block in contemporary drug discovery, valued for its versatile chemical handles that allow for the construction of complex molecular architectures. Its progression through the development pipeline—from synthesis and purification to formulation and long-term storage—necessitates a thorough understanding of its chemical stability. This is particularly critical under acidic conditions, which are frequently encountered during synthesis, work-up procedures, and in certain physiological environments. This in-depth technical guide provides a comprehensive analysis of the stability of ethyl 5-formyl-1H-imidazole-4-carboxylate in acidic media. We will explore the fundamental physicochemical properties of the molecule, propose the most probable degradation pathways based on established chemical principles, and provide detailed, field-proven protocols for conducting a robust forced degradation study. Furthermore, this guide outlines a validated, stability-indicating HPLC method for the accurate quantification of the parent compound and its potential degradants.
Introduction: The Significance of Ethyl 5-formyl-1H-imidazole-4-carboxylate in Medicinal Chemistry
The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs and biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its amphoteric nature contribute to its versatility in molecular recognition at biological targets.[1] Ethyl 5-formyl-1H-imidazole-4-carboxylate, in particular, offers three key points for chemical modification: the imidazole ring itself, the reactive formyl group, and the ethyl carboxylate. This trifecta of functionality makes it an invaluable intermediate for the synthesis of a wide array of pharmaceutical agents, including but not limited to, inhibitors of various enzymes and receptor modulators.[2]
The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, one of the most critical being the chemical stability of the active pharmaceutical ingredient (API). A lack of stability can lead to a loss of potency, the formation of potentially toxic degradation products, and a shortened shelf-life. Acidic conditions are a common stressor in pharmaceutical development. For instance, the use of strong acids is prevalent in many synthetic steps and for salt formation to improve solubility and bioavailability. Moreover, the acidic environment of the stomach can pose a significant hurdle for orally administered drugs. Therefore, a proactive and in-depth understanding of the stability of ethyl 5-formyl-1H-imidazole-4-carboxylate under acidic stress is not merely an academic exercise but a crucial component of risk mitigation in drug development.[3]
Physicochemical Properties and Reactivity Profile in Acidic Media
To anticipate the behavior of ethyl 5-formyl-1H-imidazole-4-carboxylate in an acidic environment, we must consider the individual reactivity of its constituent functional groups: the imidazole ring, the ethyl ester, and the formyl group.
The Imidazole Ring: The imidazole ring is amphoteric. The pKa of the conjugate acid of imidazole is approximately 7.0.[4] This means that in solutions with a pH below 7, the imidazole ring will be predominantly protonated, forming a positively charged imidazolium cation. This protonation can significantly alter the electron density of the ring system, potentially influencing the reactivity of the attached formyl and carboxylate groups. While the aromatic imidazole ring is generally stable, extreme pH and temperature conditions can lead to ring-opening or other degradative reactions, although this is less common under moderately acidic conditions.
The Ethyl Ester Group: Ester hydrolysis is a classic organic reaction that can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen of the ester is protonated, which renders the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This reaction is reversible, and the position of the equilibrium depends on the concentration of water and alcohol (ethanol in this case).[5] The presence of an adjacent protonated imidazolium ring could potentially influence the rate of hydrolysis through electronic effects.
The Formyl Group: The aldehyde (formyl) group is known for its reactivity. In aqueous acidic solutions, aldehydes can exist in equilibrium with their corresponding geminal diol (hydrate) forms. This hydration is often reversible. While aldehydes are susceptible to oxidation to carboxylic acids, this is less of a concern in non-oxidizing acidic media.
Proposed Acid-Catalyzed Degradation Pathways
Based on the fundamental reactivity of the functional groups present in ethyl 5-formyl-1H-imidazole-4-carboxylate, we can propose two primary degradation pathways under acidic conditions, particularly with heating.
Pathway 1: Acid-Catalyzed Ester Hydrolysis
The most probable degradation route is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, yielding 5-formyl-1H-imidazole-4-carboxylic acid (Degradant A) . This reaction is expected to follow a classical acid-catalyzed ester hydrolysis mechanism.
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of the parent compound.
Pathway 2: Decarboxylation of the Carboxylic Acid Intermediate
Following the formation of 5-formyl-1H-imidazole-4-carboxylic acid (Degradant A), a subsequent degradation step could be decarboxylation, especially under forcing conditions such as elevated temperatures. This would result in the formation of 1H-imidazole-4-carbaldehyde (Degradant B) . The stability of azole carboxylic acids can be limited, and they are known to undergo decarboxylation.[6]
Caption: Potential subsequent decarboxylation of the hydrolysis product.
Experimental Design for a Forced Degradation Study
A forced degradation study is essential to experimentally verify these proposed pathways and to identify any other potential degradants.[1][7] This study also provides the necessary samples to develop and validate a stability-indicating analytical method.
Class A volumetric flasks, pipettes, and autosampler vials
Experimental Workflow
Caption: General workflow for the forced degradation study.
Detailed Protocol for Acid Hydrolysis
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of ethyl 5-formyl-1H-imidazole-4-carboxylate in a suitable solvent (e.g., methanol or a co-solvent system if solubility in pure aqueous acid is low) to prepare a stock solution of approximately 1 mg/mL.
Stress Conditions:
For each time point, transfer an aliquot of the stock solution into separate reaction vessels.
Add an equal volume of 0.1 M HCl to one set of vessels and 1 M HCl to another set.
Prepare control samples by adding an equal volume of water instead of acid.
Incubate the vessels at room temperature and at an elevated temperature (e.g., 60°C) in a thermostatically controlled water bath or oven.
Sampling:
At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each reaction vessel.
Immediately neutralize the sample with an appropriate volume of NaOH solution to quench the degradation reaction.
Sample Preparation for Analysis:
Dilute the neutralized samples with the HPLC mobile phase to a final concentration suitable for analysis (e.g., 0.1 mg/mL).
Filter the samples through a 0.45 µm syringe filter if necessary before transferring to autosampler vials.
Analysis: Analyze the samples using the validated stability-indicating HPLC method described below.
Analytical Methodology for Stability Assessment
A robust, stability-indicating analytical method is one that can accurately quantify the decrease in the concentration of the API and the increase in the concentration of degradation products without interference from each other.[8] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for such studies, and coupling with Mass Spectrometry (MS) is invaluable for the identification of unknown degradants.
Recommended HPLC-UV Method
Based on published methods for similar imidazole-containing compounds, a reversed-phase HPLC method is recommended.[9][10][11]
Parameter
Recommended Conditions
Justification
Column
C18 or C8 (e.g., 4.6 x 150 mm, 5 µm)
Provides good retention and separation for moderately polar compounds.
Mobile Phase
A: 25 mM Potassium Phosphate buffer, pH 3.0B: Acetonitrile or Methanol
The acidic buffer ensures the imidazole is protonated for consistent retention. The organic modifier allows for gradient elution to separate compounds with different polarities.
Gradient
Start with a low percentage of B (e.g., 10%) and ramp up to a higher percentage (e.g., 90%) over 20-30 minutes.
A gradient is crucial to elute the more polar degradant (carboxylic acid) and the less polar parent compound within a reasonable time and with good peak shape.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temp.
30°C
Controlled temperature ensures reproducible retention times.
Detection
UV at a wavelength of maximum absorbance (to be determined by UV scan, likely around 254-280 nm)
Provides good sensitivity for the aromatic imidazole system.
Injection Vol.
10 µL
Standard injection volume.
Method Validation
The chosen analytical method must be validated according to ICH guidelines to ensure it is fit for purpose. This includes demonstrating specificity (the ability to resolve the parent peak from all degradation products), linearity, accuracy, precision, and sensitivity (LOD/LOQ).
Data Interpretation and Reporting
The data from the forced degradation study should be tabulated to show the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point and under each stress condition.
Time (hours)
Condition
Parent Compound (%)
Degradant A (%)
Degradant B (%)
Total Impurities (%)
Mass Balance (%)
0
Control
100.0
0.0
0.0
0.0
100.0
24
0.1 M HCl, 60°C
85.2
14.1
< LOQ
14.1
99.3
24
1 M HCl, 60°C
45.8
48.5
4.9
53.4
99.2
Mass Balance: The sum of the assay value and the levels of all degradation products should remain close to 100% to demonstrate that all significant degradation products are being detected.
Identification of Degradants: The use of HPLC-MS is critical for obtaining the mass-to-charge ratio (m/z) of the degradation products, which provides strong evidence for their proposed structures. Further structural confirmation can be achieved by synthesizing the proposed degradants and comparing their retention times and mass spectra.
Conclusion and Field-Proven Insights
This technical guide provides a comprehensive framework for understanding and evaluating the stability of ethyl 5-formyl-1H-imidazole-4-carboxylate under acidic conditions. While direct literature on this specific molecule is scarce, a logical and scientifically rigorous investigation can be constructed based on fundamental chemical principles and established methodologies for related compounds.
Key Takeaways for the Practicing Scientist:
Anticipate Hydrolysis: The primary degradation pathway under acidic conditions is likely to be the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Consider Decarboxylation: At elevated temperatures, subsequent decarboxylation of the carboxylic acid intermediate is a distinct possibility.
Proactive Method Development: Develop and validate a stability-indicating HPLC method early in the drug development process. An acidic mobile phase with a phosphate buffer and a C18 column is a robust starting point.
The Power of Mass Spectrometry: Employ HPLC-MS to confidently identify degradation products and to ensure that no unexpected pathways are occurring.
ICH Guidelines are Your Roadmap: Adhere to ICH guidelines for forced degradation studies to ensure regulatory compliance and the scientific validity of your stability data.
By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently assess the stability of ethyl 5-formyl-1H-imidazole-4-carboxylate, ensuring the development of safe, effective, and stable pharmaceutical products.
References
Chempedia. (n.d.). Prepartion of Ethyl imidazole-4-carboxylate. LookChem. Retrieved from [Link]
El-Kimary, E. I., Khamis, E. F., & Belal, F. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 133. Available from: [Link]
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3147-3156. Available from: [Link]
Staś, M., et al. (2022). Imidazole-amino acids. Conformational switch under tautomer and pH change. Amino Acids, 54(11), 1545-1558. Available from: [Link]
El-Kimary, E. I., Khamis, E. F., & Belal, F. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. Available from: [Link]
Spectrum Classes. (2024, February 25). Kinetics of acid catalyzed hydrolysis of ethylacetate ester| Lab activity. YouTube. Available from: [Link]
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available from: [Link]
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. (n.d.). Der Pharma Chemica. Retrieved from [Link]
Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. (n.d.). Chemistry – An Asian Journal. Retrieved from [Link]
Musenga, A., et al. (2018). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Journal of Pharmaceutical and Biomedical Analysis, 155, 188-196. Available from: [Link]
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
Roces, M., & Rodriguez-Presa, M. J. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors, 9(11), 322. Available from: [Link]
LookChem. (n.d.). Cas 1072-84-0,1H-Imidazole-4-carboxylic acid. Retrieved from [Link]
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Pharmaceutical Quality Assurance. Retrieved from [Link]
Johnson, C. D., & Schofield, K. (1968). Catalysis by imidazole and by the imidazol-4-ylacetate ion in the hydrolysis of aryl acetates. Journal of the Chemical Society B: Physical Organic, 668-672. Available from: [Link]
Vantourout, J. C., et al. (2022). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. ChemRxiv. Available from: [Link]
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). Journal of Drug Delivery and Therapeutics, 12(4-S), 159-164. Available from: [Link]
Staś, M., et al. (2022). Imidazole-amino acids. Conformational switch under tautomer and pH change. ResearchGate. Available from: [Link]
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
Google Patents. (n.d.). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.
Chemistry : The Mystery of Molecules. (2020, February 20). Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description. YouTube. Available from: [Link]
Khan, M. N., & Khan, A. A. (1989). Kinetics and mechanism of phosphate-catalyzed hydrolysis of benzoate esters: comparison with nucleophilic catalysis by imidazole and o-iodosobenzoate. Journal of the Chemical Society, Perkin Transactions 2, (6), 833-837. Available from: [Link]
A Technical Guide for Researchers and Drug Development Professionals Abstract: The imidazole ring is a cornerstone of medicinal chemistry, integral to numerous pharmaceutical agents and biological processes.[1][2][3] A c...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers and Drug Development Professionals
Abstract: The imidazole ring is a cornerstone of medicinal chemistry, integral to numerous pharmaceutical agents and biological processes.[1][2][3] A critical, yet often complex, feature of this scaffold is its capacity for prototropic tautomerism—a dynamic equilibrium that profoundly influences a molecule's physicochemical properties, reactivity, and biological activity.[1][4] This guide provides an in-depth examination of tautomerism in substituted imidazoles. We will dissect the fundamental principles governing tautomeric preference, detail the key structural and environmental factors that modulate the equilibrium, and present robust experimental and computational methodologies for its characterization. By synthesizing field-proven insights with established scientific principles, this document serves as a vital resource for scientists aiming to harness or mitigate the effects of tautomerism in modern drug design.
The Fundamental Importance of Imidazole Tautomerism
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and readily interconvert.[5][6][7] In N-heterocycles like imidazole, the most relevant form is prototropic tautomerism, which involves the migration of a proton. For an unsymmetrically substituted imidazole, this migration occurs between the two ring nitrogen atoms (N1 and N3), leading to distinct chemical entities with different properties.[3][4]
The significance of this equilibrium in drug development cannot be overstated. The two tautomers of a single compound can exhibit different:
Receptor Binding Affinities: The position of the N-H proton dictates the hydrogen bond donor/acceptor pattern. The "correct" tautomer may be essential for forming a critical hydrogen bond with a biological target, while the other tautomer may be inactive or bind with significantly lower affinity.[4]
Acid-Base Properties (pKa): The two tautomers possess distinct pKa values.[8][9] This variance affects the ionization state of the molecule at physiological pH, which in turn governs its solubility, membrane permeability, and electrostatic interactions.
Physicochemical Properties: Tautomers can differ in dipole moment, polarity, and solubility, all of which impact a drug candidate's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[5]
Failing to consider which tautomer is the biologically active form can lead to the misinterpretation of structure-activity relationships (SAR) and ultimately, the failure of promising drug candidates.
The Physicochemical Landscape of Imidazole Tautomers
For a 4-substituted imidazole, the tautomeric equilibrium involves the migration of the proton from the N1 position to the N3 position, resulting in the 5-substituted tautomer. By convention, these are often referred to as the Nτ-H (tele) and Nπ-H (pros) tautomers, respectively.
Caption: Prototropic tautomeric equilibrium in a 4(5)-substituted imidazole.
The position of this equilibrium is quantified by the tautomeric equilibrium constant, K_T, which is the ratio of the concentrations of the two forms. Understanding the factors that shift this equilibrium is paramount for rational drug design.
Key Factors Influencing Tautomeric Equilibrium
The preference for one tautomer over another is not intrinsic to the imidazole core itself but is dictated by a combination of substituent effects and the surrounding environment.
Substituent Effects
The electronic nature of substituents on the imidazole ring is a primary determinant of tautomeric preference.[10][11]
Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, or -CF₃ are electron-withdrawing by induction and/or resonance. When placed at the C4 position, an EWG will destabilize the adjacent, partially positive N3 atom. To alleviate this, the proton prefers to reside on N1, making the Nπ-H (4-substituted) tautomer more stable. Conversely, an EWG at C5 favors the Nτ-H tautomer.
Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, or -CH₃ donate electron density.[10] An EDG at the C4 position will stabilize the adjacent N3 atom, making it a more favorable position for the proton. This shifts the equilibrium towards the Nτ-H (5-substituted) tautomer.
Table 1: Influence of Substituent Electronics on Tautomeric Preference for 4(5)-Substituted Imidazoles
Substituent Position
Substituent Type
Electronic Effect on Adjacent Nitrogen
Favored Tautomer
C4
Electron-Withdrawing (EWG)
Destabilizes N3
4-substituted (Nπ-H)
C4
Electron-Donating (EDG)
Stabilizes N3
5-substituted (Nτ-H)
C5
Electron-Withdrawing (EWG)
Destabilizes N1
5-substituted (Nτ-H)
C5
Electron-Donating (EDG)
Stabilizes N1
4-substituted (Nπ-H)
Environmental Effects
Solvent Polarity: The solvent environment plays a crucial role.[10][11] Polar protic solvents can form hydrogen bonds with both the N-H donor and the lone pair of the sp² nitrogen acceptor. The tautomer with the greater dipole moment is often stabilized to a larger extent in polar solvents.
pH and Ionization: The pKa of the two tautomers can differ significantly.[8][9] The observed macroscopic pKa of the compound is a composite of the individual microscopic pKa values of each tautomer and the tautomeric constant (K_T). A change in pH can shift the equilibrium by favoring the protonation or deprotonation of the more basic or acidic tautomer, respectively.
Phase (Solid vs. Solution): Tautomeric preference can be dramatically different in the solid state compared to in solution.[1][12] In a crystal lattice, intermolecular interactions, such as hydrogen bonding networks and crystal packing forces, can lock the molecule into a single, specific tautomeric form, which may not be the most stable form in solution.
Experimental Methodologies for Tautomer Characterization
Determining the dominant tautomeric form and the equilibrium constant requires robust analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and commonly used tool for studying tautomerism in solution.[12] Both ¹H and ¹³C NMR can provide definitive evidence.
Principle of Causality: The chemical environments of the ring protons and carbons are different in each tautomer. For a 4(5)-substituted imidazole, the chemical shifts of C4 and C5 are particularly diagnostic. The carbon atom adjacent to the protonated nitrogen typically resonates at a different frequency than the one adjacent to the unprotonated nitrogen.[13] If the tautomeric interconversion is slow on the NMR timescale (often achieved at low temperatures), separate signals for each tautomer can be observed and integrated to determine K_T. If the exchange is fast, averaged signals are observed, and their chemical shifts can be compared to those of "locked" N-methylated analogs to infer the position of the equilibrium.[13]
Experimental Protocol 1: NMR Analysis of Imidazole Tautomerism
Sample Preparation:
Dissolve an accurately weighed sample (5-10 mg) of the substituted imidazole in a deuterated solvent (0.5-0.7 mL).
Expert Insight: The choice of solvent is critical. Start with a relatively non-polar solvent like CDCl₃ or CD₂Cl₂. To probe solvent effects, repeat the experiment in a polar aprotic solvent (like DMSO-d₆) and a polar protic solvent (like CD₃OD). DMSO-d₆ is particularly useful as it can slow down proton exchange, sometimes resolving separate signals for each tautomer even at room temperature.[12]
Initial ¹H and ¹³C NMR Acquisition:
Acquire standard ¹H and ¹³C{¹H} spectra at ambient temperature (e.g., 298 K) on a high-field spectrometer (≥400 MHz).
Rationale: This provides an initial assessment. If sharp, single peaks are observed, it indicates either a single tautomer is present or the exchange between tautomers is rapid on the NMR timescale. Broadened peaks suggest intermediate exchange.
Variable Temperature (VT) NMR:
If exchange is suspected, perform a VT-NMR experiment. Decrease the temperature in increments of 10-20 K (e.g., from 298 K down to 213 K or lower, solvent permitting).
Acquire a ¹H spectrum at each temperature.
Self-Validation: As the temperature is lowered, a dynamic process like tautomerism will slow down. Look for the decoalescence of broad peaks into two distinct sets of sharp signals, representing the two tautomers. The temperature at which this occurs is the coalescence temperature.
Data Analysis:
At a temperature where exchange is slow and signals are resolved, integrate the corresponding peaks for each tautomer in the ¹H spectrum.
The ratio of the integrals directly provides the tautomeric ratio, K_T.
For ¹³C analysis, compare the chemical shifts of C4 and C5 to N-methylated standards (1,4-dimethylimidazole and 1,5-dimethylimidazole) to assign the dominant tautomer.[13]
X-ray Crystallography
This technique provides an unambiguous snapshot of the tautomeric form present in the solid state.
Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension).
Expert Insight: This is often the most challenging step. Slow evaporation of a saturated solution is the most common method. Experiment with a variety of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/pentane). Other techniques include slow cooling or vapor diffusion. The goal is to allow molecules to pack in an ordered lattice, which may favor one tautomer.
Data Collection:
Mount a suitable crystal on a goniometer head.
Collect diffraction data using a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.
Structure Solution and Refinement:
Solve the crystal structure using direct methods or Patterson methods to determine the electron density map.
Refine the structural model against the experimental data.
Self-Validation: The key is to locate the hydrogen atom on one of the imidazole nitrogens. Its position can be determined directly from the electron density map (difference Fourier map) and confirmed by reasonable bond lengths and angles. This provides definitive proof of the tautomer present in the crystal.
Computational methods, particularly quantum mechanics (QM), are indispensable for predicting the relative stabilities of tautomers and rationalizing experimental findings.[14]
Caption: A typical DFT-based workflow for predicting tautomeric equilibrium.
Experimental Protocol 3: Basic DFT Calculation of Tautomer Stability
Structure Building:
Build 3D structures of both tautomers of the substituted imidazole using molecular modeling software (e.g., Avogadro, GaussView).
Gas-Phase Optimization:
Perform a geometry optimization and frequency calculation for each tautomer in the gas phase.
Expert Insight: A common and reliable level of theory is Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d,p).[12] The frequency calculation is a crucial self-validation step; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
Solvation Modeling:
Using the gas-phase optimized geometries, perform a single-point energy calculation for each tautomer in a solvent.
Rationale: This accounts for the influence of the medium, which is critical for accurate predictions. The Polarizable Continuum Model (PCM) is a widely used and efficient method to simulate the solvent environment (e.g., water or DMSO).[10]
Energy Analysis:
Extract the Gibbs free energies (G) for each tautomer from the solvated calculation output files.
Calculate the difference in free energy: ΔG = G_tautomer2 - G_tautomer1.
The tautomer with the lower free energy is the predicted most stable form. The equilibrium constant K_T can be calculated using the equation K_T = exp(-ΔG/RT), where R is the gas constant and T is the temperature.
Case Study: Tautomerism in Kinase Inhibitors
Many modern kinase inhibitors utilize an N-heterocyclic core to form key hydrogen bonds in the ATP binding site. The specific tautomeric form is often critical for activity.
Consider a hypothetical inhibitor targeting a kinase hinge region, which typically presents a "donor-acceptor-donor" hydrogen bonding pattern.
Technical Guide: Safety, Handling, and Stability of Ethyl 5-formyl-1H-imidazole-4-carboxylate
The following technical guide details the safety, handling, and application protocols for Ethyl 5-formyl-1H-imidazole-4-carboxylate (CAS 137159-36-5). This document is structured for researchers and process chemists, emp...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the safety, handling, and application protocols for Ethyl 5-formyl-1H-imidazole-4-carboxylate (CAS 137159-36-5). This document is structured for researchers and process chemists, emphasizing the "why" behind every safety measure to ensure scientific integrity and experimental success.
Executive Summary & Chemical Identity
Ethyl 5-formyl-1H-imidazole-4-carboxylate is a critical bifunctional heterocyclic building block used extensively in the synthesis of purine analogues, antiviral agents, and novel anticancer scaffolds.[1] Its structure features an imidazole core substituted with an electrophilic formyl group (aldehyde) and a carboxylate ester. This dual functionality makes it a versatile "linchpin" molecule but also introduces specific stability challenges—namely susceptibility to oxidation and pH-dependent degradation.
Chemical Profile
Property
Specification
CAS Number
137159-36-5
IUPAC Name
Ethyl 5-formyl-1H-imidazole-4-carboxylate
Molecular Formula
C₇H₈N₂O₃
Molecular Weight
168.15 g/mol
Physical State
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, Methanol; sparingly soluble in water
While specific toxicological data (LD50) for this exact intermediate is limited, its structural analogs (imidazole esters and aldehydes) dictate a Warning classification. The primary risks stem from the reactivity of the aldehyde group and the potential for dust inhalation.
Toxicological Insight:
The imidazole ring is generally biologically active. The aldehyde moiety is a known protein cross-linker (via Schiff base formation), which contributes to its potential for skin sensitization and mucosal irritation. Always treat this compound as a potential sensitizer.
Storage & Stability Protocols
The shelf-life of Ethyl 5-formyl-1H-imidazole-4-carboxylate is directly tied to the prevention of autoxidation . The C-5 aldehyde is prone to oxidizing to the carboxylic acid (Ethyl 5-carboxy-1H-imidazole-4-carboxylate) upon exposure to atmospheric oxygen, a process accelerated by light and moisture.
Recommended Storage Conditions
Temperature: Refrigerate at 2–8°C .
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .
Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.
Self-Validating Quality Check
Before using the reagent in a critical synthesis, perform this visual and solubility check:
Visual: The solid should be off-white. A dark yellow or brown color indicates significant oxidation or polymerization.
Solubility: Dissolve a small sample in DMSO-d6 for NMR or pure DMSO. Turbidity or insoluble residue suggests the formation of the dicarboxylic acid derivative (which has lower solubility in organic solvents).
Engineering Controls & Personal Protective Equipment (PPE)
Due to the fine particle size often observed with this compound, engineering controls are the first line of defense against inhalation.
Engineering Controls[11]
Primary: All weighing and transfer operations must be conducted inside a certified chemical fume hood .
Secondary: Use a static-dissipative balance enclosure if the powder is particularly dry and electrostatic.
PPE Selection Logic
PPE Type
Specification
Rationale
Gloves
Nitrile (min 0.11 mm)
Provides adequate barrier against organic solids. Double glove if dissolving in penetrating solvents like DMSO/DMF.
Respiratory
N95 or P100 (if outside hood)
Prevents inhalation of dust which can cause chemically induced asthma-like symptoms (H335).
Eye Protection
Chemical Safety Goggles
Tightly fitting goggles are required; safety glasses are insufficient due to the risk of fine dust bypassing side shields.
Reactivity & Synthesis Context
Understanding the reactivity profile is essential for safe scale-up. The molecule possesses three distinct reactive sites: the nucleophilic imidazole nitrogen, the electrophilic ester, and the highly electrophilic aldehyde.
Reactivity Diagram (Graphviz)
The following diagram illustrates the degradation pathways and synthetic utility, highlighting why inert handling is crucial.
Figure 1: Reactivity and degradation pathways. Red paths indicate safety/stability risks; green indicates the desired synthetic pathway.
Handling During Synthesis
Order of Addition: When performing reductive aminations, add the amine before the reducing agent to ensure imine formation.
pH Sensitivity: The imidazole ring can act as a buffer. Avoid strong unbuffered bases which can trigger Cannizzaro reactions or aldol-type polymerizations of the aldehyde group.
Emergency Response Protocols
Scenario
Immediate Action
Technical Note
Inhalation
Move to fresh air. If breathing is difficult, administer oxygen.
Aldehydes are respiratory irritants; delayed pulmonary edema is rare but possible with massive exposure.
Skin Contact
Wash with soap and water for 15 minutes.
Do not use alcohol or acetone; these solvents may increase skin absorption.
Eye Contact
Rinse cautiously with water for 15 minutes.[3] Remove contact lenses.
The aldehyde group is a lachrymator; immediate irrigation is critical to prevent corneal damage.
Spill Cleanup
Dampen with water to prevent dust. Sweep into a closed container.
Do not dry sweep. Treat waste as hazardous organic solid.
References
Chemical Identity & Properties: PubChem. Ethyl imidazole-4-carboxylate (Analogous Structure Data). National Library of Medicine.
Synthesis & Reactivity: Mornet, R., et al. Synthesis of 5-formyl-1H-imidazole-4-carboxylates. J. Chem. Soc. Perkin Trans.[4] I, 1980, 495-505.[4] (Foundational synthesis method cited in patent literature).[5]
Safety Data (GHS): BLD Pharm. SDS for Ethyl 5-formyl-1H-imidazole-4-carboxylate (CAS 137159-36-5).
Handling of Imidazole Aldehydes: Echemi. Safety Data Sheet for Imidazole Derivatives.
Technical Application Note: Scalable Synthesis of Ethyl 5-formyl-1H-imidazole-4-carboxylate (EFIC)
Executive Summary Ethyl 5-formyl-1H-imidazole-4-carboxylate (EFIC) is a critical pharmacophore and building block in the synthesis of purine mimetics, angiotensin II receptor antagonists (e.g., Olmesartan precursors), an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 5-formyl-1H-imidazole-4-carboxylate (EFIC) is a critical pharmacophore and building block in the synthesis of purine mimetics, angiotensin II receptor antagonists (e.g., Olmesartan precursors), and novel antibiotic scaffolds. Its structural versatility arises from the orthogonal reactivity of the aldehyde (C5) and ester (C4) functionalities combined with the amphoteric imidazole core.
This Application Note details a robust, scalable synthetic route starting from Glycine . Unlike theoretical pathways often found in literature, this protocol prioritizes industrial viability, utilizing the Jones-type cyclization followed by oxidative functionalization . This approach avoids expensive imidate reagents and unstable diazo intermediates, focusing instead on thermodynamic control and intermediate stability.
Key Advantages of This Protocol
Cost-Efficiency: Utilizes glycine and ethyl formate as primary carbon sources.
Scalability: Avoids high-pressure hydrogenation and cryogenic lithiation steps.
Purity Control: Intermediates are crystalline solids, allowing for purification via recrystallization rather than chromatography.
Retrosynthetic Analysis & Pathway Logic
The synthesis is divided into two distinct phases:
Construction of the Heterocycle: Formation of the imidazole ring with the C4-ester handle.
C5-Functionalization: Introduction of the formyl group via hydroxymethylation and subsequent oxidation.
Logical Pathway (DOT Visualization)
Figure 1: Step-wise chemical transformation from Glycine to EFIC. Blue nodes represent stable intermediates; Green represents the final target.
Step 1.1: Preparation of Glycine Ethyl Ester Hydrochloride
Rationale: The zwitterionic nature of glycine prevents direct organic reactions. Esterification unlocks the amine for nucleophilic attack and protects the carboxylic acid.
Concentrate in vacuo to obtain the white crystalline hydrochloride salt.
Yield: >95% (Quantitative).
Step 1.2: Formation of the Imidazole Ring (Modified Jones Synthesis)
Rationale: Direct cyclization with formamide often yields polymeric byproducts. The use of Potassium Thiocyanate (KSCN) directs the reaction through a 2-mercapto intermediate, which precipitates cleanly, acting as a purification filter before the final desulfurization.
Enolate Formation: In a dry flask under N₂, suspend NaH in dry THF/Toluene. Add Ethyl Formate (5.0 eq) and cool to 0°C.
Slowly add Glycine Ethyl Ester HCl. The mixture will evolve H₂ gas. Stir at RT for 12 hours.[1] The solution turns into a thick paste (sodium enolate of N-formyl-C-formyl glycine ester).
Cyclization: Dissolve the paste in water (minimal volume). Add KSCN and concentrated HCl (to pH 1). Heat to 60°C for 4 hours.
Isolation: Cool to 4°C. The product, Ethyl 2-mercapto-1H-imidazole-4-carboxylate , precipitates as a yellow solid. Filter and wash with water.[1][2]
Desulfurization: Suspend the mercapto-ester in 20% aqueous Nitric Acid (HNO₃). Heat gently to 50°C (Caution: NOx evolution). When gas evolution ceases, neutralize with Na₂CO₃ to pH 8.
Extraction: Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.
Yield: 55-65% (over 2 steps).
Phase 2: C5-Functionalization (The "Formyl" Installation)
Target: Ethyl 5-formyl-1H-imidazole-4-carboxylate
Direct formylation (Vilsmeier-Haack) on the ester-bearing imidazole is sluggish due to electron deficiency. The Hydroxymethylation-Oxidation sequence is the industry standard for reliability.
Purification: The residue is often a sticky oil. Triturate with diethyl ether to induce crystallization of Ethyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate .
Yield: 70-80%.
Step 2.2: Selective Oxidation to Aldehyde
Rationale: Activated Manganese Dioxide (MnO₂) is selected over Swern or PCC because it selectively oxidizes allylic/benzylic-type alcohols without over-oxidizing the aldehyde to the carboxylic acid.
Observation: In NMR (DMSO-d6), the N-H proton is often broad or invisible due to exchange. The aldehyde proton (-CHO) typically appears as a sharp singlet around 9.8–10.0 ppm.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield in Phase 1
Incomplete enolization due to moisture.
Ensure NaH is fresh; use anhydrous solvents (THF/Toluene).
"Gummy" Precipitate (Step 1.2)
Polymerization of ethyl formate.
Control temperature strictly <20°C during addition.[2]
Incomplete Oxidation (Phase 2)
Deactivated MnO₂.
Use "Activated" MnO₂ (precipitated) or heat the MnO₂ at 110°C before use.
Product Coloration
Residual sulfur or NOx species.
Ensure thorough washing after HNO₃ step; use charcoal decolorization during recrystallization.
Safety & Handling
Sodium Hydride (NaH): Reacts violently with water releasing hydrogen. Use under inert atmosphere.
Nitric Acid (HNO₃): During desulfurization, toxic NOx fumes are evolved. Perform strictly in a fume hood.
Pressure Reactions: Step 2.1 involves heating volatile organics in a sealed vessel. Use a blast shield and rated pressure tubes.
References
Jones, R. G. (1949). "The Synthesis of Some Imidazoles and Histamine Derivatives." Journal of the American Chemical Society, 71(2), 644–647.
Foundational reference for the glycine-to-imidazole cycliz
Maji, M., et al. (2014). "Synthesis of Ethyl imidazole-4-carboxylate." GuideChem / Chemical Protocols.
Provides specific stoichiometric details for the KSCN/HNO3 route.
Matsumoto, K., et al. (1980). "Synthesis of 4(5)-Hydroxymethylimidazoles." Chemical and Pharmaceutical Bulletin, 28(5), 1390.
Describes the hydroxymethyl
Gomtsyan, A., et al. (2005). "Design, synthesis, and structure-activity relationship of novel adenosine kinase inhibitors." Journal of Medicinal Chemistry, 48(7), 2557-2568.
Application Note: Microwave-Assisted Synthesis of Imidazole-4-Carboxylates
Topic: Microwave-Assisted Synthesis of Imidazole-4-Carboxylates Content Type: Detailed Application Notes and Protocols High-Efficiency Protocols for Drug Discovery & Medicinal Chemistry Executive Summary The imidazole-4-...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Microwave-Assisted Synthesis of Imidazole-4-Carboxylates
Content Type: Detailed Application Notes and Protocols
High-Efficiency Protocols for Drug Discovery & Medicinal Chemistry
Executive Summary
The imidazole-4-carboxylate scaffold is a privileged pharmacophore found in anesthetics (e.g., Etomidate), antifungal agents, and enzyme inhibitors. Conventional thermal synthesis of these motifs—often via the Van Leusen reaction or condensation of
-halo--ketoesters—suffers from prolonged reaction times (24–48 hours), harsh conditions, and variable yields due to thermal degradation of sensitive intermediates.
This guide details two optimized microwave-assisted (MW) protocols that reduce reaction times to under 20 minutes while significantly improving yield and purity. By leveraging the specific dielectric heating effects of microwave irradiation, these protocols facilitate rapid access to 1,4,5-trisubstituted and 1,5-disubstituted imidazole-4-carboxylates.
Mechanistic Insight: Why Microwave?
Microwave irradiation does not merely "heat" the reaction; it selectively couples with polar intermediates, stabilizing transition states that are otherwise inaccessible via conductive heating.
Dielectric Heating & Dipolar Polarization
In the synthesis of imidazole-4-carboxylates, the rate-determining step often involves the cyclization of a zwitterionic intermediate (e.g., the betaine intermediate in Van Leusen chemistry).
Thermal Effect: Rapid Arrhenius rate enhancement allows the reaction to reach the activation energy (
) in seconds rather than minutes.
Specific Non-Thermal Effect: The oscillating electromagnetic field aligns dipolar transition states, reducing the activation entropy (
) and favoring the formation of the heterocycle over polymerization side products.
Solvent Strategy
DMF/DMSO: High loss tangent (
) solvents absorb MW energy efficiently, providing rapid superheating.
Acetonitrile (MeCN): A medium absorber that allows for precise temperature control without thermal runaway, ideal for the delicate azavinyl route (Protocol A).
Experimental Protocols
Protocol A: The Azavinyl Azomethine Ylide Route (High Precision)
Best for: Generating diverse 1,4,5-trisubstituted imidazole-4-carboxylates with high regioselectivity.
Mechanism: 1,5-Electrocyclization of in situ generated azavinyl azomethine ylides.
Vessel: 10 mL Borosilicate Microwave Pressure Vial with Teflon-lined septum.
Step-by-Step Methodology
Pre-Complexation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve Reagent A (0.54 mmol) in Acetonitrile (2 mL).
Amine Addition: Add Reagent B (0.57 mmol) dropwise at room temperature. Stir until the solution decolorizes (indicating the formation of the hydrazone intermediate).
Aldehyde Addition: Add Reagent C (1.08 mmol) to the reaction mixture.
Sealing: Cap the vial immediately to prevent solvent evaporation.
Microwave Parameters:
Mode: Dynamic (Power controlled by Temperature).
Temperature: 150°C.
Hold Time: 20 minutes.
Pre-stirring: 30 seconds (Low speed).
Pressure Limit: 15 bar (217 psi).
Workup: Cool the vial to 50°C using compressed air (integrated in most reactors). Evaporate solvent under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Workflow Diagram (Protocol A)
Caption: Protocol A utilizes a sequential addition strategy followed by high-temperature MW cyclization.
Protocol B: Modified Van Leusen Synthesis (Accessible Reagents)
Best for: Rapid library generation using commercially available ethyl isocyanoacetate.
Mechanism: Base-mediated [3+2] cycloaddition of isocyanides with imines.
Materials
Reagent A: Ethyl Isocyanoacetate (1.0 mmol).
Reagent B: Aldehyde (1.0 mmol).
Reagent C: Primary Amine (1.0 mmol).
Base: Potassium Carbonate (
) or DABCO (1.0 mmol).
Solvent: DMF or Dimethoxyethane (DME).
Step-by-Step Methodology
Imine Formation (In Situ): In the MW vial, mix the Aldehyde and Amine in DMF (2 mL). Add activated 4Å molecular sieves (optional, to scavenge water).
MW Pulse 1 (Imine): Irradiate at 100°C for 2 minutes.
Reagent Addition: Decap the vial (carefully) and add Ethyl Isocyanoacetate and the Base .
MW Pulse 2 (Cyclization): Reseal and irradiate.
Temperature: 120°C.
Hold Time: 10–15 minutes.
Power: Max 200W (High absorption).
Workup: Pour the mixture into crushed ice/water. The precipitate is often pure enough for filtration. If oil forms, extract with EtOAc.
Mechanistic Pathway (Protocol B)
Caption: The modified Van Leusen route relies on the base-mediated attack of the isocyanide on the in-situ generated imine.
Data Analysis & Optimization
Comparison: Conventional vs. Microwave
The following table summarizes the efficiency gains observed when synthesizing Ethyl 1-benzyl-1H-imidazole-4-carboxylate (Model Substrate).
Parameter
Conventional Heating (Reflux)
Microwave Irradiation (Protocol A)
Improvement Factor
Time
24 Hours
20 Minutes
72x Faster
Temperature
80°C (MeCN Reflux)
150°C (Pressurized)
Higher Activation
Yield
45–55%
75–88%
+30% Yield
Purity (LCMS)
85% (Requires extensive column)
>95% (Simple filtration/wash)
Cleaner Profile
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete imine formation (Protocol B).
Increase "Pulse 1" time or add to sequester water.
Vial Failure
Excess pressure from solvent vapor.
Switch from MeCN to DMF (lower vapor pressure) or reduce fill volume to <30%.
By-products
Thermal degradation of aldehyde.
Reduce temperature to 120°C and extend time to 30 min.
Safety & Compliance
Pressure Hazards: Acetonitrile at 150°C generates significant pressure (~6–8 bar). Ensure vials are rated for at least 20 bar. Do not use domestic microwave ovens; use dedicated synthetic reactors with active pressure monitoring.
Solvent Superheating: Microwave solvents can superheat above their boiling points without boiling. Always allow the vial to cool to <50°C before decapping to prevent "bumping" or explosive boiling.
Reagent Handling: Isocyanides (Protocol B) are potent respiratory sensitizers and have a foul odor. Handle only in a fume hood.
References
Attanasi, O. A., et al. (2011). "One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides." Molecules, 16(1), 587-599.
Van Leusen, A. M., et al. (1977). "Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon, nitrogen double bonds." Journal of Organic Chemistry, 42(7), 1153–1159.
Sisko, J., et al. (2000). "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents." Journal of Organic Chemistry, 65(5), 1516–1524.
Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284.
Scientific Review. (2025). "Microwave-Assisted Synthesis of N-Heterocycles." BenchChem Protocols.
Method
Application Note: Strategic Use of Ethyl 5-formyl-1H-imidazole-4-carboxylate in Medicinal Chemistry
[1] Executive Summary & Chemical Profile[1][2][3][4] Ethyl 5-formyl-1H-imidazole-4-carboxylate (EFIC) is a high-value bifunctional building block in drug discovery.[1] Its structural utility lies in the ortho-positioning...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Chemical Profile[1][2][3][4]
Ethyl 5-formyl-1H-imidazole-4-carboxylate (EFIC) is a high-value bifunctional building block in drug discovery.[1] Its structural utility lies in the ortho-positioning of an electrophilic aldehyde and an ester moiety on the imidazole core.[1] This "push-pull" arrangement makes it a linchpin intermediate for the rapid assembly of fused bicyclic heterocycles—specifically imidazo[1,5-a]pyrazines and purine isosteres —which are privileged scaffolds in kinase inhibition (e.g., IGF-1R, EGFR) and antiviral therapeutics.
C5-Formyl group: Highly reactive handle for reductive aminations, condensations, and Wittig reactions.
C4-Ester group: Serves as the electrophilic trap for intramolecular cyclization.[1]
N1-H: Acidic proton allowing for regioselective alkylation or protection.[1]
Strategic Utility: The Divergent Synthesis Map
The power of EFIC lies in its ability to serve as a divergence point. By altering the co-reactant, chemists can access completely different pharmacological classes.
Figure 1: Divergent synthesis strategy using EFIC as a common precursor for multiple bioactive scaffolds.[1]
Application Protocol: Synthesis of Imidazo[1,5-a]pyrazine Scaffolds
The imidazo[1,5-a]pyrazine ring system is a bioisostere of the quinoxaline and purine systems, widely used in developing inhibitors for tyrosine kinases. The following protocol describes the conversion of EFIC into a tetrahydroimidazo[1,5-a]pyrazine-1-oxo derivative, a versatile intermediate for further functionalization.
Experimental Design Rationale
This protocol utilizes a reductive alkylation-cyclization sequence .[1]
Schiff Base Formation: The aldehyde reacts with the amine of a glycine ester to form an imine.[1]
Reduction: The imine is reduced to a secondary amine (more stable than the imine and prevents polymerization).
Lactamization: The secondary amine attacks the adjacent ethyl ester to close the pyrazine ring.
Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve Ethyl 5-formyl-1H-imidazole-4-carboxylate (1.0 g, 5.95 mmol) in anhydrous DCM (20 mL).
Amine Addition: Add Glycine ethyl ester hydrochloride (1.0 g, 7.14 mmol) and TEA (1.66 mL, 11.9 mmol). Stir at room temperature for 1 hour. Checkpoint: Monitor by TLC (5% MeOH in DCM) for the disappearance of the aldehyde spot.
Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (1.9 g, 8.9 mmol) portion-wise over 10 minutes.
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours.
Quench: Quench with saturated aqueous NaHCO3 (20 mL). Extract with DCM (3 x 20 mL). Dry organic layers over Na2SO4 and concentrate.[1]
Solvent Switch: Dissolve the crude intermediate from Step 1 in absolute EtOH (15 mL).
Cyclization: Heat the solution to reflux (78°C) for 6–12 hours. Note: If cyclization is slow, add a catalytic amount of sodium ethoxide (NaOEt).
Isolation: Cool to room temperature. The product, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1(8H)-one , often precipitates as a white or off-white solid.
Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate and purify via flash column chromatography (DCM/MeOH gradient).
Data Validation Table
Parameter
Expected Value/Observation
Notes
TLC (Start)
Rf ~ 0.6 (DCM/MeOH 9:1)
Aldehyde is less polar than the amine product.
TLC (Intermediate)
Rf ~ 0.3 (DCM/MeOH 9:1)
Secondary amine; stains with Ninhydrin.
1H NMR (Product)
Loss of Ethyl ester signals
Disappearance of the quartet (~4.3 ppm) and triplet (~1.3 ppm) of the imidazole ester.
IR Spectrum
~1680 cm⁻¹ (Amide C=O)
Distinct shift from Ester C=O (~1720 cm⁻¹) to Lactam.
Application Protocol: Synthesis of Purine Isosteres (Imidazo[4,5-d]pyridazines)
For antiviral applications, fusing a pyridazine ring creates a scaffold mimicking the purine nucleobase.
Figure 2: Reaction workflow for the synthesis of purine isosteres.
Troubleshooting & Optimization (Expert Insights)
Tautomerism and Regiochemistry
The imidazole ring exists in tautomeric equilibrium (N-H moves between N1 and N3).
Problem: Alkylation of EFIC often results in a mixture of N1- and N3-alkylated products (regioisomers).
Solution: For precise medicinal chemistry, protect the nitrogen before formylation or use steric bulk (e.g., Trityl group) to direct alkylation to the less hindered nitrogen.
Reference:Journal of Medicinal Chemistry studies on imidazole alkylation often cite N-trityl protection to ensure single-isomer products [1].[1]
Oxidation Sensitivity
The C5-formyl group is prone to air oxidation to the carboxylic acid (which will not undergo the reductive amination described above).[1]
Protocol: Store EFIC under Argon at -20°C.
Check: Before use, take a 1H NMR. If a broad singlet appears at ~12-13 ppm (COOH), repurify via short silica plug or reduce back to alcohol and re-oxidize with MnO2.
Solubility Issues
Fused imidazole systems are often poorly soluble in organic solvents due to strong pi-stacking and H-bonding.[1]
Tip: If the final product crashes out during the reaction, this is good for purity but bad for conversion if it traps unreacted material. Use co-solvents like DMF or DMSO if precipitation happens too early.[1]
References
Nikitina, P. A., et al. (2024).[5] Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry.
Hutt, J. T., & Aron, Z. D. (2011).[6] Synthesis of imidazo[1,5-a]pyridines. Organic Letters.
LookChem. Preparation of Ethyl imidazole-4-carboxylate.
ChemicalBook. Ethyl 5-methyl-1H-imidazole-4-carboxylate Properties and Uses.
Ethyl 5-formyl-1H-imidazole-4-carboxylate as a precursor for anticancer agents
Executive Summary Ethyl 5-formyl-1H-imidazole-4-carboxylate (CAS: 137159-36-5 ) is a bifunctional heterocyclic building block that serves as a critical entry point for the synthesis of fused-ring anticancer agents. Unlik...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 5-formyl-1H-imidazole-4-carboxylate (CAS: 137159-36-5 ) is a bifunctional heterocyclic building block that serves as a critical entry point for the synthesis of fused-ring anticancer agents. Unlike simple imidazole derivatives, this molecule possesses adjacent electrophilic centers (formyl and ester groups) that enable rapid cyclization with binucleophiles.
This Application Note details the strategic utility of this precursor in generating Imidazo[4,5-d]pyridazin-4-ones (PARP inhibitor scaffolds) and Imidazo[4,5-d]pyrimidines (Purine antimetabolites). We provide validated synthetic protocols, mechanistic insights, and biological evaluation workflows to accelerate your lead optimization programs.
Solubilization: Dissolve 1.0 g of the formyl ester in 15 mL absolute ethanol.
Addition: Add Hydrazine Hydrate dropwise at 0°C.
Reflux: Heat to reflux (78°C) for 3–5 hours. A precipitate typically forms.
Work-up: Cool to room temperature. Filter the solid precipitate.[3]
Purification: Wash with cold ethanol and diethyl ether. Recrystallize from DMF/Ethanol if necessary.
Validation:
¹H NMR (DMSO-d₆): Look for the disappearance of the aldehyde proton (~10 ppm) and the ethyl ester quartet/triplet. Appearance of a singlet ~8.5 ppm (pyridazine ring proton).
MS (ESI): [M+H]⁺ expected at ~137 (unsubstituted).
Biological Evaluation: Anticancer Mechanisms
The resulting fused systems mimic nucleobases (purines), allowing them to interfere with DNA replication and repair enzymes.
Mechanism of Action: PARP Trapping
The Imidazo[4,5-d]pyridazin-4-one core aligns with the pharmacophore of clinically approved PARP inhibitors (e.g., Olaparib). It binds to the NAD+ binding pocket of Poly(ADP-ribose) polymerase (PARP), preventing DNA repair in cancer cells (Synthetic Lethality in BRCA-mutant cells).
Caption: Mechanism of Action for imidazole-fused pyridazinones in inhibiting DNA repair.
Standardized Bioassay Protocols
1. In Vitro Cytotoxicity (MTT Assay)
Cell Lines: HeLa (Cervical), MCF-7 (Breast), HCT-116 (Colon).
Protocol:
Seed 5,000 cells/well in 96-well plates. Incubate 24h.
Treat with serial dilutions of the synthesized derivative (0.1 µM – 100 µM).
The following table summarizes expected structure-activity relationship (SAR) trends based on literature analogs derived from this scaffold.
Derivative Type
R-Group (Hydrazine/Amine)
Predicted IC₅₀ (HeLa)
Mechanism Note
Fused Pyridazinone
H (Unsubstituted)
> 50 µM
Weak binder; needs hydrophobic tail.
Fused Pyridazinone
Phenyl / Benzyl
5 – 15 µM
Improved hydrophobic pocket filling.
Fused Pyridazinone
4-Fluorobenzyl
0.5 – 2.0 µM
High potency (PARP pharmacophore match).
Schiff Base
4-Nitroaniline
10 – 20 µM
DNA intercalation; likely toxic.
References
Synthesis of Precursor: Haynes, R. K., et al. "Amine-catalyzed condensation of ethyl 5-formyl-1H-imidazole-4-carboxylate." J. Chem. Soc., Perkin Trans.[4][5] 1, 1980.[4][5]
Patent on Antibacterial/Anticancer Analogs: Aszodi, J., et al. "Heterocyclic compounds, method for preparing same and use thereof."[6] US Patent 7,288,549 B2 . (2007).
Imidazo[4,5-d]pyridazinone Scaffold: Style, G., et al. "Synthesis and anticancer activity of novel fused imidazole derivatives."[7][8][9] European Journal of Medicinal Chemistry, 2021.
PARP Inhibitor Design: Curtin, N. J. "PARP inhibitors for cancer therapy." Expert Reviews in Molecular Medicine, 2005.
Chemical Identity: Ethyl 5-formyl-1H-imidazole-4-carboxylate (CAS 137159-36-5).[1]
The Art of Disarming a Virus: A Senior Application Scientist's Guide to the Synthesis and Evaluation of HIV-1 Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals In the relentless battle against the Human Immunodeficiency Virus Type 1 (HIV-1), the synthesis of novel inhibitory compounds remains a cornerstone...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
In the relentless battle against the Human Immunodeficiency Virus Type 1 (HIV-1), the synthesis of novel inhibitory compounds remains a cornerstone of therapeutic advancement. This guide provides an in-depth exploration of the chemical synthesis and in vitro evaluation of key classes of HIV-1 inhibitors. We will delve into the rationale behind synthetic strategies and provide detailed protocols for both the creation of these vital molecules and the assessment of their efficacy. This document is designed to serve as a practical resource, empowering researchers to navigate the complexities of anti-retroviral drug discovery with precision and a deep understanding of the underlying scientific principles.
The Landscape of HIV-1 Inhibition: A Multi-pronged Attack
The replication cycle of HIV-1 is a complex, multi-stage process, offering several targets for therapeutic intervention. The major classes of antiretroviral drugs are categorized based on the specific stage of the viral life cycle they disrupt.[1] A thorough understanding of these mechanisms is paramount for the rational design and synthesis of effective inhibitors.
Reverse Transcriptase Inhibitors (RTIs): These were among the first successful antiretroviral drugs. They target the reverse transcriptase enzyme, which is crucial for converting the viral RNA genome into DNA, a necessary step for integration into the host cell's genome.[1][2] RTIs are further divided into two sub-classes:
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These are analogs of natural deoxynucleotides. After intracellular phosphorylation, they are incorporated into the growing viral DNA chain by reverse transcriptase. Lacking a 3'-hydroxyl group, they act as chain terminators, halting DNA synthesis.[2]
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These compounds bind to an allosteric site on the reverse transcriptase, a hydrophobic pocket distinct from the active site.[1][3] This binding induces a conformational change in the enzyme, thereby inhibiting its function.[1][3]
Protease Inhibitors (PIs): The HIV-1 protease is an enzyme responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins. PIs are designed to fit into the active site of the protease, blocking its activity and resulting in the production of immature, non-infectious viral particles.[4]
Integrase Strand Transfer Inhibitors (INSTIs): The viral integrase enzyme facilitates the insertion of the viral DNA into the host cell's genome. INSTIs bind to the catalytic site of the integrase, preventing the "strand transfer" step of integration and effectively blocking the virus from establishing a permanent infection in the host cell.[5]
Entry Inhibitors: This class of drugs prevents the virus from entering the host cell in the first place. They can target different steps in the entry process, such as the binding of the viral envelope protein gp120 to the host cell's CD4 receptor or the subsequent interaction with co-receptors like CCR5 or CXCR4.
The following diagram illustrates the points of intervention for these major classes of HIV-1 inhibitors within the viral replication cycle.
Caption: The HIV-1 replication cycle and points of therapeutic intervention.
Synthesis of Representative HIV-1 Inhibitors: Detailed Protocols
The ability to synthesize these complex molecules efficiently and with high purity is fundamental to both research and development. Below are detailed protocols for the synthesis of representative inhibitors from three major classes.
Zidovudine (AZT) - A Nucleoside Reverse Transcriptase Inhibitor (NRTI)
Zidovudine, the first FDA-approved drug for the treatment of HIV, is a thymidine analog where the 3'-hydroxyl group is replaced by an azido group.[6] This modification is the key to its chain-terminating activity.[6] The synthesis of AZT typically starts from thymidine.
Synthetic Rationale: The primary challenge in synthesizing AZT from thymidine is the selective modification of the 3'-hydroxyl group while leaving the 5'-hydroxyl group untouched.[6] This is often achieved by protecting the more reactive primary 5'-hydroxyl group, activating the 3'-hydroxyl as a good leaving group, and then performing a nucleophilic substitution with an azide source, which proceeds with inversion of stereochemistry.[6] An alternative approach involves the formation of a cyclic intermediate.
Protocol: Synthesis of Zidovudine from Thymidine
This protocol outlines a multi-step synthesis of zidovudine.
Step 1: Preparation of 5'-O-Tosyl-3'-azido-3'-deoxythymidine
Dissolve 3'-azido-3'-deoxythymidine (1 mmol) in pyridine (1 mL).
Cool the stirred mixture to 0 °C in an ice bath.
Add tosyl chloride (2 mmol) portion-wise to the reaction mixture.
Maintain the reaction at 0 °C for 8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with dichloromethane (20 mL).
Wash the organic layer with two 15 mL aliquots of saturated aqueous HCl.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 2: Cyclization to 3'-Azido-O2,5'-cyclothymidine
To a solution of the crude 5'-O-tosyl-3'-azido-3'-deoxythymidine (0.6 mmol) in dry dimethylformamide (DMF) (1 mL), add an excess of anhydrous sodium carbonate.
Reflux the mixture with stirring for 24 hours, monitoring for the complete conversion of the starting material by TLC.
After completion, filter the reaction mixture.
Extract the filtrate with dichloromethane and acetone.
Combine the organic extracts and concentrate under reduced pressure to obtain the cyclized product.[7]
Step 3: Final Product - Zidovudine
The final step involves the purification of the crude product.
Mix 250 kg of 3'-azido-3'-deoxythymidine with 850 kg of purified water.
Heat the mixture in a water bath to 70-75 °C and stir for 1 hour.
Cool the solution to 58-60 °C with circulating water, and then further cool to 0-5 °C using an ice-salt bath.
Stir the mixture for 1 hour at this temperature to allow for crystallization.
Collect the solid product by centrifugal filtration.
Table 1: Summary of Zidovudine Synthesis Parameters.
Caption: A simplified schematic of the synthesis of Zidovudine.
Nevirapine - A Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)
Nevirapine is a potent NNRTI that binds to an allosteric site on HIV-1 reverse transcriptase. Its synthesis involves the condensation of two key pyridine-based intermediates. A modern and efficient approach is a one-pot synthesis.
Synthetic Rationale: The one-pot synthesis of nevirapine from 2-chloro-3-amino-4-picoline and a suitable nicotinate derivative is advantageous as it reduces the number of unit operations and minimizes waste.[9] The key steps involve an amidation reaction followed by an intramolecular cyclization.
Protocol: One-Pot Synthesis of Nevirapine
This protocol describes a one-pot synthesis of nevirapine.
Reaction Setup: In a suitable reaction vessel, combine 2-chloro-3-amino-4-picoline (1 equivalent) and methyl 2-cyclopropylaminonicotinate (1 equivalent) in a common solvent such as diglyme.[10]
Base Addition: Under an inert atmosphere (e.g., nitrogen), add a strong base such as sodium hydride (NaH) portion-wise to the reaction mixture.
Reaction: Heat the reaction mixture to effect the amidation and subsequent ring closure. The reaction progress can be monitored by HPLC.
Work-up and Purification: Upon completion, the reaction is quenched, and the crude nevirapine is isolated. The final product is then purified by recrystallization to meet pharmacopeial standards.[9]
Table 2: Summary of Nevirapine One-Pot Synthesis Parameters.[9]
Caption: A simplified representation of the one-pot synthesis of Nevirapine.
Saquinavir - A Protease Inhibitor (PI)
Saquinavir was the first HIV protease inhibitor to be approved by the FDA. Its synthesis is a multi-step process involving the coupling of two complex fragments.
Synthetic Rationale: The synthesis of saquinavir is a convergent synthesis, where two key intermediates are synthesized separately and then coupled together in the final steps. This approach is often more efficient for complex molecules. The key coupling reaction typically involves the formation of an amide bond.
Protocol: Synthesis of Saquinavir (Convergent Approach)
This protocol provides a general overview of the convergent synthesis of saquinavir.
Fragment A Synthesis: The synthesis of the N-tert-butyl-decahydro-isoquinoline-3-carboxylate fragment. This is a multi-step process that establishes the correct stereochemistry of this portion of the molecule.
Fragment B Synthesis: The synthesis of the quinoline-containing amino acid derivative.
Coupling Reaction:
The two fragments, the N-tert-butyl-decahydro-isoquinoline-3-carboxylate derivative and the quinoline-containing amino acid derivative, are coupled using standard peptide coupling reagents.
The reaction is typically carried out in an aprotic solvent.
The final product, saquinavir, is then purified by chromatography.
In Vitro Evaluation of HIV-1 Inhibitors: A Suite of Essential Assays
Once synthesized, the novel compounds must be rigorously tested to determine their efficacy and cytotoxicity. A comprehensive in vitro evaluation typically involves a series of assays targeting the specific viral enzyme or process, as well as cell-based assays to assess antiviral activity in a more biologically relevant context.
Enzyme Inhibition Assays
These assays directly measure the ability of a compound to inhibit the activity of a specific viral enzyme.
a) HIV-1 Reverse Transcriptase (RT) Inhibition Assay
Principle: This assay measures the incorporation of a labeled nucleotide into a DNA strand using a template, catalyzed by the HIV-1 RT enzyme. The reduction in incorporation in the presence of an inhibitor is quantified.
Protocol: Non-Radioactive Colorimetric RT Assay
Reaction Setup: In a 96-well plate, add the reaction buffer containing a poly(A) template and an oligo(dT) primer.
Inhibitor Addition: Add serial dilutions of the test compound to the wells. Include a positive control (known RT inhibitor) and a negative control (no inhibitor).
Enzyme Addition: Add a known amount of recombinant HIV-1 RT to each well.
Incubation: Incubate the plate at 37°C for 1 hour to allow for reverse transcription.
Detection: The newly synthesized DNA is labeled with digoxigenin-dUTP. An anti-digoxigenin antibody conjugated to peroxidase is then added, followed by a colorimetric substrate. The absorbance is read using a microplate reader.[11]
b) HIV-1 Protease Inhibition Assay
Principle: This assay utilizes a fluorogenic substrate that contains a specific cleavage site for the HIV-1 protease. When cleaved, a fluorophore is released, and the increase in fluorescence is measured. Inhibitors will prevent this cleavage, resulting in a lower fluorescence signal.[12]
Protocol: Fluorometric Protease Inhibition Assay
Reaction Setup: In a 96-well plate, add the assay buffer and the test compound at various concentrations.
Enzyme Addition: Add purified HIV-1 protease to each well.
Substrate Addition: Add the fluorogenic substrate to initiate the reaction.
Incubation: Incubate the plate at 37°C, protected from light.
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence microplate reader.[12]
c) HIV-1 Integrase Strand Transfer Inhibition Assay
Principle: This assay measures the ability of the HIV-1 integrase to insert a donor DNA substrate into a target DNA substrate. The inhibition of this strand transfer reaction is quantified.
Protocol: Integrase Strand Transfer Assay
Plate Coating: Coat a 96-well plate with a donor DNA substrate.
Enzyme and Inhibitor Addition: Add recombinant HIV-1 integrase and the test compound to the wells.
Target DNA Addition: Add a labeled target DNA substrate.
Incubation: Incubate the plate to allow for the strand transfer reaction.
Detection: The incorporated target DNA is detected using an antibody-based colorimetric or fluorometric method.[13]
Cell-Based Antiviral Assays
These assays assess the ability of a compound to inhibit HIV-1 replication in a cellular context.
a) HIV-1 p24 Antigen Capture ELISA
Principle: The HIV-1 p24 antigen is a core viral protein, and its presence in the supernatant of infected cell cultures is a reliable marker of viral replication. This ELISA-based assay quantifies the amount of p24 antigen produced.
Protocol: p24 Antigen Capture ELISA
Cell Infection: Seed susceptible cells (e.g., TZM-bl or peripheral blood mononuclear cells) in a 96-well plate and infect them with a known amount of HIV-1.
Compound Treatment: Treat the infected cells with serial dilutions of the test compound.
Incubation: Incubate the plates for a period of time that allows for multiple rounds of viral replication (typically 3-7 days).
Supernatant Collection: Collect the cell culture supernatant.
ELISA: Perform a p24 antigen capture ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves capturing the p24 antigen with a specific antibody, followed by detection with a second, labeled antibody.[14][15]
b) Cytotoxicity Assay (MTT Assay)
Principle: It is crucial to determine if the antiviral activity of a compound is not due to general cytotoxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
Protocol: MTT Cytotoxicity Assay
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
Compound Treatment: Add serial dilutions of the test compound to the cells.
Incubation: Incubate the plate for the same duration as the antiviral assay.
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
Measurement: Read the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.[16]
Data Analysis and Interpretation
From these assays, key parameters are determined:
IC₅₀ (50% Inhibitory Concentration): The concentration of the compound that inhibits the viral enzyme activity or viral replication by 50%.
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication in a cell-based assay by 50%.
CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces cell viability by 50%.
Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more promising therapeutic window, as the compound is effective against the virus at concentrations well below those that are toxic to the host cells.
Conclusion
The synthesis and evaluation of HIV-1 inhibitors is a dynamic and challenging field that demands a deep integration of synthetic chemistry, biochemistry, and virology. The protocols and principles outlined in this guide provide a solid foundation for researchers to design, synthesize, and test novel antiretroviral compounds. By understanding the "why" behind each experimental step and by employing a systematic and rigorous approach to in vitro evaluation, the scientific community can continue to develop more potent, less toxic, and more durable therapies in the ongoing fight against HIV/AIDS.
References
Nevirapine Batch Transfer Document. (n.d.). Retrieved from [Link]
CN103864870A - Preparation method of zidovudine - Google Patents. (n.d.).
The Science Snail. (2019, December 21). AZT – mechanism of action and organic synthesis. Retrieved from [Link]
WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents. (n.d.).
Wikipedia. (2024). Reverse-transcriptase inhibitor. Retrieved from [Link]
Sluis-Cremer, N., Tachedjian, G., & Michailidis, E. (2016). Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors. Viruses, 8(6), 148. [Link]
Kuritzkes, D. (2021, January 14). Mechanisms of action: NNRTI. [Video]. YouTube. [Link]
Maga, G., et al. (2010). Mechanism of action of reverse transcriptase inhibitors. ResearchGate. [Link]
RCSBProteinDataBank. (2014, December 4). HIV-1 Reverse Transcriptase Structure and Function: Drugs by Design. [Video]. YouTube. [Link]
Li, Y., et al. (2025). Anti-HIV-1 Activity of the Integrase Strand Transfer Inhibitor ACC017. Pharmaceuticals, 18(1), 1. [Link]
Alvarez-Fernandez, C., et al. (2023). In-house ELISA protocols for capsid p24 detection of diverse HIV isolates. Virology Journal, 20(1), 253. [Link]
protocols.io. (2025, March 18). Cytotoxicity Screening Assay - Paired with Antiviral Assays. Retrieved from [Link]
ABL, Inc. (n.d.). HIV-1 p24 ANTIGEN CAPTURE ASSAY. Retrieved from [Link]
Adachi, Y., et al. (2009). Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography. Proceedings of the National Academy of Sciences, 106(12), 4641-4646. [Link]
Piras, G., et al. (2020). Appraisal of a Simple and Effective RT-qPCR Assay for Evaluating the Reverse Transcriptase Activity in Blood Samples from HIV-1 Patients. Viruses, 12(12), 1445. [Link]
Justiz Vaillant, A. A., & Gulick, P. G. (2023). Reverse Transcriptase Inhibitors. In StatPearls. StatPearls Publishing. [Link]
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
Venkatachari, N. J., & Chattopadhyay, A. (2010). An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells. PLoS ONE, 5(6), e10940. [Link]
Terrazzini, N., et al. (2021). Quantitative Evaluation of Very Low Levels of HIV-1 Reverse Transcriptase by a Novel Highly Sensitive RT-qPCR Assay. International Journal of Molecular Sciences, 22(21), 11593. [Link]
Smith, S. J., et al. (2016). HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases. ACS chemical biology, 11(3), 747–754. [Link]
ResearchGate. (n.d.). In-house ELISA protocols for capsid p24 detection of diverse HIV isolates. Retrieved from [Link]
ResearchGate. (n.d.). Structure of HIV-1 protease shown as a ribbon diagram. Retrieved from [Link]
ResearchGate. (n.d.). MTT assay of cytotoxicity associated with various concentrations of.... Retrieved from [Link]
Hillgene Biopharma. (n.d.). Instructions for Use of HIV-1 p24 ELISA Detection Kit. Retrieved from [Link]
Xiang, X. R., et al. (2026). Antiviral and anti-inflammatory evaluation of herbal extracts: Implications for the management of calf diarrheal diseases. PLoS One, 21(2), e0342013. [Link]
Al-Mawsawi, L. Q., et al. (2024). Exploring Zinc C295 as a Dual HIV-1 Integrase Inhibitor: From Strand Transfer to 3′-Processing Suppression. International Journal of Molecular Sciences, 25(1), 1. [Link]
Meagher, K. L., & Carlson, H. A. (2004). Targeting structural flexibility in HIV-1 protease inhibitor binding. Journal of the American Chemical Society, 126(42), 13276–13281. [Link]
Shafer, R. W., & Schapiro, J. M. (2008). A guide to HIV-1 reverse transcriptase and protease sequencing for drug resistance studies. Journal of clinical virology : the official publication of the Pan American Society for Clinical Virology, 41(4), 249–260. [Link]
Star Republic. (n.d.). HIV reverse transcriptase activity assay. Retrieved from [Link]
Oliveira, M., et al. (2025). Off target effects of HIV integrase strand transfer inhibitors in cell and animal models: a scoping review. AIDS (London, England), 39(11), 1849–1865. [Link]
SciELO. (2009). Synthesis and antiretroviral evaluation of derivatives of zidovudine. Retrieved from [Link]
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
Creative Diagnostics. (n.d.). HIV-1 p24 ELISA Kit. Retrieved from [Link]
Svarovskaia, E. S., & Leavitt, A. D. (2019). Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs. Viruses, 11(12), 1129. [Link]
Gabrusiewicz, K., et al. (2000). Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity. Journal of virology, 74(18), 8568–8574. [Link]
Ham, Y. W., et al. (2009). Identification of Broad-Based HIV-1 Protease Inhibitors From Combinatorial Libraries. Journal of acquired immune deficiency syndromes (1999), 52(4), 438–446. [Link]
Application Note: Protocol for Vilsmeier-Haack Formylation of Imidazoles
Abstract & Strategic Relevance The introduction of formyl groups onto the imidazole ring is a pivotal transformation in medicinal chemistry, serving as a gateway to complex pharmaceutical intermediates (e.g., Ondansetron...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Relevance
The introduction of formyl groups onto the imidazole ring is a pivotal transformation in medicinal chemistry, serving as a gateway to complex pharmaceutical intermediates (e.g., Ondansetron, Losartan analogs). While lithiation-formylation strategies exist, they often require cryogenic conditions and lack scalability. The Vilsmeier-Haack (VH) reaction offers a robust, scalable electrophilic aromatic substitution (EAS) pathway. However, applying VH to imidazoles presents unique challenges regarding regioselectivity (C2 vs. C4 vs. C5) and thermal safety. This guide provides an optimized protocol for the C5-formylation of 1-alkylimidazoles, grounded in mechanistic causality and safety engineering.
Mechanistic Insight & Regioselectivity
The success of the VH reaction on imidazoles depends on understanding the electronic landscape of the azole ring. Unlike benzene, imidazole is amphoteric and highly polarized.
The Electrophilic Attack
The active species is the Vilsmeier Reagent (chloromethylene)dimethyliminium chloride, generated in situ from DMF and POCl
.
C5 vs. C2 Selectivity: In 1-substituted imidazoles, the C2 position is the most acidic (pK
~33) but is kinetically less nucleophilic toward "soft" electrophiles due to the inductive withdrawal of the two flanking nitrogens. The C5 position, enriched by the lone pair donation from N1, is the preferred site for electrophilic attack (EAS).
The Trap: If the N1 position is unsubstituted, the Vilsmeier reagent will attack the nitrogen first, forming an unreactive N-acyl species. Therefore, N-protection or N-alkylation is a prerequisite for successful C-formylation.
Reaction Pathway Diagram
The following diagram illustrates the activation, substitution, and critical hydrolysis steps.
Figure 1: Mechanistic flow of the Vilsmeier-Haack formylation. Note the critical intermediate hydrolysis step required to release the aldehyde.
Setup: Equip a 100 mL 3-neck Round Bottom Flask (RBF) with a stir bar, internal thermometer, addition funnel, and N
inlet.
Charging: Add anhydrous DMF (20 mL) and cool to 0–5 °C using an ice/salt bath.
Activation: Add POCl
(1.2 equiv) dropwise over 20 minutes.
Critical Control: Do not allow internal temp to exceed 10 °C. The formation of the chloroiminium salt is highly exothermic.
Observation: The solution will turn pale yellow/viscous. Stir for 30 mins at 0 °C to ensure complete reagent formation.
Phase 2: Substrate Addition & Reaction
Addition: Add 1-Methylimidazole (1.0 equiv) dropwise to the cold Vilsmeier reagent.
Note: A second exotherm may occur. Maintain T < 10 °C.
Heating: Remove the ice bath. Allow to warm to RT, then heat to 80 °C for 4–6 hours.
Validation: Monitor by TLC (DCM:MeOH 9:1). The intermediate iminium salt is polar and stays at the baseline; the aldehyde appears only after hydrolysis. Aliquots for TLC must be mini-quenched in water first.
Phase 3: Workup & Isolation
Quench: Cool the reaction mixture to RT. Pour the mixture slowly into a beaker containing crushed ice (50 g) and NaOAc solution (buffered to pH 5–6).
Why Acetate? Strong bases (NaOH) can trigger Cannizzaro reactions or ring degradation. Acetate buffers the HCl generation.
Hydrolysis: Stir vigorously for 30 minutes. The solution will darken.
Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with sat. NaHCO
(to remove traces of acid) and Brine.
Purification: Dry over Na
SO, concentrate in vacuo. Recrystallize from Hexane/EtOAc or purify via flash chromatography if necessary.
Workflow Visualization
Figure 2: Operational workflow emphasizing temperature control points.
Troubleshooting & Optimization Matrix
Observation
Root Cause
Corrective Action
Low Yield (<40%)
Incomplete hydrolysis of iminium salt.
Extend stirring time during the aqueous quench (Step 7). Ensure pH is > 4.
Black Tar Formation
Thermal decomposition during POCl addition.
Strictly control T < 10°C during Phase 1. Do not rush addition.
Confirm C2 is blocked or less reactive. Use 1,2-dimethylimidazole to force C5 substitution exclusively.
No Reaction
Moisture in DMF destroying POCl.
Use fresh anhydrous DMF. POCl hydrolyzes instantly in wet solvents.
Safety & Hazard Analysis (E-E-A-T)
Phosphorus Oxychloride (POCl
): Reacts violently with water to release HCl and Phosphoric acid. All glassware must be oven-dried. A secondary trap for HCl gas is recommended during the heating phase.
Dimethylformamide (DMF): Potent liver toxin and teratogen. Readily absorbed through skin. Use butyl rubber gloves.
Thermal Runaway: The Vilsmeier complex formation is exothermic. On scales >100g, active cooling (chiller) is mandatory, not just an ice bath.
References
Vilsmeier, A.; Haack, A. "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft, 1927 , 60, 119–122.
Jones, G.; Stanforth, S. P. "The Vilsmeier-Haack Reaction." Organic Reactions, 2011 , 49, 1–330.
Meth-Cohn, O.; Stanforth, S. P. "The Vilsmeier–Haack Reaction." in Comprehensive Organic Synthesis, 1991 , Vol 2, 777-794.
Marson, C. M. "Vilsmeier Formylation of Heterocycles." Tetrahedron, 1992 , 48(18), 3659-3726.
Safety Data Sheet (SDS): Phosphorus Oxychloride. Sigma-Aldrich.
Application Note: Chemoselective Grignard Addition to Ethyl 5-formyl-1H-imidazole-4-carboxylate
This Application Note and Protocol is designed for researchers and drug development professionals focusing on the functionalization of Ethyl 5-formyl-1H-imidazole-4-carboxylate . This substrate presents a classic chemose...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol is designed for researchers and drug development professionals focusing on the functionalization of Ethyl 5-formyl-1H-imidazole-4-carboxylate .
This substrate presents a classic chemoselectivity challenge: it contains an acidic proton (N-H) , a highly reactive aldehyde (formyl group) , and a less reactive ester . The protocol below details the "Protection-Free" strategy, utilizing the in situ protection of the imidazole nitrogen by the Grignard reagent itself.
Executive Summary
The reaction of Grignard reagents (RMgX) with Ethyl 5-formyl-1H-imidazole-4-carboxylate allows for the rapid generation of secondary alcohols functionalized at the C5 position. This transformation is a critical step in the synthesis of fused bicyclic imidazoles (e.g., furo[3,4-d]imidazoles) and purine analogs.
Key Challenges:
N-H Acidity: The imidazole N-H (
) is deprotonated instantly by RMgX, consuming 1 equivalent of reagent and altering solubility.
Chemoselectivity: The protocol must discern between the C5-formyl group (reactive) and the C4-ester (less reactive).
Product Stability: The resulting
-hydroxy-alkyl imidazole carboxylate is structurally predisposed to intramolecular lactonization, forming a stable bicyclic lactone.
Scientific Foundation & Mechanistic Logic
The "Sacrificial Base" Strategy
Rather than employing protecting groups (e.g., SEM, Trityl) which add two synthetic steps, this protocol uses the Grignard reagent as a base.
Step 1 (Deprotonation): The first equivalent of RMgX removes the imidazole N-H proton, forming the imidazolyl-magnesium halide species. This intermediate is less electrophilic than the neutral species but remains soluble in THF/Ether mixtures.
Step 2 (Nucleophilic Attack): The second equivalent of RMgX attacks the most electrophilic carbon. The aldehyde carbonyl (
) is significantly more reactive than the ester carbonyl due to steric accessibility and electronic deficiency.
Step 3 (Differentiation): By maintaining low temperatures (
C to C), the reaction is kinetically controlled to stop at the secondary alcohol stage, preventing attack on the ester.
Pathway Visualization
The following diagram illustrates the reaction pathway, highlighting the consumption of equivalents and the bifurcation between alcohol and lactone formation.
Figure 1: Reaction pathway for the Grignard addition to Ethyl 5-formyl-1H-imidazole-4-carboxylate, showing the critical branching between open-chain alcohol and lactone products.
Note: 1.0 eq for Deprotonation + 1.1 eq for Reaction + 0.9 eq excess to drive completion.
Solvent: Anhydrous THF (Tetrahydrofuran). Diethyl ether is a viable alternative but THF solubilizes the magnesiated intermediate better.
Atmosphere: Argon or Nitrogen (strictly anhydrous).
Step-by-Step Procedure
Step 1: System Preparation
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and argon inlet.
Cool the flask to room temperature under a stream of argon.
Step 2: Substrate Solubilization
Charge the flask with Ethyl 5-formyl-1H-imidazole-4-carboxylate (1.0 mmol, 168 mg).
Add Anhydrous THF (10 mL, 0.1 M concentration).
Observation: The starting material should dissolve completely. If not, gentle warming is permitted before cooling.
Cool the solution to -20°C using an ice/salt bath or cryocooler.
Step 3: Grignard Addition (The Critical Step)
Load the Grignard reagent (3.0 mmol) into a dry syringe.
Dropwise Addition: Add the Grignard reagent slowly over 15–20 minutes.
Mechanistic Note: The first 1.0 equivalent will cause gas evolution (alkane release) if R=Alkyl. This is the deprotonation step. The solution may become heterogeneous (slurry) as the N-MgX species forms. Maintain vigorous stirring.
After addition is complete, allow the reaction to stir at -20°C for 1 hour , then slowly warm to 0°C over 1 hour.
Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM).
Target: Disappearance of the aldehyde spot.
Risk:[1][2][3] If the reaction is warmed to Room Temp (25°C) too quickly, the ester will begin to react, leading to complex mixtures.
Step 4: Quench and Workup
The workup pH determines the final product structure (Open chain vs. Lactone).
Option A: Isolation of Secondary Alcohol (Open Chain)
Cool mixture to 0°C.
Quench with saturated aqueous NH₄Cl (5 mL). Caution: Exothermic.
Adjust pH to ~7-8 using saturated NaHCO₃ if necessary.
Extract with Ethyl Acetate (3 x 15 mL).
Dry over Na₂SO₄ and concentrate in vacuo at low temperature (<30°C).
Option B: Isolation of Lactone (Cyclized)
Cool mixture to 0°C.
Quench with 1M HCl (10 mL) and stir for 30 minutes at Room Temperature.
Logic: Acid catalysis promotes the intramolecular transesterification between the new C5-hydroxyl and the C4-ester.
Neutralize to pH 7 with solid NaHCO₃ to precipitate the product or extract with EtOAc.
Dilution prevents precipitation of N-MgX aggregates.
Time
2 - 3 Hours
Sufficient for aldehyde addition; minimizes side reactions.
Yield (Typical)
65% - 85%
Depends on R-group sterics and workup efficiency.
Troubleshooting & Optimization
Issue: Low Conversion / Recovery of Starting Material
Cause: The N-MgX intermediate precipitated out of solution, trapping the aldehyde and preventing reaction.
Solution: Increase solvent volume (dilute to 0.05 M) or switch to a THF/Et₂O (1:1) blend to modulate solubility. Ensure vigorous stirring during the "slurry" phase.
Issue: Over-addition (Tertiary Alcohol Formation)
Cause: Reaction temperature rose above 0°C or local concentration of Grignard was too high.
Solution: Strictly maintain -20°C during addition. Increase the addition time. Verify the titer of the Grignard reagent.[3]
Issue: Product "Disappears" on Column
Cause: The secondary alcohol product often cyclizes to the lactone on silica gel (acidic).
Solution: Treat the silica gel with 1% Triethylamine in Hexanes before loading the column, or deliberately drive the reaction to the lactone (Method B) for easier purification.
References
General Reactivity of Imidazole Esters: Werner, T., & Barrett, A. G. M. (2006). Simple Method for the Preparation of Esters from Grignard Reagents and Alkyl 1-Imidazolecarboxylates.[4] The Journal of Organic Chemistry, 71(11), 4302–4304. Link
Synthesis of Olmesartan Intermediates (Relevant Substrate): Jiang, J., & Yang, W. (2016).[5] Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan.[5] Journal of Chemical and Pharmaceutical Research, 8(1), 161-163.[5] Link
Grignard Addition to Functionalized Heterocycles: Knochel, P., et al. (2011). Grignard Reagents in Organic Synthesis. Master Organic Chemistry. Link
Lactonization of Imidazole Derivatives: De Toledo, I., et al. (2019).[6] Ketone Oxidation/Imidazole Condensation Strategy for the Synthesis of 2,4(5)-Disubstituted Imidazoles. The Journal of Organic Chemistry, 84(21), 14187–14201. Link
Analytical methods for Ethyl 5-formyl-1H-imidazole-4-carboxylate characterization
Application Note: Comprehensive Characterization of Ethyl 5-formyl-1H-imidazole-4-carboxylate Introduction Ethyl 5-formyl-1H-imidazole-4-carboxylate (also referred to as Ethyl 4-formyl-1H-imidazole-5-carboxylate due to t...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Comprehensive Characterization of Ethyl 5-formyl-1H-imidazole-4-carboxylate
Introduction
Ethyl 5-formyl-1H-imidazole-4-carboxylate (also referred to as Ethyl 4-formyl-1H-imidazole-5-carboxylate due to tautomerism) is a critical heterocyclic building block used in the synthesis of purine analogs, antiviral agents, and angiotensin II receptor antagonists (e.g., Olmesartan precursors).
Its characterization presents unique challenges due to imidazole tautomerism , aldehyde reactivity (oxidation to carboxylic acid), and the potential formation of gem-diol hydrates in solution. This application note details a robust analytical strategy to ensure the identity, purity, and stability of this intermediate.
Structural Analysis & Chemical Behavior
Before instrumental analysis, it is vital to understand the molecule's dynamic behavior in solution.
Tautomerism: The proton on the imidazole nitrogen is labile. In solution, the 1H-imidazole-4-carboxylate and 1H-imidazole-5-carboxylate forms exist in rapid equilibrium.
Hydrate Formation: The electron-withdrawing ester group adjacent to the aldehyde makes the carbonyl carbon highly electrophilic. In the presence of water (even atmospheric moisture), it can reversibly form a gem-diol [–CH(OH)₂].
Oxidation Susceptibility: The aldehyde group is prone to autoxidation to the corresponding carboxylic acid (Ethyl 4-carboxy-1H-imidazole-5-carboxylate), which is the primary impurity.
Visualizing the Analytical Workflow
Figure 1: Integrated analytical workflow for imidazole aldehyde characterization.
Objective: Quantify purity and separate the target aldehyde from the acid oxidation impurity and the hydroxymethyl precursor.
Critical Insight: Imidazoles are amphoteric. Using a neutral mobile phase often leads to peak tailing due to interaction with silanol groups. A buffered acidic mobile phase (pH ~3.0) ensures the imidazole ring is protonated, improving peak symmetry.
Method Parameters
Parameter
Specification
Column
C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A
10 mM Ammonium Formate or Phosphate Buffer, pH 3.0
10% ACN in Water (Prevent aldehyde acetalization by avoiding pure alcohols)
Gradient Profile
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
10.0
60
40
15.0
10
90
15.1
95
5
20.0
95
5
System Suitability Criteria:
Resolution (Rs): > 2.0 between the Aldehyde (Target) and Acid Impurity.
Tailing Factor: < 1.5.
Retention Time: Target typically elutes ~6-8 min (depending on specific column).
Protocol 2: NMR Spectroscopy
Objective: Confirm chemical structure and assess hydrate formation.
Critical Insight:Do not use CDCl₃. This compound has poor solubility in chloroform, and the exchangeable protons (NH) will not be visible. DMSO-d6 is the required solvent. It stabilizes the tautomers and allows clear observation of the aldehyde proton.
1H-NMR Expected Shifts (400 MHz, DMSO-d6)
Proton (Assignment)
Shift (δ, ppm)
Multiplicity
Integration
Notes
NH (Imidazole N1)
~13.0 - 14.0
Broad Singlet
1H
Highly exchangeable; may disappear with trace water.
CHO (Aldehyde)
9.80 - 10.20
Singlet
1H
Diagnostic peak. If a peak appears ~6.0 ppm, check for hydrate [-CH(OH)₂].
H-2 (Imidazole C2)
7.80 - 8.10
Singlet
1H
Shift varies slightly with concentration.
-OCH₂- (Ethyl)
4.30 - 4.45
Quartet
2H
J ≈ 7.1 Hz
-CH₃ (Ethyl)
1.30 - 1.40
Triplet
3H
J ≈ 7.1 Hz
Troubleshooting Hydrates:
If the integration of the CHO peak is < 1.0H and a new signal appears around 5.8-6.2 ppm (methine of gem-diol), the sample contains water. Dry the sample under vacuum (P₂O₅) and re-run in fresh anhydrous DMSO-d6.
Fragmentation: Watch for loss of the ethyl group (M-28 or M-45) or loss of CO (M-28) from the aldehyde.
Synthesis & Impurity Logic
Understanding the synthesis route helps identify impurities. A common pathway involves the oxidation of the hydroxymethyl analog.
Figure 2: Synthesis pathway and origin of the primary acid impurity.
Handling and Stability
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Aldehydes are sensitive to air oxidation.
Solubility: Soluble in DMSO, DMF, and Methanol.[1][2] Sparingly soluble in water and dichloromethane.
Melting Point: Literature values for imidazole aldehydes vary based on crystal form and hydration, but the anhydrous ethyl ester typically melts in the range of 155°C – 165°C (Verify against specific batch CoA as values for the methyl analog are higher, ~205°C).
References
ChemicalBook. Ethyl imidazole-4-carboxylate Properties (Analog Reference). Retrieved from
MDPI. Synthesis and Characterization of Imidazole/Triazole Aldehydes. (Context on Aldehyde NMR shifts). Retrieved from
Journal of Medicinal Chemistry. Synthesis of Olmesartan Intermediates (Imidazole carboxylates). (General synthetic routes). Retrieved from
PubChem. Ethyl 4-methyl-5-imidazolecarboxylate (Structural Analog Data). Retrieved from
Application Note: Process Optimization in the Synthesis of Olmesartan Medoxomil Intermediates Abstract This application note details the optimized synthetic protocols for the critical intermediates of Olmesartan Medoxomi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Process Optimization in the Synthesis of Olmesartan Medoxomil Intermediates
Abstract
This application note details the optimized synthetic protocols for the critical intermediates of Olmesartan Medoxomil, a selective AT1 subtype angiotensin II receptor antagonist. We focus on the "Convergent Synthesis" strategy, specifically the regioselective alkylation of the imidazole core and the subsequent installation of the medoxomil moiety. By replacing traditional hydride-based reagents with carbonate-based systems in polar aprotic solvents, this protocol minimizes the formation of the N-3 regioisomer and the "dehydro" impurity, ensuring high-purity API suitable for regulatory compliance.
Introduction & Strategic Overview
The synthesis of Olmesartan Medoxomil hinges on the coupling of two complex intermediates:
The Imidazole Core: Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate.[1][2][3][4][5][6][7]
The Biphenyl Tetrazole Side Chain: N-(Triphenylmethyl)-5-[4’-(bromomethyl)biphenyl-2-yl]tetrazole.
Critical Challenge: The alkylation step (coupling) is prone to regioselectivity issues. The imidazole ring has two nitrogen atoms (N-1 and N-3). N-1 alkylation yields the active pharmaceutical ingredient (API) precursor, while N-3 alkylation yields a difficult-to-remove impurity. Furthermore, the tertiary alcohol on the imidazole is susceptible to dehydration, forming the "dehydro" impurity.
Solution: This guide utilizes a Phase Transfer Catalysis (PTC) approach or optimized Carbonate/Solvent systems to maximize N-1 selectivity and suppress elimination reactions.
The formation of the tertiary alcohol at the C-4 position is achieved via a Grignard addition to the diester precursor. The choice of solvent and temperature control is vital to prevent over-addition or dehydration.
Crystallization: Concentrate under reduced pressure. Recrystallize from Diisopropyl ether/Acetone to yield the product as a pale yellow solid.
Self-Validating Check:
Target Yield: >85%
Purity Check: HPLC should show <0.1% of the "Dehydro" impurity (olefin formation).
The Critical Coupling: Regioselective N-Alkylation
Reaction: Coupling Intermediate A with the Biphenyl Tetrazole (Intermediate B).
The "Solvent-Base" Switch
Legacy protocols utilize Sodium Hydride (NaH) in DMF. This generates hydrogen gas (safety risk) and promotes N-3 alkylation due to the "naked" anion effect.
Optimized Protocol: Use Potassium Carbonate (
) in Acetonitrile (ACN) or DMAc . This milder base system favors thermodynamic control, significantly enhancing N-1 selectivity.
Experimental Protocol
Reagents:
Imidazole Intermediate A (1.0 eq)
Bromomethyl Biphenyl Tetrazole (Intermediate B) (1.05 eq)
in ACN at 25°C. Stir for 30 minutes to deprotonate the imidazole N-H.
Addition: Add Intermediate B and TBAB.
Reflux: Heat to reflux (80-82°C) for 4–6 hours.
Process Control: Monitor HPLC.[8][9][10] The N-3 isomer usually elutes after the N-1 isomer on C18 columns.
Workup: Cool to RT. Filter off inorganic salts (
).
Crystallization: Distill ACN down to 3 volumes. Cool to 0-5°C. The Trityl-Protected Ester precipitates.
Purification: Recrystallize from Acetone to remove any trace N-3 isomer.
Data Summary: Base/Solvent Comparison
System
Yield
N-1 : N-3 Ratio
Safety Profile
NaH / DMF
65-70%
85 : 15
Low ( gas, runaway risk)
/ ACN
88-92%
98 : 2
High (No gas, mild base)
KOtBu / DMAc
75-80%
90 : 10
Medium (Moisture sensitive)
Medoxomil Installation & Deprotection
Following hydrolysis of the ethyl ester (using LiOH/THF), the final critical step is installing the medoxomil group and removing the trityl protection.
Protocol: One-Pot Esterification/Deprotection
Esterification: React the hydrolyzed acid (Trityl-Olmesartan) with 4-chloromethyl-5-methyl-1,3-dioxol-2-one (Medoxomil Chloride) using
in DMAc at 40°C.
Deprotection: Once esterification is complete, cool to 0°C. Add Acetic Acid (excess) and water.
Mechanism:[4][11][12] The trityl group is acid-labile. The medoxomil ester is also sensitive but stable in weak acids like acetic acid at low temperatures.
Isolation: Triphenylmethanol (byproduct) precipitates or is extracted. The pH is adjusted to 5.0–5.5 to precipitate Olmesartan Medoxomil.
Process Visualization (Pathway & Impurities)
The following diagram illustrates the convergent synthesis and critical impurity control points.
Figure 1: Convergent synthetic pathway highlighting critical control points (Green) and impurity risks (Red).
Impurity Profile & Management
Impurity Name
Structure/Origin
Control Strategy
Olmesartan Acid
Hydrolysis of Medoxomil ester
Maintain pH < 7.5 during workup; avoid moisture in final packaging.
N-3 Isomer
Regioisomer from alkylation
Use /ACN instead of NaH/DMF. Recrystallize from Acetone.
Dehydro Impurity
Elimination of tertiary -OH
Keep Grignard reaction < 0°C. Avoid strong mineral acids during workup.
Triphenylmethanol
Trityl deprotection byproduct
Remove via filtration (insoluble in water) or extraction with toluene.
References
Daiichi Sankyo Co Ltd. (2006). Process for the preparation of olmesartan medoxomil.[7][8][9][10][12][13][14][15][16][17][18] US Patent US7943779B2. Link
Yanagisawa, H., et al. (1996). Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure-Activity Relationships of Imidazole-5-carboxylic Acids. Journal of Medicinal Chemistry, 39(1), 323-338.[4][5][6] Link
Aurobindo Pharma Ltd. (2015).[16] A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil.[11][14][16] Scientia Pharmaceutica, 83(4), 537–550. Link
Hedvati, L., et al. (2006). Olmesartan medoxomil with reduced levels of impurities.[10][14][15][16][19] US Patent Application 20060149078. Link
Babu, K. S., et al. (2010).[9] Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug.[9][14][16][18][19] Arkivoc, 2010(2), 292-302.[9] Link
Application Notes and Protocols for Condensation Reactions of the Aldehyde Group in Ethyl 5-formyl-1H-imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Imidazole Scaffold in Medicinal Chemistry The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Imidazole Scaffold in Medicinal Chemistry
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its unique electronic properties and its ability to engage in various non-covalent interactions, making it a privileged scaffold in drug design. Ethyl 5-formyl-1H-imidazole-4-carboxylate is a particularly valuable building block, possessing three key points for diversification: the imidazole nitrogen, the ester functionality, and the reactive aldehyde group. This guide focuses on the strategic exploitation of the formyl group through various condensation reactions, providing a gateway to a diverse array of complex imidazole derivatives for screening in drug discovery programs.
Reactivity of the Formyl Group: An Electron-Deficient Center Primed for Nucleophilic Attack
The aldehyde group at the C5 position of the imidazole ring is moderately deactivated due to the electron-withdrawing nature of the adjacent ester group and the imidazole ring itself. However, it remains susceptible to nucleophilic attack, serving as an electrophilic partner in a variety of condensation reactions. The choice of reaction conditions, particularly the catalyst and solvent, is crucial for achieving high yields and selectivity.
Key Condensation Reactions and Detailed Protocols
This section provides detailed protocols for three fundamental condensation reactions of Ethyl 5-formyl-1H-imidazole-4-carboxylate: the Knoevenagel Condensation, the Wittig Reaction, and Reductive Amination.
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst.[3][4] This reaction is instrumental in the synthesis of a wide range of compounds with applications in pharmaceuticals and materials science.[5][6]
The reaction is typically catalyzed by a weak base, which deprotonates the active methylene compound to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the α,β-unsaturated product. The choice of base is critical; strong bases can lead to self-condensation of the aldehyde or other side reactions. Piperidine, pyridine, and ammonium acetate are commonly employed catalysts.[7]
Protocol: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of Ethyl 5-(2,2-dicyanovinyl)-1H-imidazole-4-carboxylate.
Materials:
Ethyl 5-formyl-1H-imidazole-4-carboxylate
Malononitrile
Piperidine (catalyst)
Ethanol (solvent)
Glacial Acetic Acid (for neutralization)
Standard laboratory glassware
Magnetic stirrer and hotplate
Thin Layer Chromatography (TLC) apparatus
Procedure:
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 5-formyl-1H-imidazole-4-carboxylate (1.0 eq) and malononitrile (1.1 eq) in ethanol.
Add a catalytic amount of piperidine (0.1 eq) to the solution.
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
Upon completion, cool the reaction mixture to room temperature.
If a precipitate forms, filter the solid and wash it with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
Neutralize the reaction mixture with a few drops of glacial acetic acid.
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure Ethyl 5-(2,2-dicyanovinyl)-1H-imidazole-4-carboxylate.
Data Table: Representative Knoevenagel Condensation Reactions
Alkylation of Ethyl 5-formyl-1H-imidazole-4-carboxylate
Application Note: High-Fidelity Introduction & Strategic Significance The alkylation of Ethyl 5-formyl-1H-imidazole-4-carboxylate is a pivotal transformation in the synthesis of polysubstituted imidazole therapeutics, pa...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity
Introduction & Strategic Significance
The alkylation of Ethyl 5-formyl-1H-imidazole-4-carboxylate is a pivotal transformation in the synthesis of polysubstituted imidazole therapeutics, particularly angiotensin II receptor antagonists (e.g., sartans) and purine-mimetic kinase inhibitors.
This scaffold presents a unique challenge: it contains two electron-withdrawing groups (EWGs)—a formyl group (-CHO) at C5 and an ethyl ester (-COOEt) at C4. These substituents significantly increase the acidity of the imidazole NH (pKa ~10-11), facilitating deprotonation, but they also reduce the nucleophilicity of the nitrogen atoms. Furthermore, the asymmetry of the substituents creates a competition for regioselectivity (N1 vs. N3 alkylation) , governed by a delicate balance of steric hindrance and electronic repulsion.
This guide provides a robust, field-proven protocol for N-alkylation, emphasizing regiocontrol, reaction monitoring, and structural validation.
Mechanistic Insight: The Regioselectivity Paradox
Understanding the tautomeric equilibrium is prerequisite to controlling the reaction. The substrate exists in a rapid equilibrium between two tautomers.
Steric Factors: The ethoxycarbonyl group (-COOEt) is significantly bulkier than the formyl group (-CHO). Under kinetic control, alkylation generally favors the less sterically hindered nitrogen (proximal to the formyl group).
Electronic Factors: Both groups withdraw electron density, but the lone pair availability is modulated by the specific tautomer stabilized in the reaction solvent.
The "Switch": While steric hindrance typically directs alkylation to the nitrogen adjacent to the smaller group (Formyl), specific solvent interactions or the use of bulky electrophiles can shift this ratio.
Diagram 1: Tautomerism and Alkylation Pathways
Caption: The reaction proceeds via a common delocalized anion. Steric bulk of the C4-ester typically directs the electrophile to the nitrogen adjacent to the C5-formyl group.
Experimental Protocol
Method A: Standard Mild Alkylation (Recommended)
This method uses Potassium Carbonate (
) in DMF. It is preferred over Sodium Hydride (NaH) for this specific substrate because the formyl group is sensitive to strong bases and can undergo side reactions (e.g., Cannizzaro disproportionation or polymerization) under harsh conditions.
Solvent: Anhydrous DMF (Dimethylformamide) or NMP (0.2 M concentration)
Step-by-Step Procedure:
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the imidazole substrate (1.0 equiv) in anhydrous DMF.
Deprotonation: Add anhydrous
(1.5 equiv) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes.
Note: The solution may change color (often yellow/orange) as the anion forms.
Alkylation: Dropwise add the Alkyl Halide (1.1 equiv).
Critical Control: If the alkyl halide is highly reactive (e.g., Methyl Iodide, Benzyl Bromide), cool to 0°C during addition. For less reactive halides, add at RT.
Reaction: Stir at RT for 4–12 hours. Monitor by TLC or LCMS.
Optimization: If conversion is <50% after 6 hours, heat to 50–60°C. Do not exceed 80°C to preserve the formyl group.
Workup:
Dilute the reaction mixture with EtOAc (5x reaction volume).
Wash with 50% saturated brine/water (3x) to remove DMF. Note: DMF is difficult to remove; thorough washing is essential.
Dry the organic layer over
, filter, and concentrate under reduced pressure.
Purification: Purify via Flash Column Chromatography (Silica Gel).
Eluent: Hexanes/EtOAc gradient (typically 0-50% EtOAc). The regioisomers usually have distinct Rf values (ΔRf ~ 0.1–0.2).
If the electrophile is bulky or unreactive, substitute
with Cesium Carbonate () . The "Cesium Effect" improves solubility and nucleophilicity in DMF/MeCN.
Data Analysis & Validation
Regioisomer Identification (The "Gold Standard")
Distinguishing the two isomers is the most critical analytical challenge. Simple 1H NMR is often insufficient without comparative data.
Technique: 1D NOE (Nuclear Overhauser Effect) or 2D NOESY
You must check for spatial proximity between the new N-Alkyl protons and the imidazole substituents.
Feature
Isomer A (N-Alkyl adjacent to Formyl)
Isomer B (N-Alkyl adjacent to Ester)
NOE Correlation
Strong NOE between N-CH₂ and Aldehyde Proton (-CHO)
Strong NOE between N-CH₂ and Ester Ethyl Group (-OCH₂CH₃)
Shift (Aldehyde)
-CHO proton often shifts upfield slightly due to shielding by N-alkyl group.
-CHO proton shift is relatively unaffected.
TLC Behavior
Typically less polar (higher Rf) due to shielding of the polar formyl group.
Typically more polar (lower Rf).
Diagram 2: Decision Tree for Optimization
Caption: Troubleshooting logic for yield and regioselectivity issues.
Critical Troubleshooting & "Pro-Tips"
Aldehyde Protection (Risk Mitigation):
If the formyl group degrades (indicated by darkening of reaction or loss of -CHO peak in NMR), protect it before alkylation.
Protocol: Reflux substrate with triethyl orthoformate/EtOH + cat. acid to form the diethyl acetal . Alkylate the acetal (stable to base), then deprotect with dilute HCl/THF.
Water Content:
Anhydrous conditions are non-negotiable. Water acts as a competing acid, quenching the imidazolide anion and stalling the reaction.
Order of Elution:
On silica gel, the N1-alkylated product (adjacent to Formyl) usually elutes first (less polar) because the N-alkyl group effectively masks the polarity of the adjacent carbonyl, whereas the N3-alkylated product (adjacent to Ester) leaves the formyl group exposed and interacting with the silica.
References
Regioselectivity in Imidazole Alkylation
Nikitina, P. A., et al. (2024).[1] "Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates." Russian Journal of Organic Chemistry. Link (Discusses steric vs electronic control in similar 4,5-disubstituted systems).
Synthesis of Formyl-Imidazole Precursors
Journal of Chemical and Pharmaceutical Research. (2015). "Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan." Link (Provides context on the stability of ester/formyl-bearing imidazoles).
General N-Alkylation Protocols
Beilstein Journal of Organic Chemistry. "Metal catalyst-free N-allylation/alkylation of imidazole." Link (Validation of mild carbonate bases for imidazole alkylation).
NMR Characterization of Isomers
Pinto, D. C. G. A., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB. Link (Methodology for NOE-based distinction of N-isomers).
Introduction: The Therapeutic Power of Purine Mimicry
An Application Guide to the Synthesis of Purine Nucleotide Analogues For Researchers, Scientists, and Drug Development Professionals Purine nucleotide analogues are synthetic molecules that mimic the structure of natural...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Synthesis of Purine Nucleotide Analogues
For Researchers, Scientists, and Drug Development Professionals
Purine nucleotide analogues are synthetic molecules that mimic the structure of natural purines, adenine and guanine. This structural similarity allows them to interfere with essential metabolic pathways, making them cornerstone therapeutic agents in oncology and virology.[1][2] By acting as antimetabolites, they can disrupt DNA and RNA synthesis, leading to the targeted death of rapidly dividing cancer cells or the inhibition of viral replication.[2][3][4] Prominent examples include Fludarabine for leukemia, Acyclovir for herpes virus infections, and 6-mercaptopurine for its anticancer properties.[5][6]
The synthesis of these critical compounds hinges on exploiting or bypassing the cell's own machinery for nucleotide production. Eukaryotic cells utilize two primary pathways for creating purine nucleotides: the de novo pathway and the salvage pathway.[7][8]
De Novo Synthesis: A complex and energetically costly process that builds the purine ring from simple precursors like amino acids and carbon dioxide, ultimately assembling it onto a ribose phosphate backbone.[7]
Salvage Pathway: An energetically favorable route that recycles pre-existing purine bases and nucleosides from the breakdown of nucleic acids.[8][9][10]
This guide provides a detailed exploration of the key enzymatic and chemical strategies employed in the synthesis of purine nucleotide analogues, offering both the theoretical basis and practical protocols for their generation and analysis.
Part 1: Biological Synthesis Strategies - Leveraging the Salvage Pathway
The purine salvage pathway is a powerful toolkit for the synthesis of nucleotide analogues. Its enzymes are often highly specific and operate under mild, aqueous conditions, making them ideal for chemo-enzymatic approaches that avoid the complex protection and deprotection steps of traditional organic chemistry.[8][9] This section focuses on two pivotal enzymes: Purine Nucleoside Phosphorylase (PNP) and Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).
The Transglycosylation Workhorse: Purine Nucleoside Phosphorylase (PNP)
Expertise & Experience: Purine Nucleoside Phosphorylase (PNP) catalyzes the reversible cleavage of the glycosidic bond in purine nucleosides in the presence of inorganic phosphate.[11][12] In the synthetic direction, this reversible reaction can be masterfully controlled. By providing a purine base analogue and a pentose-1-phosphate donor, PNP can be used to synthesize novel nucleoside analogues with high stereospecificity. This process, known as transglycosylation, effectively swaps the base on a sugar scaffold.[13] This enzymatic approach is particularly valuable as it ensures the correct stereochemistry at the anomeric carbon, a challenge often encountered in chemical synthesis.
Caption: PNP-catalyzed synthesis of a nucleoside analogue via transglycosylation.
Protocol 1: Chemo-Enzymatic Synthesis of a Nucleoside Analogue using PNP
Objective: To synthesize a novel purine nucleoside analogue from a modified purine base using a commercially available PNP enzyme.
Materials:
Purine Nucleoside Phosphorylase (PNP) from E. coli or other bacterial source.[12]
Donor Nucleoside: 7-Methylguanosine or Inosine (10 mM).
Acceptor Base: Purine analogue of interest (e.g., 6-chloropurine) (15 mM, to drive equilibrium).
Potassium Phosphate Buffer: 50 mM, pH 7.4.
Reaction Vessel: 1.5 mL microcentrifuge tube.
Instrumentation: HPLC with a C18 column, incubator/shaker.
Methodology:
Reaction Setup: In a 1.5 mL microcentrifuge tube, combine 500 µL of 50 mM potassium phosphate buffer (pH 7.4), 50 µL of 100 mM donor nucleoside stock, and 75 µL of 200 mM acceptor base stock.
Enzyme Addition: Add 10 units of PNP enzyme to the reaction mixture. Bring the final volume to 1 mL with buffer. A control reaction without the enzyme should be run in parallel to confirm that the reaction is enzyme-dependent.
Incubation: Incubate the reaction at 37°C with gentle shaking for 4-24 hours. The optimal time should be determined by monitoring the reaction progress.
Reaction Monitoring (Trustworthiness): At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a small aliquot (10 µL), quench the reaction by adding 90 µL of 0.1 M HCl or by heat inactivation (95°C for 5 min), and centrifuge to pellet the enzyme. Analyze the supernatant by reversed-phase HPLC to monitor the consumption of the acceptor base and the formation of the product nucleoside.
Purification: Once the reaction reaches completion (or equilibrium), the product can be purified from the reaction mixture using preparative HPLC or silica gel column chromatography.
The Prodrug Activator: Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)
Expertise & Experience: HGPRT is a central enzyme in the purine salvage pathway that catalyzes the conversion of hypoxanthine and guanine into their respective monophosphate nucleotides, using 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP) as the ribose-phosphate donor.[10][14] Many purine analogue drugs, such as 6-mercaptopurine (6-MP) and 6-thioguanine, are administered as inactive prodrugs (bases).[6] Their therapeutic effect is entirely dependent on intracellular conversion to their active nucleotide forms by HGPRT.[15] Therefore, understanding if a novel purine analogue is a substrate for HGPRT is a critical step in drug development. A compound that is not a substrate for HGPRT will likely have no intracellular activity unless it can be activated by another mechanism.
Caption: HGPRT catalyzes the conversion of a purine analogue prodrug to its active form.
Protocol 2: In Vitro HGPRT Substrate Activity Assay
Objective: To determine if a novel purine base analogue can be converted to its corresponding nucleotide by human HGPRT.
Materials:
Recombinant human HGPRT enzyme.
5-Phospho-α-D-ribosyl-1-pyrophosphate (PRPP) (1 mM stock).
Tris-HCl Buffer: 50 mM, pH 7.5, containing 10 mM MgCl₂.
Purine Analogue of Interest (1 mM stock).
Positive Control: Hypoxanthine (1 mM stock).
Instrumentation: LC-MS or a high-sensitivity HPLC-UV system.
Methodology:
Reaction Setup: Prepare the following reactions in separate microcentrifuge tubes:
Negative Control (No Enzyme): 50 µL Tris-HCl/MgCl₂ buffer, 10 µL PRPP stock, 10 µL purine analogue stock, no enzyme.
Volume Adjustment: Adjust the final volume of each reaction to 100 µL with nuclease-free water.
Incubation: Incubate all tubes at 37°C for 60 minutes.
Reaction Quenching: Stop the reaction by adding 10 µL of 1 M formic acid or by heating to 95°C for 5 minutes.
Analysis (Self-Validation): Centrifuge the samples to pellet the denatured enzyme. Analyze the supernatant by LC-MS.
Expected Result: In the test sample, look for a new peak with a mass corresponding to the expected nucleotide analogue (Mass of Base + 212.06 Da for the phosphoribosyl moiety).
Validation: The positive control should show robust conversion of hypoxanthine to inosine monophosphate (IMP). The negative control should show no product formation, confirming the enzyme's essential role.
Part 2: Chemical Synthesis Strategies - Precision and Diversity
While enzymatic methods offer elegance and specificity, chemical synthesis provides unparalleled flexibility for creating novel purine scaffolds and performing late-stage modifications crucial for medicinal chemistry campaigns.
Classical and Modern Approaches
Traditional methods like the Traube purine synthesis allow for the construction of the purine ring system from simpler pyrimidine precursors.[3] More recently, powerful transition metal-catalyzed cross-coupling reactions have revolutionized the field.[5] Techniques such as photoredox/nickel dual catalysis enable the direct coupling of a wide range of functional groups onto the purine core, even on unprotected nucleosides.[5] This is a game-changer for generating libraries of compounds for structure-activity relationship (SAR) studies.
Application Note: Accelerating Drug Discovery with Late-Stage Functionalization
Expertise & Experience: The ability to modify a complex molecule at a late stage in its synthesis is a primary goal in medicinal chemistry. For purine nucleosides, this often involves starting with a halogenated precursor, such as 6-chloropurine riboside. The chlorine atom acts as a versatile chemical "handle" that can be substituted with various other groups using cross-coupling chemistry. This parallel synthesis approach allows a team to rapidly generate dozens of analogues from a common intermediate, dramatically accelerating the exploration of how different chemical groups at a specific position affect biological activity.
Caption: Workflow for rapid diversification of analogues via late-stage C-H functionalization.
Data Summary: Comparison of Synthesis Strategies
Feature
Enzymatic Synthesis (PNP/HGPRT)
Chemical Synthesis (Cross-Coupling)
Specificity
High stereospecificity and regioselectivity.
Can be challenging; may require protecting groups.
Reaction Conditions
Mild (aqueous buffer, physiological pH, temp).
Often requires anhydrous solvents, inert atmosphere, and potentially harsh reagents.
Substrate Scope
Limited by what the enzyme will accept.
Very broad; vast libraries of coupling partners are available.
High versatility, ideal for SAR studies and novel scaffold creation.
Key Limitation
Enzyme stability and substrate tolerance can be limiting.
Multi-step, requires purification from catalysts and byproducts, potential for side reactions.
Conclusion
The synthesis of purine nucleotide analogues is a dynamic field that strategically combines the precision of biology with the versatility of chemistry. Enzymatic methods, particularly those employing salvage pathway enzymes like PNP and HGPRT, offer an efficient and stereospecific route for creating and activating these compounds. Chemical methods, especially modern cross-coupling reactions, provide the power to rapidly diversify lead compounds and explore vast chemical space. A comprehensive drug development program will often leverage both approaches: chemical synthesis to create novel bases and perform broad SAR studies, and enzymatic assays to confirm intracellular activation and guide further design. This integrated strategy continues to fuel the discovery of new and more effective purine analogues for treating human diseases.[16]
References
eGyanKosh. (n.d.). BIOSYNTHESIS OF PURINE NUCLEOTIDES.
Aryal, S. (2022, August 15). Purine Synthesis. Microbe Notes.
Massive Bio. (2026, January 20). Purine Nucleoside Analog.
Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Purine.
National Institutes of Health. (n.d.). Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. PMC.
YouTube. (2024, June 19). Synthetic Purine Nucleosides Antiviral Drugs or agents.
PubMed. (n.d.). Purine Nucleosides and Analogues Bearing Chiral Substituents: Medicinal Chemistry and Therapeutic Perspective.
NCBI Bookshelf. (n.d.). Purine Analogs. Holland-Frei Cancer Medicine.
PMC - NIH. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism.
BioOne Complete. (2002, April 4). Purine and Pyrimidine Nucleotide Synthesis and Metabolism.
ACS Publications. (n.d.). Synthesis of Six-Membered Ring Nucleoside Analogues through the Palladium-Catalyzed Tandem Allylic Substitution Reaction. The Journal of Organic Chemistry.
NCBI Bookshelf. (2014, July 14). Purine Analogues. LiverTox.
Taylor & Francis Online. (n.d.). Purine analogues – Knowledge and References.
Taylor & Francis Online. (n.d.). Hypoxanthine-guanine phosphoribosyltransferase – Knowledge and References.
MDPI. (2023, January 17). Design and Synthesis of New Modified Flexible Purine Bases as Potential Inhibitors of Human PNP.
Wikipedia. (n.d.). Purine metabolism.
Taylor & Francis Online. (n.d.). Advances in biocatalytic and chemoenzymatic synthesis of nucleoside analogues.
NIH. (2024, August 27). Bacterial Purine Nucleoside Phosphorylases from Mesophilic and Thermophilic Sources: Characterization of Their Interaction with Natural Nucleosides and Modified Arabinofuranoside Analogues.
MDPI. (n.d.). Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase.
Dr.Oracle. (2025, May 25). Which enzyme is involved in the salvage pathway of purine metabolism, specifically Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), Phosphoribosyl Pyrophosphate (PRPP) synthetase, Adenosine Deaminase, or Xanthine Oxidase?
RCSB PDB. (n.d.). Molecule of the Month: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT).
Technical Support Center: Synthesis of Ethyl 5-formyl-1H-imidazole-4-carboxylate
Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of Ethyl 5-formyl-1H-imidazole-4-carboxylate. This document is designed for researchers, chemists, and drug devel...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of Ethyl 5-formyl-1H-imidazole-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.
Introduction: The Challenge of Imidazole Formylation
Ethyl 5-formyl-1H-imidazole-4-carboxylate is a critical building block in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active molecules.[1][2] The introduction of a formyl group onto the imidazole ring is most commonly achieved via the Vilsmeier-Haack reaction.[3][4] While effective, this reaction is notoriously sensitive to reaction parameters. Achieving a high yield of the desired C5-formylated product requires precise control over stoichiometry, temperature, and reagent quality to prevent the formation of side products and reaction failure. This guide provides a systematic approach to mastering this synthesis.
Core Reaction Pathway
The primary route involves the electrophilic substitution of Ethyl 1H-imidazole-4-carboxylate with the Vilsmeier reagent, an electrophilic iminium cation generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Caption: Vilsmeier-Haack formylation of the imidazole starting material.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing Ethyl 5-formyl-1H-imidazole-4-carboxylate?
The Vilsmeier-Haack reaction is the industry-standard and most frequently cited method for this specific formylation.[4][5] It involves the generation of the Vilsmeier reagent (a chloroiminium ion) from a substituted amide like DMF and a halogenating agent, typically phosphorus oxychloride (POCl₃). This reagent is a mild electrophile that selectively attacks the electron-rich C5 position of the imidazole ring, leading to the desired aldehyde after aqueous work-up.
Q2: Why is my reaction yield consistently low?
Low yields are the most common complaint and can stem from several factors. The three pillars of a successful Vilsmeier-Haack reaction are:
Purity of Reagents: The Vilsmeier reagent is highly sensitive to moisture. Anhydrous DMF and fresh, properly stored POCl₃ are non-negotiable.
Strict Temperature Control: The formation of the Vilsmeier reagent is exothermic. Uncontrolled temperature spikes can lead to reagent decomposition and significant side product formation.
Stoichiometry: The molar ratio of the substrate to the Vilsmeier reagent is critical. An excess of the reagent can lead to di-formylation or other undesired reactions, while an insufficient amount will result in incomplete conversion.
Q3: Which position on the imidazole ring is formylated and why?
In the case of Ethyl 1H-imidazole-4-carboxylate, the formylation occurs at the C5 position. The ester group at C4 is an electron-withdrawing group, which deactivates the adjacent C5 position to a lesser extent than the C2 position. The nitrogen at position 1 directs electrophilic substitution away from C2. Consequently, the C5 position remains the most electron-rich and sterically accessible carbon, making it the primary site for electrophilic attack by the Vilsmeier reagent.
In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: The reaction fails to start or shows minimal conversion by TLC.
Q: I've run the reaction for several hours, but TLC analysis shows only starting material. What went wrong?
This issue almost always points to a problem with the Vilsmeier reagent itself or the reaction conditions.
Probable Cause 1: Inactive Vilsmeier Reagent.
Causality: The chloroiminium salt is highly reactive and readily hydrolyzed by trace amounts of water. If your DMF is not anhydrous or your POCl₃ is old and has been exposed to atmospheric moisture, the reagent will be quenched before it can react with your substrate.
Corrective Action: Use a freshly opened bottle of anhydrous DMF or DMF dried over molecular sieves. Use a fresh bottle of POCl₃. The reagent should be prepared in situ by adding POCl₃ slowly to ice-cold, anhydrous DMF under an inert atmosphere (Nitrogen or Argon).
Probable Cause 2: Incorrect Reaction Temperature.
Causality: The initial formation of the Vilsmeier reagent must be done at a low temperature (0-5 °C) to control the exotherm. However, the subsequent formylation of the imidazole ring often requires heating to proceed at a reasonable rate.[4] If the reaction is left at a low temperature for too long, the conversion will be negligible.
Corrective Action: After the addition of the substrate at a low temperature, the reaction mixture should be allowed to warm to room temperature and then carefully heated. Monitor the reaction progress by TLC to determine the optimal temperature and time, which is often in the 60-80 °C range.
Problem 2: The reaction mixture turns dark brown or black, yielding a tar-like substance.
Q: My reaction turned into an intractable black tar upon heating. Is it salvageable?
Unfortunately, extensive tar formation usually indicates product and reagent decomposition, making salvage difficult. The key is prevention.
Probable Cause: Uncontrolled Exotherm and High Temperature.
Causality: Imidazole derivatives, especially when activated for electrophilic substitution, can be prone to polymerization and decomposition at high temperatures. An uncontrolled exotherm during reagent formation or excessively high temperatures during the reaction phase can initiate these degradation pathways.
Corrective Action:
Slow Addition: Add POCl₃ dropwise to the DMF at 0 °C with vigorous stirring. Ensure the internal temperature does not rise significantly.
Controlled Heating: Heat the reaction mixture using an oil bath with a temperature controller. Avoid aggressive, direct heating with a mantle.
Stepwise Temperature Increase: Gradually increase the temperature to the target (e.g., 70 °C) and hold, rather than heating rapidly.
Problem 3: TLC shows multiple product spots and purification is challenging.
Q: My final crude product shows the desired spot, but also several other spots that are difficult to separate. What are they?
This indicates a lack of reaction selectivity, a common issue if parameters are not optimized.
Caption: A troubleshooting workflow for common synthesis issues.
Probable Cause 1: Incorrect Stoichiometry.
Causality: Using a large excess of the Vilsmeier reagent can potentially lead to di-formylation or formylation at the N1 position. While C5 formylation is preferred, harsh conditions can overcome this selectivity.
Corrective Action: Carefully control the stoichiometry. Start with a modest excess of the Vilsmeier reagent and optimize based on results. See the table below for starting recommendations.
Probable Cause 2: Incomplete Hydrolysis during Work-up.
Causality: The reaction work-up involves quenching with an ice-water mixture and neutralization with a base (e.g., sodium carbonate or sodium hydroxide) to hydrolyze the intermediate iminium species to the final aldehyde. Incomplete hydrolysis can leave behind reactive intermediates or salts that appear as impurities.
Corrective Action: Ensure the quenched reaction mixture is stirred vigorously for a sufficient time until the hydrolysis is complete. Carefully adjust the pH to neutral or slightly basic (pH 7-8) to ensure the product precipitates cleanly.
Table 1: Recommended Reaction Parameters
Parameter
Recommended Range
Rationale & Expert Notes
Substrate Purity
>98%
Impurities in the starting material can inhibit the reaction or lead to side products. Recrystallize if necessary.
POCl₃ : Substrate
1.5 - 3.0 equivalents
Start with ~2 equivalents. A higher ratio can increase conversion but risks side products. A lower ratio may result in incomplete reaction.
DMF
Solvent & Reagent
Must be anhydrous. Typically used in sufficient quantity to ensure good stirring.
Reagent Prep Temp.
0 - 5 °C
Critical for controlling the initial exotherm during Vilsmeier reagent formation.
Reaction Temp.
60 - 80 °C
Required for the formylation step. Monitor by TLC to avoid overheating and decomposition.
Reaction Time
4 - 8 hours
Highly dependent on temperature and substrate reactivity. Monitor by TLC until starting material is consumed.
Experimental Protocols
Standard Protocol for Ethyl 5-formyl-1H-imidazole-4-carboxylate Synthesis
This protocol is a validated starting point. Optimization may be required.
Materials:
Ethyl 1H-imidazole-4-carboxylate (1.0 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Phosphorus oxychloride (POCl₃) (2.0 eq)
Dichloromethane (DCM, optional solvent)
Ice
Saturated Sodium Bicarbonate Solution (aq.)
Ethyl Acetate
Brine
Procedure:
Under an inert atmosphere (N₂), add anhydrous DMF to a three-neck round-bottom flask equipped with a thermometer, dropping funnel, and magnetic stirrer.
Cool the flask in an ice-water bath to 0 °C.
Slowly add POCl₃ (2.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
Stir the mixture at 0 °C for 30 minutes. A pale yellow or colorless solution of the Vilsmeier reagent should form.
Dissolve Ethyl 1H-imidazole-4-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF or DCM and add it slowly to the cold Vilsmeier reagent solution.
After the addition is complete, allow the reaction to warm to room temperature, then heat to 70-75 °C using a pre-heated oil bath.
Monitor the reaction progress using TLC (e.g., 50% Ethyl Acetate in Hexane). The reaction is typically complete in 4-6 hours.
Once the starting material is consumed, cool the reaction mixture to room temperature and pour it carefully into a beaker containing a vigorously stirred mixture of crushed ice and water.
Stir for 30-60 minutes to ensure complete hydrolysis.
Carefully neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8. The product often precipitates as a solid.
Filter the solid and wash with cold water. If no solid forms, extract the aqueous layer three times with Ethyl Acetate.
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.
References
MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available at: [Link]
Google Patents. (n.d.). CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Available at: [Link]
PMC. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Available at: [Link]
Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
Taylor & Francis Online. (2025). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Available at: [Link]
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenxy-3H-indol-2-yl)-3-(dimethylamino)prop-2-enal and its reactions. Available at: [Link]
ResearchGate. (n.d.). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Available at: [Link]
Heterocycle Functionalization Support Hub: Imidazole Ester Formylation
The following technical guide is structured as a specialized support hub for researchers dealing with the formylation of imidazole esters. Current Status: Operational | Topic: Side Reaction Troubleshooting & Protocol Opt...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support hub for researchers dealing with the formylation of imidazole esters.
Current Status: Operational | Topic: Side Reaction Troubleshooting & Protocol Optimization
Welcome to the technical support center. You are likely here because the Vilsmeier-Haack reaction on your imidazole ester is yielding complex mixtures, recovered starting material, or unexpected halogenated byproducts.
Imidazole esters are electron-deficient (deactivated) systems.[1] Unlike pyrroles or simple imidazoles, the ester group withdraws electron density, making the ring sluggish toward electrophilic aromatic substitution (EAS). This deactivation forces the use of harsher conditions (higher temperatures, excess reagents), which in turn triggers specific side reactions.
Quick Diagnostic: What is your primary failure mode?
Buffer workup to pH 7-8; Avoid strong acid/base.[1]
Black Tar / Insoluble Solid
Polymerization of Vilsmeier salt.
Dilute reaction; Control exotherm strictly.
Module 1: The Regioselectivity Conflict (N- vs. C-Formylation)
The Issue:
The imidazole nitrogen (N1) is a better nucleophile than the C4/C5 carbons. In the absence of a protecting group, the Vilsmeier reagent will attack N1 first, forming an N-formyl imidazole or an unstable N-iminium species.[1]
Technical Insight:
Kinetic Product: N-formylation. This is often reversible under aqueous acidic workup, leading to the recovery of starting material, which users falsely interpret as "no reaction."
Thermodynamic Product: C-formylation (C4 or C5).[1] This requires the rearrangement of the N-intermediate or direct attack on the carbon, which is energetically demanding on a deactivated ring.
Troubleshooting Protocol:
Mandatory Protection: Do not attempt Vilsmeier on free NH-imidazole esters. Use Benzyl (Bn) , SEM , or Tosyl (Ts) groups.
Why? It blocks N-attack and forces the electrophile to the carbon.[1]
Steric Direction:
If N1 is protected with a bulky group (e.g., Trityl), formylation favors C4 (remote) over C2 (adjacent).[1]
If N1 is Methyl, you may get a mixture of C2 and C5 depending on the ester position.
Module 2: The "Chloro-Impurity" (Chlorination Artifacts)
The Issue:
Mass spectrometry shows a product distribution with characteristic chlorine isotope patterns (
3:1 ratio).
Mechanism of Failure:
Phosphorus oxychloride (
) is not just a dehydrating agent; it is a chlorinating agent.
Direct Chlorination: At high temperatures (>80°C),
can generate equivalents or radical species that attack the ring, replacing a hydrogen (usually at C2).
Functional Group Swap: If your substrate has any -OH or -NH groups, they will be converted to -Cl.[1]
Aldehyde-to-Chloride: In rare cases, the formed aldehyde oxygen is replaced by chlorine if the workup is delayed, forming a gem-dichloro or chloro-imine species.[1]
Corrective Action:
Stoichiometry: Limit
to 1.1–1.2 equivalents. Excess at high heat guarantees chlorination.
Alternative Reagent: If chlorination persists, switch to DMF-DMA (Dimethylformamide dimethyl acetal) for a milder approach, though this is less potent for deactivated rings.[1]
Module 3: Ester Hydrolysis & Stability
The Issue:
The ester group disappears, leaving a carboxylic acid or a decarboxylated product.
Root Cause:
The Vilsmeier intermediate is an iminium salt .[2][3][4][5][6] To get the aldehyde, this salt must be hydrolyzed with water.
The Trap: The hydrolysis releases HCl, creating a highly acidic aqueous environment (pH < 1).
Catalysis: Imidazole rings themselves act as nucleophilic catalysts for ester hydrolysis (intramolecular general base catalysis).[1][7]
The Solution: Buffered Quench
Never quench directly into water.
Protocol: Pour the reaction mixture into an ice-cold solution of Sodium Acetate (3M) or Saturated
.
Target pH: Maintain pH 5–7 during the quench. This hydrolyzes the iminium to the aldehyde without cleaving the ester.
Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired C-formylation and the common side reactions (N-attack and Chlorination).
Caption: Reaction network showing the kinetic N-attack trap vs. thermodynamic C-formylation and critical failure points (Chlorination/Hydrolysis).
Module 4: The "Gold Standard" Protocol
This protocol is optimized for Methyl 1-benzyl-1H-imidazole-5-carboxylate .[1] Adjust protecting groups as necessary.
Reagents:
Substrate: 1.0 equiv
DMF (Anhydrous): 5.0 equiv (acts as solvent/reagent)[1]
Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction.[2][3][4][5][6][8] Comprehensive Organic Synthesis.
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds.[2][4][6][8][9] Organic Reactions.[2][3][5][6][8][9][10][11][12][13][14] [1]
Marson, C. M. (2011). Reactions of Carbonyl Compounds with Iminium Salts. Tetrahedron.
Belyakov, S. A., et al. (2006). Regioselectivity in the Vilsmeier-Haack Formylation of Imidazoles. Russian Journal of Organic Chemistry.
Optimization of reaction conditions for imidazole cyclization
Current Status: Systems Operational | Agent: Senior Application Scientist Ticket Focus: Reaction Conditions, Regioselectivity, and Purification Protocols Welcome to the Technical Support Portal You have reached the Tier...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Systems Operational | Agent: Senior Application Scientist
Ticket Focus: Reaction Conditions, Regioselectivity, and Purification Protocols
Welcome to the Technical Support Portal
You have reached the Tier 3 support desk for heterocyclic synthesis. Below you will find a curated Knowledge Base designed to troubleshoot the most persistent failure modes in imidazole formation. We move beyond "textbook" definitions to address why reactions fail in the flask and how to recover them.
Module 1: The Debus-Radziszewski (Multicomponent) Reaction
Context: The condensation of a 1,2-dicarbonyl, aldehyde, and ammonia is the workhorse for generating 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles.
Q1: My yields are consistently stuck at <40% with heavy tar formation. How do I optimize the condensation?
Diagnosis: Thermal degradation of the dicarbonyl species (benzil derivatives) or polymerization of the aldehyde often occurs before the slow multicomponent assembly can complete.
The Fix: Switch from thermal reflux to Microwave-Assisted Organic Synthesis (MAOS) or use a Solid Acid Catalyst .
Rationale: Microwave irradiation couples directly with the polar transition state, accelerating the rate-determining step (diimine formation) from hours to minutes, bypassing thermal decomposition pathways.
Conditions: Seal in a microwave vial. Irradiate at 180W at 100°C for 5–8 minutes .
Monitoring: TLC (Hexane:EtOAc 6:4).
Validation: Reaction is complete when the yellow color of benzil disappears.
Protocol B: Green Catalytic Method (Scalable)
Catalyst: Use 5 mol% Iodine (
) or Silica Sulfuric Acid (SSA) .
Mechanism: These act as mild Lewis/Brønsted acids to activate the carbonyl oxygen without inducing the harsh polymerization seen with HCl or
.
Data Comparison:
Parameter
Thermal Reflux (Classic)
Microwave (Optimized)
Catalyst (Green)
Time
4–12 Hours
5–10 Minutes
30–45 Minutes
Yield
35–55%
85–92%
78–85%
Side Products
Significant Tars
Minimal
Trace
Module 2: Regiocontrol & The Van Leusen Synthesis
Context: Thermal condensation often produces a racemic mix of 1,4- and 1,5-disubstituted isomers due to tautomerism.
Q2: I need the 1,5-disubstituted imidazole specifically, but I keep getting the 1,4-isomer. How do I force regioselectivity?
Diagnosis: You cannot rely on thermodynamic control in standard cyclizations. You must use the Van Leusen Imidazole Synthesis (vLIS) using Tosylmethyl Isocyanide (TosMIC).[2]
The Fix: The vLIS allows for the specific formation of 1,4,5-trisubstituted or 1,5-disubstituted imidazoles based on the base and workup selected.
Mechanistic Insight:
The reaction proceeds via a base-induced [3+2] cycloaddition of TosMIC to an aldimine. The regiochemistry is locked because the TosMIC carbon always becomes C-4 of the imidazole ring, and the imine carbon becomes C-5.
Critical Workflow (vLIS):
Formation of Imine: Condense Aldehyde + Amine
Imine (in situ or isolated).
Cycloaddition: Add TosMIC (1.0 eq) +
(2.0 eq) in DMF/MeOH.
Elimination: The intermediate 4-tosyl-2-imidazoline undergoes base-mediated elimination of p-toluenesulfinic acid to yield the imidazole.
Figure 1: The Van Leusen pathway guarantees regiochemical locking by reacting TosMIC with a pre-formed aldimine, preventing the tautomeric scrambling common in thermal condensations.
Module 3: Purification & Isolation
Context: Imidazoles are basic amines (
) and "stick" to acidic stationary phases.
Q3: My compound streaks on the TLC plate and is lost on the silica column. How do I recover it?
Diagnosis: The basic nitrogen of the imidazole ring is protonating on the acidic silanol groups (
) of the silica gel, causing irreversible adsorption or severe tailing.
The Fix: "Deactivation" of the Stationary Phase.
Do not run a standard Hexane/EtOAc column. You must modify the mobile phase.[3]
Troubleshooting Protocol:
The "Triethylamine Wash": Pre-wash your silica column with mobile phase containing 1% Triethylamine (
) .
Mobile Phase Modifier: Run your column with 1-2%
or in the eluent (e.g., DCM:MeOH:Et3N 95:4:1).
Why? The amine modifier competes for the acidic sites on the silica, allowing your imidazole to pass through.
Alternative Phase: If silica fails, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and prevents the "sticking" phenomenon.
Visual Troubleshooting Logic
Use the following decision tree to determine your optimization strategy based on your observed failure mode.
Figure 2: Diagnostic logic flow for selecting the correct optimization pathway based on experimental symptoms.
References
Microwave Optimization: Sharma, G. K., et al. "Optimization of Microwave Assisted Synthesis of Substituted Imidazoles." Oriental Journal of Chemistry, 2024.
Van Leusen Mechanism: Sisko, J., et al. "Regioselective synthesis of 1,4,5-trisubstituted imidazoles." Journal of Organic Chemistry, 2000.[4]
Catalytic Improvements: Shabalin, D. A., & Camp, J. E. "Recent advances in the synthesis of imidazoles." Organic & Biomolecular Chemistry, 2020.[4]
Purification Techniques: BenchChem Technical Support. "Purification of Imidazole Derivatives." 2025.[5][6][7]
Preventing decomposition of Ethyl 5-formyl-1H-imidazole-4-carboxylate during storage
The following Technical Support Guide is designed for researchers and drug development professionals working with Ethyl 5-formyl-1H-imidazole-4-carboxylate . This molecule serves as a critical intermediate in the synthes...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for researchers and drug development professionals working with Ethyl 5-formyl-1H-imidazole-4-carboxylate . This molecule serves as a critical intermediate in the synthesis of purine analogues and bioactive heterocyclic compounds.[1]
Its structural combination of an aldehyde (highly reactive to oxidation), an ester (susceptible to hydrolysis), and an imidazole ring (amphoteric, prone to tautomerism and autocatalysis) makes it uniquely unstable during storage.[1]
Status: Operational | Tier: Advanced Chemical Handling[1]
PART 1: CRITICAL STORAGE SPECIFICATIONS (Quick Start)
If you have just received this compound, do not store it on the open bench . Immediate stabilization is required to prevent the "Yellow-Brown Shift" (oxidative degradation).
Parameter
Specification
Scientific Rationale
Temperature
-20°C (Long-term)
Arrhenius suppression of autoxidation and ester hydrolysis rates.[1]
Atmosphere
Argon or Nitrogen (Inert)
The formyl group () is highly susceptible to radical autoxidation to carboxylic acid in the presence of .
Humidity
< 10% RH (Desiccated)
Moisture triggers ester hydrolysis, often catalyzed intramolecularly by the basic imidazole nitrogen.[1]
Light
Amber Vial / Foil Wrap
Imidazole derivatives can undergo photo-induced tautomerization or radical formation.[1]
Container
Teflon-lined Screw Cap
Avoids leaching from rubber septa; ensures gas-tight seal against moisture ingress.[1]
PART 2: DIAGNOSTIC WORKFLOW (Visual)
Use this decision tree to assess the integrity of your current batch before use.
Figure 1: Triage workflow for determining chemical integrity based on physical appearance and NMR signatures.
PART 3: TROUBLESHOOTING GUIDE (FAQs)
Q1: My sample has turned from white to a sticky yellow solid. Is it recoverable?
Diagnosis: This is the classic sign of oxidative polymerization or hydrate formation .[1] Imidazole aldehydes are prone to forming Schiff bases with themselves (intermolecularly) or oxidizing to the carboxylic acid, which disrupts the crystal lattice, leading to a "gum."[1]
Corrective Protocol:
Do not use heat to dry it (accelerates degradation).[1]
Recrystallization: Dissolve the crude solid in a minimal amount of warm anhydrous Ethanol or Acetonitrile .[1]
Add cold Diethyl Ether or Hexane dropwise until turbid.
Cool to -20°C overnight.
Filter under Argon.[1] If the yellow color persists in the solid, the degradation is likely irreversible (polymerization).
Q2: The 1H-NMR shows a decrease in the aldehyde proton signal (approx. 9.8 ppm) and a new peak around 8.0 ppm.[1]
Diagnosis: This indicates Cannizzaro Disproportionation or Autoxidation .[1]
Mechanism: In the presence of trace moisture and base (the imidazole ring itself acts as a base), the aldehyde can disproportionate into the alcohol and the carboxylic acid.[1]
Prevention: Ensure the sample is stored at neutral pH . If you synthesized this, ensure all basic workup reagents (e.g.,
, ) are completely removed.[1] Wash the final solid with a buffer (pH 7) or weak acid before final drying.[1]
Q3: Why does the melting point drop significantly after one week of storage in a clear vial?
Diagnosis:Photo-degradation and Hygroscopicity .[1]
Causality: Imidazoles are hygroscopic.[1] Absorbed water hydrolyzes the ethyl ester to the free acid.[1] The mixture of Ester + Acid + Ethanol acts as a eutectic impurity, drastically lowering the melting point.
Immediate Fix: Dry the sample in a vacuum desiccator over
(Phosphorus Pentoxide) for 24 hours. Retest melting point. If still low, recrystallize.[1]
PART 4: DEEP DIVE - DEGRADATION MECHANISMS[1]
Understanding the enemy is the first step to defeating it.[1] The degradation of Ethyl 5-formyl-1H-imidazole-4-carboxylate is driven by two competing pathways:
Figure 2: The two primary degradation pathways.[1] Note that the imidazole nitrogen can catalyze the hydrolysis of its own neighboring ester group if water is present.
The "Autocatalytic" Trap
The imidazole ring contains a basic nitrogen (pKa ~7).[1] If the sample is stored wet, this nitrogen can deprotonate water, generating a hydroxide equivalent effectively in situ, which then attacks the neighboring ethyl ester.[1] This makes the molecule self-destruct in moist air faster than a standard aromatic ester would [1].[1]
PART 5: STANDARD OPERATING PROCEDURES (SOP)
SOP-01: Long-Term Storage
Transfer: Move the compound into a Schlenk tube or a vial with a PTFE-lined septum .
Purge: Cycle Vacuum/Argon 3 times to remove adsorbed oxygen [2].[1]
Seal: Wrap the cap junction with Parafilm or electrical tape to prevent gas exchange.[1]
Environment: Place the vial inside a secondary container (jar) containing Drierite or Silica Gel.[1]
Freeze: Store at -20°C .
SOP-02: Handling for Experimentation
Equilibration: Allow the vial to warm to room temperature before opening .
Why? Opening a cold vial condenses atmospheric moisture onto the solid, triggering immediate hydrolysis.[1]
Dispensing: Ideally, dispense inside a glovebox. If on a bench, use a "funnel and flush" technique where Argon flows over the open vial during weighing.[1]
References
Nikitina, P. A., et al. (2024).[1] Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates. Russian Journal of Organic Chemistry.
Kopecny, D., et al. (2019).[1][4] Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases. Chemico-Biological Interactions.
PubChem Compound Summary . Ethyl imidazole-4-carboxylate (Structural Analog Data). National Center for Biotechnology Information.[1]
Technical Support Center: Identifying Impurities in Ethyl 5-formyl-1H-imidazole-4-carboxylate
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Ethyl 5-formyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development profession...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Ethyl 5-formyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification and control for this key chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental choices and troubleshooting efforts.
The control of impurities is a critical aspect of pharmaceutical development, directly impacting the safety, efficacy, and quality of the final drug product.[1][2][3] This guide provides a structured approach, combining frequently asked questions with in-depth troubleshooting sections to address specific challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of Ethyl 5-formyl-1H-imidazole-4-carboxylate.
Q1: What are the most probable impurities I should expect in my sample?
A1: Impurities can originate from various stages, including synthesis, storage, and handling.[1] They are broadly classified as organic, inorganic, and residual solvents. For Ethyl 5-formyl-1H-imidazole-4-carboxylate, the most probable organic impurities are:
Starting Materials: Unreacted precursors from the synthesis route. For instance, if synthesized from diaminomaleonitrile and formamide, these could be present.[4]
Intermediates: Incomplete conversion of reaction intermediates to the final product.
By-products: Resulting from side reactions during synthesis.
Degradation Products: The formyl (-CHO) group is susceptible to oxidation, forming the corresponding carboxylic acid (5-carboxy-1H-imidazole-4-carboxylate). The ethyl ester group is prone to hydrolysis, yielding the same carboxylic acid. The imidazole ring itself can also degrade under harsh pH or oxidative conditions.
Q2: Which analytical technique is the best starting point for impurity screening?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most robust and widely used technique for initial screening and quantification of non-volatile organic impurities in pharmaceutical intermediates.[5][6] Its versatility allows for the separation of compounds with a wide range of polarities. For Ethyl 5-formyl-1H-imidazole-4-carboxylate, a reverse-phase HPLC method is highly effective.[7][8]
Q3: My HPLC chromatogram shows several unexpected small peaks. What is my immediate course of action?
A3: First, ensure the peaks are not artifacts from the system or sample preparation. Perform a blank injection (mobile phase only) to rule out system contamination or ghost peaks.[9] If the peaks are real, the next step is a systematic investigation. Use a photodiode array (PDA) detector if available to check the UV spectrum of each impurity peak. A similar spectrum to the main peak suggests a related substance, while a dissimilar spectrum points to a different chromophore. The primary goal is to determine if these impurities exceed reporting thresholds defined by regulatory bodies like the ICH.[10][11]
Q4: I suspect my sample is degrading during analysis. How can I confirm and prevent this?
A4: Analyte degradation can occur in the vial (e.g., due to light or temperature) or during analysis (e.g., harsh mobile phase pH). To confirm, inject the same sample at different time intervals (e.g., 0, 2, 4, 8 hours) and monitor for the appearance or growth of new peaks and a decrease in the main peak area. To prevent degradation, use amber vials, keep the autosampler tray cooled, and ensure the mobile phase pH is within the stability range of your compound.
Section 2: Troubleshooting & Protocols by Analytical Technique
This section provides detailed guides for the most relevant analytical methods.
2.1 High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for purity analysis of this compound. However, the polar and basic nature of the imidazole ring can present challenges.
Troubleshooting Common HPLC Issues
Q: My main peak is tailing. Why is this happening and how do I fix it?
Causality: Peak tailing for imidazole-containing compounds is often caused by secondary interactions between the basic nitrogen of the imidazole ring and residual acidic silanol groups on the surface of the C18 column packing. This interaction slows down a portion of the analyte molecules, causing the peak to tail.
Solution:
Use a Base-Deactivated Column: Modern columns are often "end-capped" to minimize accessible silanols. Use a column specifically designed for basic compounds.
Modify the Mobile Phase: Add a competing base, such as 0.1% triethylamine (TEA), to the mobile phase. The TEA will preferentially interact with the silanol groups, masking them from your analyte.
Adjust pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.0 with formic or phosphoric acid) will protonate the imidazole nitrogen. This can reduce the unwanted interaction and improve peak shape.[7]
Q: I'm seeing "ghost peaks" in my chromatogram. What are they?
Causality: Ghost peaks are peaks that appear in a run that are not from the injected sample.[9] They are typically caused by carry-over from a previous injection or contamination in the mobile phase or system.
Solution:
Run Blanks: Inject a blank solvent. If the peak is still present, the contamination is in the system.
Stronger Needle Wash: Use a stronger solvent in your autosampler's needle wash protocol to ensure the needle is clean between injections.
Fresh Mobile Phase: Prepare fresh mobile phase using high-purity solvents.
Workflow for HPLC Method Development
Caption: A systematic workflow for developing a robust HPLC impurity profiling method.
Protocol: Reverse-Phase HPLC for Impurity Profiling
Chromatographic System:
Column: Base-deactivated C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Sample Preparation:
Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.
Filter the solution through a 0.45 µm syringe filter before injection.
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
20.0
5
95
25.0
5
95
25.1
95
5
30.0
95
5
2.2 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is generally used for volatile and semi-volatile compounds.[12] Due to the low volatility and high polarity of Ethyl 5-formyl-1H-imidazole-4-carboxylate, direct analysis is challenging. However, it is an excellent tool for identifying residual solvents or volatile impurities from synthesis. Analysis of the main compound and its non-volatile impurities requires a derivatization step to increase volatility.[13][14]
Troubleshooting Common GC-MS Issues
Q: Can I analyze my compound directly with GC-MS?
Causality: No, direct injection is not recommended. The compound has multiple polar functional groups (-NH, -CHO, ester) that make it non-volatile. Injecting it directly will likely cause it to decompose in the hot inlet rather than vaporize, leading to no peak or a series of degradation peaks.
Solution: Derivatization is required. Silylation (e.g., using BSTFA) is a common technique to replace active hydrogens (on the imidazole N-H) with non-polar trimethylsilyl (TMS) groups, increasing volatility.
Q: My derivatization reaction seems incomplete. What should I do?
Causality: Incomplete derivatization can be due to insufficient reagent, presence of moisture, incorrect reaction time, or temperature. Water is particularly problematic as it will consume the derivatizing agent.
Solution: Ensure your sample is completely dry before adding the reagent. Use a fresh, unopened vial of the derivatizing agent. Run the reaction in a sealed vial under an inert atmosphere (e.g., nitrogen) and optimize the reaction time and temperature.
Workflow for GC-MS Derivatization
Caption: A typical workflow for silylation-based derivatization prior to GC-MS analysis.
2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and can be used to identify and quantify impurities without chromatographic separation, provided the impurity has unique signals that do not overlap with the main component.
Interpreting NMR for Impurity Identification
Q: How can I use ¹H NMR to identify the 'oxidized' impurity?
Causality: The oxidation of the formyl group (-CHO) to a carboxylic acid group (-COOH) results in distinct changes in the ¹H NMR spectrum.
Identification: The aldehyde proton signal (for the formyl group) is typically found far downfield, around 9-10 ppm. The carboxylic acid proton is also downfield but is often broad and may exchange with residual water in the solvent, appearing anywhere from 10-13 ppm or even broader. The disappearance of the sharp aldehyde singlet and the potential appearance of a new broad signal in the 10-13 ppm region is a strong indicator of this impurity.
Q: I see a triplet at ~1.2 ppm and a quartet at ~4.1 ppm that don't belong to my product. What could this be?
Causality: This pattern is the classic signature of an ethyl group (-CH2CH3). If your product is an ethyl ester, these signals are expected. However, if you see a second set of these signals, it could indicate an impurity that also contains an ethyl group. A common source is residual ethanol from the synthesis or purification, which would appear as a triplet and a quartet, along with a broad singlet for the -OH proton.
A multi-technique approach is essential for unambiguous impurity identification. This workflow outlines a logical progression from detection to structural confirmation.
Caption: A logical workflow for the identification and characterization of unknown impurities.
Section 4: Regulatory Context and Thresholds
The identification and control of impurities are governed by international guidelines, primarily from the International Council for Harmonisation (ICH). For drug substances, ICH Q3A(R2) is the key document.[10]
Key ICH Q3A(R2) Thresholds
These thresholds dictate when an impurity must be reported, identified, and qualified from a safety perspective.
Maximum Daily Dose
Reporting Threshold
Identification Threshold
Qualification Threshold
≤ 2 g/day
0.05%
0.10% or 1.0 mg TDI
0.15% or 1.0 mg TDI
> 2 g/day
0.03%
0.05%
0.05%
*TDI = Total Daily Intake; whichever is lower.
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.[15]
Identification Threshold: The level at which the structure of an impurity must be confirmed.[15]
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[15]
References
MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available at: [Link]
Journal of Chemical and Pharmaceutical Research. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Available at: [Link]
ResearchGate. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Available at: [Link]
SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. Available at: [Link]
ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Available at: [Link]
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]
European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Available at: [Link]
Labio Scientific®. (2022). Limitations and disadvantages of GC-MS. Available at: [Link]
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available at: [Link]
ResearchGate. (2025). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Available at: [Link]
MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Available at: [Link]
Global Pharma Tek. (2024). Significance of Impurity Profiling in the Pharmaceutical Industry. Available at: [Link]
IntechOpen. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Available at: [Link]
U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. Available at: [Link]
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Available at: [Link]
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Available at: [Link]
Google Patents. (n.d.). CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
ResearchGate. (2025). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Available at: [Link]
Technical Support Center: Chemoselective Imidazole Synthesis
Introduction: The Chemoselectivity Challenge Synthesizing an imidazole ring in the presence of a pendant ester group is a classic chemoselectivity problem in medicinal chemistry. Standard imidazole syntheses (Debus-Radzi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Chemoselectivity Challenge
Synthesizing an imidazole ring in the presence of a pendant ester group is a classic chemoselectivity problem in medicinal chemistry. Standard imidazole syntheses (Debus-Radziszewski, Van Leusen, or Marckwald) often utilize conditions—strong bases, high temperatures, or nucleophilic ammonia sources—that are incompatible with labile esters (methyl, ethyl).
This guide provides engineered workflows to bypass these failure modes. We focus on chemoselective protocols that prioritize the integrity of the ester functionality without compromising imidazole yield.
Module 1: The Modified Van Leusen Reaction
Best For: 1,5-Disubstituted or 1,4,5-Trisubstituted Imidazoles.[1]
The classic Van Leusen reaction uses Tosylmethyl Isocyanide (TosMIC) with
in refluxing methanol.[2] Do not use these conditions for esters. The combination of methoxide (generated in situ) and heat will rapidly saponify methyl/ethyl esters.
The Solution: The "Sisko" Modification
Sisko and colleagues (J. Org.[1] Chem. 2000) developed a mild protocol specifically to tolerate sensitive functional groups.
Mechanism & Risk Analysis
The reaction proceeds via a [3+2] cycloaddition followed by elimination of
.[2] The danger zone is the initial deprotonation of TosMIC.
-halo ketones is robust but often plagued by the acidity of the byproduct (HBr/HCl) or the use of refluxing chloroform.
The Solution: The Biphasic Bicarbonate System
Instead of using strong bases (EtONa) or refluxing acidic media, use a biphasic system that buffers the acid generated in situ without hydrolyzing the ester.
Note: While acetic acid is standard, refluxing an ester in acetic acid can lead to acid-catalyzed hydrolysis.
Optimization: Use Trifluoroethanol (TFE) or Methanol at moderate temperatures with
.
Step-by-Step:
Combine the dicarbonyl, aldehyde, and
in Methanol.
Stir at room temperature for 12–24 hours.
Crucial Step: Do not heat to reflux unless necessary. Many steric-free systems cyclize at RT.
Workup: Remove solvent in vacuo (do not use an aqueous acid workup). Redissolve in EtOAc and wash with bicarbonate.
Decision Logic & Mechanisms
Visualizing the Pathway
The following diagram illustrates the decision process for selecting the correct methodology based on ester stability.
Caption: Decision tree for selecting chemoselective imidazole synthesis conditions based on substitution pattern and hydrolysis risks.
Troubleshooting & FAQs
Comparison of Conditions
Method
Standard Base/Solvent
Risk Level
Recommended Modification
Van Leusen
/ MeOH (Reflux)
High (Saponification)
/ DMF (Solid base, no MeOH)
Amidine
/ or NaOH
Medium (Hydrolysis)
/ THF:H2O (4:1)
Radziszewski
(aq) / Heat
High (Amide formation)
/ TFE or MeOH (RT)
Frequently Asked Questions
Q1: My ester is hydrolyzing during the workup, not the reaction. What is happening?A: Imidazoles are basic (
for the conjugate acid). If you acidify the reaction mixture to to remove amines, you activate the ester carbonyl toward hydrolysis.
Fix: Keep workup pH between 7 and 9. Use saturated
or washes. Avoid 1M HCl.
Q2: Can I use DBU instead of
for the Van Leusen reaction?A: Yes, but proceed with caution. DBU is a non-nucleophilic base, so it won't directly attack the ester. However, trace water + DBU = Hydroxide = Hydrolysis. If using DBU, the solvent must be strictly anhydrous (molecular sieves).
Q3: I see a "+18" mass peak in LCMS during the Van Leusen reaction.A: This is the intermediate imidazoline (before elimination of p-Toluenesulfinic acid).
Fix: Do not add more base. Instead, increase temperature slightly (e.g., from 25 °C to 45 °C) to promote elimination. Adding strong base at this stage will kill your ester.
Q4: Is it better to use a t-butyl ester?A: Absolutely. If your synthetic route allows, switching from a methyl/ethyl ester to a t-butyl ester reduces hydrolysis risk by orders of magnitude due to steric hindrance. You can remove it later with TFA (acidic) which the imidazole ring tolerates well.
References
Sisko, J., et al. "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents."[1][5] The Journal of Organic Chemistry, vol. 65, no.[1] 5, 2000, pp. 1516–1524.[1]
Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[1] 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds."[1] The Journal of Organic Chemistry, vol. 42, no.[1][5] 7, 1977, pp. 1153–1159.[1]
Organic Syntheses.
-Halo Ketones." Organic Syntheses, Coll. Vol. 10, p. 550 (2004).
Guchhait, S. K., et al. "A step-economical access to polysubstituted aminoimidazoles."[5] The Journal of Organic Chemistry, vol. 82, no.[5] 5, 2017, pp. 2745–2752.
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions
Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals master the art and science of optimizing catalyst loading in cross-coupling reactions. This guide i...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals master the art and science of optimizing catalyst loading in cross-coupling reactions. This guide is designed to provide practical, in-depth solutions to common challenges, moving beyond simple protocols to explain the underlying principles that govern these powerful transformations.
I. Frequently Asked Questions (FAQs)
This section addresses foundational questions and common points of confusion when determining the appropriate catalyst loading for a cross-coupling reaction.
Q1: What is a typical starting catalyst loading for a new cross-coupling reaction?
A1: For initial screening of a new transformation, a catalyst loading in the range of 0.5 to 2.5 mol% is a common starting point.[1] This range is often sufficient to provide a detectable amount of product, allowing for further optimization. For particularly challenging couplings or less reactive substrates, a higher initial loading may be necessary to achieve any conversion. Conversely, for highly efficient catalyst systems, starting at the lower end of this range can be more economical.
Q2: How does the choice of metal and ligand affect the optimal catalyst loading?
A2: The identity of the metal (most commonly palladium) and the associated ligands are paramount in determining catalyst activity and, therefore, the required loading.[2]
Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) often form highly active and stable palladium complexes.[1] This increased activity can allow for significantly lower catalyst loadings, sometimes in the parts-per-million (ppm) range.
Precatalysts: The use of well-defined, air-stable palladium(II) precatalysts can lead to more reproducible results and often allows for lower catalyst loadings compared to generating the active Pd(0) species in situ from a precursor like Pd(OAc)₂.[3]
Q3: When should I consider using a very low (ppm level) catalyst loading?
A3: Employing ppm-level catalyst loadings is desirable for cost-effectiveness and to minimize residual metal in the final product, a critical consideration in pharmaceutical development.[4][5] This is most feasible when:
Using highly active and robust catalyst systems.
The substrates are relatively reactive.
The reaction conditions have been thoroughly optimized.
Trace metal contamination is a significant concern for the final product's application.
Q4: Can a higher catalyst loading be detrimental to the reaction?
A4: Yes, while it may seem counterintuitive, increasing the catalyst loading does not always lead to better results. Excessive catalyst loading can lead to:
Increased side reactions: Higher concentrations of the catalyst can promote undesired pathways, such as homocoupling of the nucleophile.[6]
Product inhibition: In some cases, the product can coordinate to the metal center, inhibiting catalyst turnover.
Ligand-derived byproducts: At higher loadings, side reactions involving the ligand can become more pronounced.[4]
Economic and environmental inefficiency: Using more of an expensive and often toxic catalyst is both costly and less sustainable.[7]
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during the optimization of catalyst loading.
Issue 1: Low or No Conversion
You've set up your reaction with a standard catalyst loading, but the starting materials remain largely unreacted.
Potential Causes & Step-by-Step Solutions
Inactive Catalyst:
Cause: The active Pd(0) species may not be forming efficiently, or it may have been deactivated. Oxygen can oxidize both the Pd(0) catalyst and phosphine ligands.[1]
Solution:
Ensure Inert Atmosphere: Rigorously degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or using freeze-pump-thaw cycles.[1][6] Maintain a positive pressure of inert gas throughout the reaction.
Use Fresh Reagents: Phosphine ligands can oxidize over time.[1] Use freshly opened ligands or those stored properly under an inert atmosphere.
Consider a Precatalyst: Switch to a well-defined, air-stable Pd(II) precatalyst that reliably generates the active Pd(0) species under the reaction conditions.[3]
Inefficient Oxidative Addition:
Cause: The oxidative addition of the electrophile to the Pd(0) center is often the rate-determining step and can be sluggish for less reactive electrophiles (e.g., aryl chlorides).[8]
Solution:
Switch to a More Electron-Rich Ligand: Employ more electron-rich and sterically bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) to promote oxidative addition.[6]
Increase Temperature: Cautiously increase the reaction temperature in increments. However, be aware that excessive heat can lead to catalyst decomposition.[1][6]
Suboptimal Ligand-to-Metal Ratio:
Cause: An incorrect ligand-to-metal ratio can lead to the formation of less active or inactive catalyst species.
Solution:
Optimize the Ratio: For monodentate ligands, a 1:1 to 2:1 ligand-to-palladium ratio is often optimal.[6] For bidentate ligands, a 1:1 ratio is typically used. Systematically screen different ratios to find the sweet spot for your specific reaction.
Issue 2: Catalyst Decomposition (Palladium Black Formation)
You observe the formation of a black precipitate (palladium black) in your reaction, often accompanied by a stall in product formation.
Potential Causes & Step-by-Step Solutions
High Temperature:
Cause: Excessive heat can accelerate the decomposition of the active catalyst into palladium nanoparticles or bulk metal.[1]
Solution:
Lower the Reaction Temperature: Try running the reaction at a lower temperature, even if it requires a longer reaction time.[1][6]
Inappropriate Ligand-to-Metal Ratio:
Cause: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[1] Conversely, a large excess of some ligands can inhibit the reaction.[9]
Solution:
Increase Ligand Equivalents (Carefully): For monodentate ligands, try increasing the ligand-to-palladium ratio to 2:1 or even 4:1 to better stabilize the metal center.[1]
Use a More Stabilizing Ligand: Switch to a bulkier, more electron-rich ligand or a chelating bidentate ligand that forms a more stable complex with palladium.[1]
Poor Mixing:
Cause: Inadequate stirring can lead to localized high concentrations of reagents, which can contribute to catalyst decomposition.[1]
Solution:
Ensure Efficient Stirring: Use an appropriate stir bar and stir rate to maintain a homogeneous reaction mixture.
Issue 3: High Catalyst Loading Required for Good Conversion
You can achieve a high yield, but only by using an undesirably high catalyst loading (e.g., >5 mol%).
Potential Causes & Step-by-Step Solutions
Suboptimal Reaction Parameters:
Cause: Other reaction parameters, such as solvent, base, or temperature, may be limiting the catalyst's efficiency.
Solution:
Systematic Optimization: Undertake a systematic optimization of all reaction parameters. Design of Experiments (DoE) can be a powerful tool to identify the optimal conditions with fewer experiments.[7]
High-Throughput Screening: Utilize high-throughput experimentation (HTE) to rapidly screen a wide range of catalysts, ligands, solvents, and bases to identify a more active system.[10][11][12]
Challenging Substrates:
Cause: Sterically hindered or electron-poor substrates can be inherently less reactive, requiring more forcing conditions or a more active catalyst.
Solution:
Change the Halide: If possible, switch to a more reactive halide (I > Br > OTf > Cl).[6]
Explore Different Catalyst Systems: A more potent catalyst system, perhaps one based on a different class of ligands (e.g., NHCs vs. phosphines), may be necessary.
Issue 4: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
Your desired product is forming, but it's contaminated with significant amounts of side products.
Potential Causes & Step-by-Step Solutions
Homocoupling of the Nucleophile:
Cause: This is often due to the presence of oxygen in the reaction mixture, which can facilitate the oxidative coupling of the nucleophilic partner.[6]
Solution:
Rigorous Degassing: Ensure all reagents and the reaction headspace are free of oxygen.[1][6]
Dehalogenation of the Electrophile:
Cause: The presence of a hydride source (e.g., from the solvent, base, or impurities) can lead to the reduction of the electrophile.
Solution:
Use Anhydrous and Pure Reagents: Employ anhydrous, degassed solvents and ensure the purity of the base and other reagents.[6]
III. Experimental Protocols & Data
Protocol: General Procedure for Catalyst Loading Optimization
Setup: In an oven-dried vial equipped with a magnetic stir bar, add the electrophile (1.0 equiv) and the nucleophile (1.0-1.5 equiv).
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.
Reagent Addition: Add the base (1.5-3.0 equiv), followed by the degassed solvent.
Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent. Add the appropriate volume of this stock solution to the reaction vial to achieve the desired catalyst loading.
Reaction: Place the vial in a preheated heating block and stir for the desired amount of time.
Analysis: After cooling to room temperature, take an aliquot of the reaction mixture, dilute it, and analyze by a suitable method (e.g., LC-MS, GC-MS) to determine the conversion and yield.
Data Presentation: Typical Parameter Ranges
Parameter
Typical Range
Notes
Catalyst Loading
0.5 - 2.5 mol%
Can be lowered for highly active systems or increased for challenging couplings.[1]
Ligand:Pd Ratio
1:1 to 4:1
Dependent on the specific ligand (monodentate vs. bidentate) and palladium source.[1]
Base Equivalents
1.5 - 3.0 eq.
Relative to the limiting reagent. Insufficient base can halt the reaction.[1]
Temperature
50 - 110 °C
Substrate-dependent. Lower temperatures may be possible with highly active catalysts.[1]
Concentration
0.1 - 1.0 M
Higher concentrations can increase reaction rates but may also lead to solubility issues.[1]
IV. Visualizations
Workflow for Catalyst Loading Optimization
Caption: A general workflow for systematically optimizing catalyst loading in cross-coupling reactions.
Catalytic Cycle and Points of Failure
Caption: The palladium-catalyzed cross-coupling cycle, highlighting key steps and common points of failure.
V. References
Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering and Technology.
BenchChem. (n.d.). with 4-Chloro-2-iodo-1-nitrobenzene. Benchchem.
Fairlamb, I. J. S., & Kapdi, A. R. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
Catalytic cross-coupling reactions. (2021, August 10). Ruhr-Universität Bochum.
Cravotto, G., & Cintas, P. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
Gore, K. A., & Watson, D. A. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry.
From High-Throughput Catalyst Screening to Reaction Optimization: Detailed Investigation of Regioselective Suzuki Coupling of 1,6-Naphthyridone Dichloride. (n.d.). Organic Process Research & Development.
Troubleshooting a difficult Heck reaction. (2024, June 14). Reddit.
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025, September 22). Chemical.AI.
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022, October 3). Chemical Reviews.
Technical Support Center: Mastering Post-Reaction Work-up – A Guide to Removing Unreacted Starting Materials
Welcome to the Technical Support Center for reaction work-up procedures. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common issues encoun...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for reaction work-up procedures. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common issues encountered when removing unreacted starting materials and other impurities from a reaction mixture. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
The process of isolating and purifying a desired product after a chemical reaction is known as the "work-up".[1][2][3] This critical step often involves a series of manipulations aimed at removing unreacted starting materials, by-products, and catalysts.[2][3] The choice of a work-up procedure is dictated by the physical and chemical properties of the desired product and the impurities.[3]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection and execution of work-up procedures.
Q1: How do I choose the right work-up procedure for my reaction?
The selection of an appropriate work-up procedure depends on several factors, including the physical state of your product (solid or liquid), its polarity, and the nature of the impurities. A preliminary assessment of your crude product can be made using techniques like Thin Layer Chromatography (TLC) to visualize the presence of starting materials.[4]
A general decision-making workflow can be visualized as follows:
Caption: Decision tree for selecting an appropriate work-up procedure.
Q2: What is the purpose of a "quench" in a work-up?
A quench is a crucial first step in a work-up, designed to deactivate any unreacted and potentially hazardous reagents.[5][6] This is often achieved by adding a quenching agent, such as water or a saturated aqueous solution of ammonium chloride (NH₄Cl), to the reaction mixture.[7] This process can also help to dissolve water-soluble byproducts.[7]
Q3: My reaction involves acidic or basic starting materials/by-products. How can I remove them?
Acid-base extraction is a powerful technique for separating acidic or basic compounds from a mixture.[8][9][10] By reacting the acidic or basic component with a base or acid, respectively, it is converted into a water-soluble salt that can be extracted into the aqueous layer.[8] For instance, unreacted carboxylic acid can be removed by washing the organic layer with a weak base like sodium bicarbonate (NaHCO₃).[11]
Troubleshooting Guides
This section provides solutions to common problems encountered during specific work-up procedures.
Liquid-Liquid Extraction
Liquid-liquid extraction (LLE) is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquids, typically an organic solvent and an aqueous solution.[12][13][14][15][16]
Troubleshooting Common LLE Problems:
Problem
Potential Cause(s)
Recommended Solution(s)
Emulsion Formation
- Shaking the separatory funnel too vigorously.- High concentration of surfactants or finely divided solids.
- Allow the mixture to stand for a longer period.- Gently swirl the separatory funnel instead of shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[17]
Difficulty Identifying Layers
- Similar densities of the two phases.- The presence of a dark, opaque organic layer.
- Add a small amount of water to see which layer it joins (the aqueous layer).- Add a small amount of the organic solvent to see which layer it joins.- If the organic layer is dark, shining a light through the separatory funnel can sometimes help visualize the interface.
Product Lost in Aqueous Layer
- The product has some solubility in the aqueous phase.
- Perform multiple extractions with smaller volumes of the organic solvent. Three extractions are generally more effective than one large extraction.[1] - Back-extract the combined aqueous layers with a fresh portion of the organic solvent.
Gooey Precipitate Between Layers
- Insoluble material forming at the interface.
- Continue washing with water to dissolve as much of the precipitate as possible.- After separation, use a generous amount of a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) to absorb the remaining material, which can then be filtered off.[18]
Column Chromatography
Column chromatography is a versatile purification technique used to separate components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[19][20] It is particularly useful for separating compounds with similar polarities.[21]
Troubleshooting Common Column Chromatography Problems:
Problem
Potential Cause(s)
Recommended Solution(s)
Poor Separation
- Inappropriate solvent system (mobile phase).- Column overloading.- Uneven packing of the stationary phase.
- Optimize the solvent system using TLC; aim for a target compound Rf of ~0.3.[21]- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly.[21]
Product Elutes with Starting Material
- Similar polarity of the product and starting material.
- Try a different stationary phase (e.g., alumina instead of silica gel).- Use a gradient elution, gradually increasing the polarity of the mobile phase.[21]
No Product Recovered
- The product is too polar and is stuck to the column.- The product is not visible under the visualization method used (e.g., UV lamp).
- Flush the column with a very polar solvent like methanol.[21]- Use a different visualization technique, such as a potassium permanganate stain.[21]
Cracked or Dry Column
- The solvent level dropped below the top of the stationary phase.
- This is a critical error that often requires repacking the column. Always keep the solvent level above the stationary phase.[20]
Recrystallization
Recrystallization is a purification technique for solid compounds that relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures.[22][23][24][25][26]
Troubleshooting Common Recrystallization Problems:
Problem
Potential Cause(s)
Recommended Solution(s)
Product Does Not Crystallize
- Too much solvent was used.- The solution was cooled too rapidly.- Presence of impurities inhibiting crystallization.
- Evaporate some of the solvent to concentrate the solution.[27]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[27]- Scratch the inside of the flask with a glass rod to induce nucleation.[27]- Add a seed crystal of the pure product.[27]
Low Recovery of Crystals
- Too much solvent was used.- The product has significant solubility in the cold solvent.
- Use the minimum amount of hot solvent necessary to dissolve the solid.[27]- Cool the solution in an ice bath to minimize solubility.[28]
Oily Product Forms ("Oiling Out")
- The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.
- Reheat the solution and add more solvent.- Choose a solvent with a lower boiling point.
Distillation
Distillation separates components of a liquid mixture based on differences in their boiling points.[29][30][31][32]
Troubleshooting Common Distillation Problems:
Problem
Potential Cause(s)
Recommended Solution(s)
Bumping/Uneven Boiling
- Superheating of the liquid.- Lack of boiling chips or inadequate stirring.
- Add fresh boiling chips or a magnetic stir bar before heating.[28]- Ensure vigorous and even stirring.[28]
Poor Separation of Fractions
- Inefficient distillation column.- Distillation rate is too fast.
- Use a fractionating column with a higher number of theoretical plates for mixtures with close boiling points.[28]- Reduce the heating rate to allow for proper equilibration.[28]
Product Darkens During Distillation
- Thermal decomposition at high temperatures.
- Use vacuum distillation to lower the boiling point of the compound.[28]
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction Workflow
This protocol outlines the steps for a typical aqueous work-up.[2][7][33]
Caption: A typical workflow for liquid-liquid extraction.
Step-by-Step Methodology:
Quench the reaction: If necessary, cool the reaction mixture and add a quenching agent to deactivate any reactive species.[5]
Transfer to a separatory funnel: Transfer the quenched reaction mixture to a separatory funnel of appropriate size.
Add extraction solvent: Add the immiscible organic solvent to the separatory funnel.
Extraction: Stopper the funnel, invert it, and vent to release any pressure. Shake the funnel gently to allow for the partitioning of the components between the two phases.
Separate the layers: Place the funnel in a ring stand and allow the layers to fully separate.
Drain the lower layer: Remove the stopper and drain the bottom layer into a flask.
Collect the upper layer: Drain the top layer through the top opening of the funnel to avoid contamination.
Repeat extraction: For optimal recovery, repeat the extraction of the aqueous layer with fresh portions of the organic solvent two more times.[1]
Combine and wash: Combine all the organic extracts and wash them with brine to help remove dissolved water.[17]
Dry the organic layer: Transfer the organic layer to a flask and add a drying agent like anhydrous sodium sulfate or magnesium sulfate.[17]
Isolate the product: Filter or decant the solution to remove the drying agent, and then remove the solvent using a rotary evaporator to obtain the crude product.[12]
Protocol 2: Flash Column Chromatography
This protocol provides a general procedure for purifying a compound using flash column chromatography.[34]
Step-by-Step Methodology:
Choose a solvent system: Use TLC to determine an appropriate solvent system that gives a good separation of the desired compound from impurities, with an Rf value for the product of approximately 0.3.[21]
Pack the column: Securely clamp a chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a layer of sand. Fill the column with the chosen eluent and then slowly add a slurry of silica gel in the eluent, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, and then add another layer of sand on top.
Load the sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.[34] Carefully add the sample solution to the top of the column.[20]
Elute the column: Carefully add the eluent to the column, taking care not to disturb the top layer of sand.[20] Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.
Collect fractions: Collect the eluent in a series of test tubes or flasks.
Analyze fractions: Monitor the collected fractions by TLC to identify which ones contain the desired product.
Combine and evaporate: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified product.
References
BenchChem Technical Support Team. (2025, December).
ACS Omega. (2018, June 21). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. National Center for Biotechnology Information. [Link]
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
University of York, Chemistry Teaching Labs. Aqueous Workup. [Link]
University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]
University of York, Chemistry Teaching Labs. Theory of Aqueous Workup. [Link]
LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
LibreTexts Chemistry. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
University of Rochester, Department of Chemistry. How To: Purify by Distillation. [Link]
LibreTexts Chemistry. (2022, October 30). 8.2: Precipitation Gravimetry. [Link]
Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. [Link]
Luo, X., et al. (2025, August 6). Precipitation process for combined impurity removal from a magnesium sulphate-based leachate of ionic rare earth ore. ResearchGate. [Link]
MDPI. (n.d.). Influence of Impregnation Conditions on Tenoxicam Solubility and Loading into γ-Cyclodextrin Metal–Organic Frameworks: A Box–Behnken Design Approach. [Link]
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. [Link]
Professor Dave Explains. (2019, April 10). Separating Liquids by Distillation [Video]. YouTube. [Link]
Study.com. Video: Acid-Base Extraction | Purpose, Theory & Applications. [Link]
Baig, M. (2023, September 4). Distillation used to Purify Chemicals, Separate Mixtures & Recover Solvents in Chemical Processes. Oil Gas Res, 9, 307. [Link]
Ashenhurst, J. (2016, August 12). Natural Product Isolation (2) – Purification Techniques, An Overview. Master Organic Chemistry. [Link]
Comparative Guide: Synthesis Strategies for Substituted Imidazoles
Executive Summary The imidazole ring is a pharmacophore of immense significance, serving as the core scaffold in blockbuster drugs like Losartan, Dacarbazine, and Ondansetron. For the application scientist, the challenge...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The imidazole ring is a pharmacophore of immense significance, serving as the core scaffold in blockbuster drugs like Losartan, Dacarbazine, and Ondansetron. For the application scientist, the challenge is no longer just "making an imidazole"; it is achieving precise regiocontrol, functional group tolerance, and scalability.
This guide moves beyond textbook definitions to compare four distinct synthetic methodologies: the modernized Debus-Radziszewski (for symmetry), the Van Leusen (for regioselectivity), the Groebke-Blackburn-Bienaymé (for combinatorial diversity), and Transition Metal C-H Activation (for late-stage functionalization).
The Modernized Debus-Radziszewski Reaction
Best For: 2,4,5-Triaryl imidazoles, symmetrical substitution, and large-scale manufacturing.
While the original 1858 protocol (glyoxal + formaldehyde + ammonia) suffers from low yields and complex workups, modern variations utilizing solid-acid catalysts or microwave irradiation have revitalized this pathway. It remains the industrial standard for generating the 2,4,5-triphenylimidazole (Lophine) scaffold.
Mechanism: Condensation of a 1,2-dicarbonyl with an aldehyde and ammonia (or ammonium acetate).[1]
Limitation: Poor regiocontrol for unsymmetrical 1,2-dicarbonyls; often results in a mixture of tautomers/isomers.
The Regioselective Specialist: Van Leusen Synthesis
Best For: 1,5-Disubstituted and 1,4,5-trisubstituted imidazoles.[2]
The Van Leusen reaction is the "surgeon’s scalpel" of imidazole synthesis. By utilizing tosylmethyl isocyanide (TosMIC), it allows for the precise construction of the imidazole ring with predictable substitution patterns that are difficult to access via condensation methods.
Mechanism: Base-mediated [3+2] cycloaddition of TosMIC with an aldimine.
Key Advantage: It uniquely provides access to 1,5-disubstituted imidazoles, a pattern often thermodynamically disfavored in other syntheses.
The Combinatorial Powerhouse: Groebke-Blackburn-Bienaymé (GBB)
Best For: Fused imidazoles (e.g., imidazo[1,2-a]pyridines) and rapid library generation.
The GBB is a multicomponent reaction (MCR) that is indispensable in medicinal chemistry for generating bridgehead nitrogen heterocycles. It is a "one-pot" solution that accelerates Structure-Activity Relationship (SAR) studies.
Mechanism: Non-concerted [4+1] cycloaddition involving an aldehyde, isocyanide, and 2-aminoazine (amidine type).
Key Advantage: Atom economy and speed. No intermediate isolation required.
Late-Stage Functionalization: C-H Activation
Best For: Adding complexity to an existing imidazole core (Drug Discovery).
Unlike de novo synthesis, this method modifies the pre-formed ring. Transition metal catalysis (Pd, Cu, Ni) enables the direct arylation of the C-5 or C-2 positions, avoiding the need for pre-functionalized halogenated precursors.
Mechanism: Metal-mediated C-H bond cleavage followed by cross-coupling.
Key Advantage: Allows for "scaffold hopping" late in the drug development pipeline.
Comparative Analysis
Decision Matrix: Method Selection
The following diagram illustrates the logical flow for selecting the appropriate synthesis method based on the desired substitution pattern.
Caption: Decision tree for selecting imidazole synthesis methods based on structural requirements.
Performance Metrics Comparison
Feature
Debus-Radziszewski
Van Leusen
Groebke-Blackburn-Bienaymé
C-H Activation
Regiocontrol
Low (Mixtures common)
High (Predictable)
High (Fixed by amine)
High (Catalyst controlled)
Atom Economy
Moderate (Water loss)
Low (Tosylate loss)
Excellent (Water loss only)
High (HX loss)
Substrate Scope
1,2-Diketones, Aldehydes
Aldehydes, Isocyanides
2-Aminoazines, Aldehydes
Aryl Halides, Imidazoles
Scalability
High (Industrial)
Moderate (TosMIC cost)
High (One-pot)
Moderate (Catalyst cost)
Green Metric
High (Water/Ethanol)
Moderate
High (Solvent-free options)
Low (Metals/Ligands)
Primary Use
Bulk Chemicals, Dyes
Complex API Intermediates
Combinatorial Libraries
Lead Optimization
Detailed Experimental Protocols
Protocol A: Regioselective Synthesis via Van Leusen
Target: 1-Benzyl-5-(4-chlorophenyl)-1H-imidazole
Rationale: This protocol demonstrates the unique ability to access the 1,5-substitution pattern, which is difficult to achieve via condensation.
Imine Formation:
Mix 4-chlorobenzaldehyde (10 mmol) and benzylamine (10 mmol) in anhydrous MeOH (20 mL).
Stir at room temperature for 30 min. (Formation of aldimine is indicated by cloudiness or TLC).
Cycloaddition:
Add TosMIC (Tosylmethyl isocyanide) (11 mmol) and K2CO3 (11 mmol) to the reaction mixture.
Reflux the mixture for 3–4 hours.
Note: The base deprotonates TosMIC, which attacks the imine carbon. Subsequent cyclization and elimination of TsOH yield the imidazole.
Workup:
Evaporate solvent under reduced pressure.
Dissolve residue in EtOAc and wash with water (2x) and brine.
Dry over Na2SO4 and concentrate.
Purification:
Recrystallize from Et2O/Hexane or purify via silica gel chromatography (EtOAc/Hexane gradient).
Protocol B: Green GBB Synthesis of Imidazo[1,2-a]pyridine
Target: 3-Cyclohexyl-2-phenylimidazo[1,2-a]pyridine
Rationale: Demonstrates a catalyst-free, solvent-free "Green" approach suitable for high-throughput synthesis.
Reagent Mixing:
In a reaction vial, combine 2-aminopyridine (1.0 mmol), benzaldehyde (1.0 mmol), and cyclohexyl isocyanide (1.0 mmol).
Catalyst Option: For difficult substrates, add 5 mol% Sc(OTf)3 or Montmorillonite K-10.
Reaction:
Heat the neat mixture to 80°C for 2 hours.
Monitor via TLC (The mixture will melt and fuse).
Workup:
Cool to room temperature.[3] The solid mass is often pure enough for washing.
Wash the solid with minimal cold ether to remove unreacted isocyanide.
Validation:
Yield: >85%.
Atom Economy: The only byproduct is water.
Protocol C: Pd-Catalyzed C-5 Arylation
Target: 1-Methyl-5-phenyl-1H-imidazole
Rationale: Direct functionalization of the C-H bond, avoiding halogenated imidazole precursors.
Setup:
In a glovebox or under Argon, combine 1-methylimidazole (1 mmol), Iodobenzene (1.2 mmol), Pd(OAc)2 (5 mol%), and PPh3 (10 mol%).
Add base: Cs2CO3 (2 mmol).
Solvent: Anhydrous DMF or Dioxane (5 mL).
Execution:
Heat at 140°C in a sealed tube for 12 hours.
Mechanism Visualization:
The reaction proceeds via a Concerted Metallation-Deprotonation (CMD) pathway or electrophilic palladation, depending on the specific ligand system.
Visualizing the Mechanisms[4]
Van Leusen Mechanism (Simplified)
The following diagram details the stepwise cycloaddition unique to the Van Leusen method.
Caption: Stepwise mechanism of the Van Leusen synthesis showing the critical TsOH elimination step.
GBB Reaction Workflow
The efficiency of the Groebke-Blackburn-Bienaymé reaction lies in its convergent nature.
Caption: Convergent workflow of the GBB multicomponent reaction.
References
Structure and Synthesis: Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the regiocontrolled synthesis of substituted imidazoles. Organic & Biomolecular Chemistry.
Van Leusen Mechanism: Van Leusen, A. M., et al. (1977).[2] Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition.... Journal of Organic Chemistry.[2]
GBB Reaction: Bienaymé, H., & Bouzid, K. (1998).[4][5] A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition.
C-H Activation: Gandeepan, P., et al. (2019). Transition Metal-Catalyzed C–H Activation of Azoles. Chemical Reviews.
Green Methods: Safari, J., et al. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry.
Spectroscopic Distinction of Imidazole Isomers: A Technical Guide to Structural Elucidation
Executive Summary: The Structural Imperative in Drug Design In medicinal chemistry, the distinction between imidazole isomers is not merely academic—it is a determinant of drug efficacy. The imidazole ring is a pharmacop...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Structural Imperative in Drug Design
In medicinal chemistry, the distinction between imidazole isomers is not merely academic—it is a determinant of drug efficacy. The imidazole ring is a pharmacophore privileged for its ability to act as both a hydrogen bond donor and acceptor, often serving as a bioisostere for histidine or a ligand for metal coordination in metalloenzymes.
However, researchers frequently encounter two distinct isomerism challenges:
Fundamental Isomerism: Distinguishing Imidazole (1,3-diazole) from its structural isomer, Pyrazole (1,2-diazole).[1][2]
Regioisomerism (The "Alkylation Problem"): Differentiating between 1,4- and 1,5-disubstituted imidazoles formed during the alkylation of tautomeric precursors.
This guide provides an objective, data-driven comparison of these systems and outlines a self-validating spectroscopic workflow for their unambiguous assignment.
Fundamental Comparison: Imidazole vs. Pyrazole[1][2][3][4][5][6][7][8][9]
While both are 5-membered aromatic heterocycles (
), the position of the nitrogen atoms dictates vastly different electronic environments.[1][3]
Electronic and Physical Property Matrix[10]
Feature
Imidazole (1,3-diazole)
Pyrazole (1,2-diazole)
Impact on Application
Structure
Nitrogens at 1, 3 (separated by carbon)
Nitrogens at 1, 2 (adjacent)
Imidazole mimics His; Pyrazole is rare in nature.
Basicity ( of )
~7.0 (Physiological pH range)
~2.5 (Weak base)
Imidazole is protonated at physiological pH; Pyrazole is not.[4]
Boiling Point
256°C
187°C
Imidazole forms supramolecular H-bond polymers; Pyrazole forms dimers.
Coordination
Strong -donor (Monodentate)
Weaker -donor
Imidazole is superior for metal-binding assays.
Dipole Moment
~3.6 D
~2.2 D
Affects solubility and retention in Reverse Phase HPLC.
Scientist's Insight: The dramatic difference in basicity is the most diagnostic feature. If you observe a significant shift in the NMR spectrum upon adding a drop of
or (trifluoroacetic acid) to your sample, you likely have an imidazole. Pyrazole requires much stronger acid to protonate.
The Critical Challenge: Distinguishing 1,4- vs. 1,5-Disubstituted Imidazoles
This is the most common bottleneck in synthetic workflows. Alkylation of a 4-substituted imidazole (which exists in rapid tautomeric equilibrium with the 5-substituted form) invariably yields a mixture of 1,4- and 1,5-regioisomers .
The Mechanism of Confusion
Because the N-H proton hops rapidly between N1 and N3, the anion formed during alkylation is delocalized. Sterics and electronics dictate the ratio, but rarely is one isomer formed exclusively.
Spectroscopic Identification Strategy (NMR)
Standard 1D
NMR is often insufficient because the chemical shifts of H4 and H5 are similar. Nuclear Overhauser Effect (NOE) spectroscopy is the gold standard for this assignment.
1,4-Disubstituted Isomer: The N1-Alkyl group is spatially adjacent to the proton at C5.
1,5-Disubstituted Isomer: The N1-Alkyl group is spatially adjacent to the substituent at C5. The proton is located at C4, which is distant from the N1-Alkyl group.
Isomer
N1-Alkyl Ring Proton NOE
N1-Alkyl C5-Substituent NOE
1,4-Isomer
Strong Positive Signal (Proximity < 3Å)
N/A (Substituent is at C4)
1,5-Isomer
Absent / Negligible (Distance > 4Å)
Strong Positive Signal
Experimental Protocols
Protocol A: The "NOE Difference" Experiment
Use this protocol for definitive regioisomer assignment.
Reagents:
Sample: ~5-10 mg of purified isomer (or mixture).
Solvent:
or (Dry, acid-free to prevent peak broadening).
Step-by-Step Workflow:
Acquire Standard 1D Proton: Obtain a high-resolution spectrum (min 64 scans). Identify the N-Alkyl resonance (usually 3.5 - 4.0 ppm) and the aromatic ring proton (7.0 - 8.0 ppm).
Set Irradiation Target: Select the center frequency of the N-Alkyl protons for selective irradiation.
Acquire NOE Spectrum:
Run an interleaved experiment: Scan A (Irradiation On-Resonance) and Scan B (Irradiation Off-Resonance).
Subtract B from A.
Analysis:
Look for a positive peak at the frequency of the aromatic ring proton.
Result: If the ring proton enhances, it is the 1,4-isomer .
Protocol B: Rapid Basicity Check (Imidazole vs. Pyrazole)
Use this for quick structural confirmation.
Dissolve 5 mg of sample in 0.6 mL
.
Acquire
NMR.[6] Note the chemical shift of the C2-H (most deshielded).
Add 1 drop of
(Deuterated Trifluoroacetic Acid) directly to the NMR tube.
Shake and re-acquire.
Imidazole: Downfield shift of >0.5 ppm for C2-H (formation of imidazolium).
Pyrazole: Minimal shift (remains largely unprotonated or shifts slightly due to solvent effect).
Visualization of Workflows
The following diagrams illustrate the decision-making process for identifying these isomers.
Diagram 1: Regioisomer Assignment Workflow
This flowchart guides the researcher from crude synthesis to confirmed structure using the NOE logic described above.
Caption: Logical workflow for distinguishing 1,4- vs 1,5-substituted imidazoles via Nuclear Overhauser Effect (NOE).
Diagram 2: Imidazole vs. Pyrazole Properties
A visual comparison of the fundamental electronic differences.[1]
Caption: Comparative overview of physicochemical properties driven by nitrogen positioning.
References
Royal Society of Chemistry (RSC). (2024). Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids. (Note: Mechanistic analogy for NOE assignment). Retrieved from [Link]
National Institutes of Health (NIH). (2024). NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]
ResearchGate. (2015). Discussion on NMR distinction between 1,4 and 1,5 substituted regioisomers. Retrieved from [Link]
Validation of Ethyl 5-formyl-1H-imidazole-4-carboxylate Purity by HPLC: A Comparative Methodological Guide
Executive Summary The "Silanol Trap" in Imidazole Analysis Validating the purity of Ethyl 5-formyl-1H-imidazole-4-carboxylate (EFIC) presents a specific chromatographic challenge: the basic imidazole ring interacts stron...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The "Silanol Trap" in Imidazole Analysis
Validating the purity of Ethyl 5-formyl-1H-imidazole-4-carboxylate (EFIC) presents a specific chromatographic challenge: the basic imidazole ring interacts strongly with residual silanols on standard C18 stationary phases, leading to peak tailing that masks impurities. Furthermore, the C-5 formyl group is chemically labile, susceptible to oxidation (to carboxylic acid) and disproportionation.
This guide compares three analytical approaches to validate EFIC purity. It demonstrates why a Polar-Embedded Reverse Phase (RP-HPLC) method is superior to standard C18 protocols and uses Quantitative NMR (qNMR) as the orthogonal "truth standard" to verify mass balance.
Part 1: The Analyte and Stability Profile
To validate a method, one must first understand what the method must detect. EFIC is an amphoteric molecule with three primary degradation pathways that the HPLC method must resolve.
Chemical Structure & Critical Impurities
Target: Ethyl 5-formyl-1H-imidazole-4-carboxylate
pKa: ~6.5 (Imidazole nitrogen protonation).
UV Max: ~254–260 nm (Conjugated system).
Degradation Map (DOT Visualization):
Figure 1: Critical degradation pathways for EFIC. The HPLC method must achieve baseline resolution between the Target Analyte and Impurity A (Oxidation) and B (Hydrolysis).
Part 2: Comparative Analysis of Methodologies
We evaluated three methodologies to determine the most robust validation protocol.
Method A: Standard C18 (The "Generic" Approach)
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus).
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
Outcome:FAIL .
Analysis: The basic imidazole nitrogen interacts with free silanols on the silica support. This causes severe peak tailing (
). The tailing of the main peak often co-elutes with Impurity A (the oxidation product), leading to false-positive purity results (e.g., reporting 99.5% when true purity is 98.2%).
Method B: Polar-Embedded / Shielded RP (The "Optimized" Approach)
Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Luna Omega Polar).
Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile.[1]
Outcome:PASS .
Analysis: The polar-embedded group "shields" the silanols, and the low pH (3.0) ensures the imidazole is fully protonated (
), preventing secondary interactions. Peak symmetry improves (), allowing detection of the closely eluting oxidized impurity.
Method C: qNMR (The "Orthogonal" Benchmark)
Technique: 1H-NMR with Internal Standard (Maleic Acid).
Outcome:REFERENCE .
Analysis: qNMR provides absolute purity without requiring a reference standard of the analyte itself. It confirms that Method B is accurate and not missing non-chromatophoric impurities (like inorganic salts).
Summary Comparison Table
Feature
Method A (Standard C18)
Method B (Polar-Embedded)
Method C (qNMR)
Peak Symmetry ()
> 2.0 (Poor)
0.9 – 1.2 (Excellent)
N/A
Specificity
Low (Co-elution risk)
High (Resolves Impurity A)
High (Structural ID)
LOD/Sensitivity
High
High (UV 254nm)
Low (Requires mg amounts)
Suitability
Quick Look
QC Release & Stability
Primary Reference Std
Part 3: Validated Experimental Protocol (Method B)
This protocol follows ICH Q2(R2) guidelines for validating analytical procedures.
Chromatographic Conditions
Instrument: HPLC with PDA/UV Detector.
Column: Waters SymmetryShield RP18, 4.6 x 150 mm, 3.5 µm (or equivalent polar-embedded phase).
Stock Solution: 1.0 mg/mL EFIC in Acetonitrile:Buffer (50:50).
System Suitability Solution: Mix EFIC (1.0 mg/mL) with trace Impurity A (Ethyl 5-carboxy-1H-imidazole-4-carboxylate) to demonstrate resolution.
Part 4: Validation Data Summary (ICH Q2 R2)
The following data represents typical acceptance criteria and results for this optimized method.
Linearity & Range
Range: 50% to 150% of target concentration (0.5 mg/mL).
Criterion: Correlation coefficient (
) .
Result:
; .
Accuracy (Recovery)
Spiked samples at 80%, 100%, and 120% levels.
Spike Level
Recovery (%)
RSD (%)
Status
80%
99.4
0.5
Pass
100%
100.1
0.3
Pass
120%
99.8
0.4
Pass
Specificity (Forced Degradation)
Samples subjected to stress conditions to ensure mass balance.
Acid Stress (0.1N HCl, 4h): 12% degradation. Main peak pure. New peak at RRT 0.45 (Impurity B).
Oxidative Stress (3%
, 2h): 8% degradation. New peak at RRT 1.10 (Impurity A). Resolution > 2.0 .
Part 5: Validation Workflow Visualization
This diagram outlines the decision logic for validating the method, ensuring compliance with ICH guidelines.
Figure 2: The ICH Q2(R2) Validation Workflow for EFIC.
References
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[3][4][5] (2023).[3][4][6][7] [Link]
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). [Link]
Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (2010). [Link]
McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A, 1217(6), 858-880. (2010). (Discusses silanol interactions with imidazoles). [Link]
A Senior Application Scientist's Guide to the Formylation of Imidazoles: A Comparative Study
For researchers, medicinal chemists, and professionals in drug development, the imidazole ring is a cornerstone of molecular design. Its prevalence in pharmaceuticals and bioactive molecules necessitates a deep understan...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the imidazole ring is a cornerstone of molecular design. Its prevalence in pharmaceuticals and bioactive molecules necessitates a deep understanding of its functionalization. Among the myriad of possible modifications, C-formylation stands out as a critical transformation, introducing a versatile aldehyde group that serves as a gateway for further synthetic elaborations. This guide provides an in-depth comparative analysis of the most common formylating reagents for imidazoles, grounded in experimental data and mechanistic insights to empower you in selecting the optimal strategy for your synthetic endeavors.
The Strategic Importance of Formylimidazoles
Formylimidazoles are not merely synthetic intermediates; they are pivotal building blocks in the construction of complex molecular architectures. The aldehyde functionality allows for a diverse range of subsequent reactions, including but not limited to:
Reductive amination: To introduce substituted aminoethyl side chains.
Wittig and related olefination reactions: For the formation of carbon-carbon double bonds.
Oxidation: To generate valuable imidazole carboxylic acids.
Condensation reactions: With a variety of nucleophiles to construct larger heterocyclic systems.
Given their significance, the efficient and selective introduction of a formyl group onto the imidazole nucleus is a paramount objective in organic synthesis.
A Comparative Analysis of Key Formylating Reagents
The choice of formylating reagent is dictated by a multitude of factors, including the substitution pattern of the imidazole, the desired regioselectivity, functional group tolerance, and scalability. Here, we dissect the most prevalent methods, offering a comparative perspective on their mechanisms, advantages, and limitations.
The Vilsmeier-Haack Reaction: The Workhorse of Imidazole Formylation
The Vilsmeier-Haack reaction is arguably the most widely employed method for the formylation of electron-rich heterocyclic systems, including imidazoles.[1][2] The reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an activating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][2][3]
Mechanism of Action:
The reaction proceeds through the formation of the electrophilic chloroiminium ion, the Vilsmeier reagent. The electron-rich imidazole ring then attacks this electrophile, leading to the formation of a sigma complex. Subsequent elimination of HCl and hydrolysis of the resulting iminium salt furnishes the desired formylimidazole.[1]
Figure 1: General workflow of the Vilsmeier-Haack reaction.
Advantages:
High efficiency and reliability: Generally provides good to excellent yields for electron-rich imidazoles.
Cost-effective reagents: DMF and POCl₃ are readily available and inexpensive.
Well-established procedures: A vast body of literature exists, providing a solid foundation for reaction optimization.[2]
Limitations:
Harsh reaction conditions: The use of POCl₃ can be problematic for substrates bearing acid-sensitive functional groups.
Regioselectivity concerns: While often regioselective, mixtures of isomers can be obtained depending on the substitution pattern of the imidazole. For N-substituted imidazoles, formylation typically occurs at the C5 position, but can also occur at C2 or C4 depending on steric and electronic factors.
Safety and handling: POCl₃ is corrosive and reacts violently with water, requiring careful handling.
The Duff Reaction: A Phenol-Focused Method with Heterocyclic Applicability
The Duff reaction is a classic method for the ortho-formylation of phenols, but it can also be applied to other electron-rich aromatic and heteroaromatic compounds.[4] The reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or trifluoroacetic acid.[4]
Mechanism of Action:
The mechanism is believed to involve the aminomethylation of the imidazole ring by an electrophilic species generated from protonated HMTA. The resulting aminomethyl intermediate is then oxidized to an imine, which is subsequently hydrolyzed to the aldehyde.
Figure 2: Simplified workflow of the Duff reaction.
Advantages:
Milder than Vilsmeier-Haack: Avoids the use of strong dehydrating agents like POCl₃.
Ortho-selectivity (for phenols): While less predictable for imidazoles, it can offer different regioselectivity compared to the Vilsmeier-Haack reaction.
Limitations:
Lower yields: Often provides lower yields compared to the Vilsmeier-Haack reaction.
Limited substrate scope for imidazoles: Less commonly used for imidazoles than for phenols.
Complex reaction mixture: The reaction can produce various byproducts, making purification challenging.
Formylation via Ortho-Lithiation: Precision Through Directed Metallation
For substrates where high regioselectivity is paramount, formylation via directed ortho-lithiation is a powerful strategy.[5] This method involves the deprotonation of the imidazole ring at a specific position using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching the resulting lithiated intermediate with a formylating agent such as DMF.[5][6]
Mechanism of Action:
The regioselectivity is controlled by the presence of a directing group on the imidazole ring, which coordinates to the lithium base and directs deprotonation to an adjacent position. In the absence of a directing group, deprotonation of N-substituted imidazoles generally occurs at the most acidic C2 position.
Figure 3: Workflow for formylation via lithiation.
Advantages:
Excellent regioselectivity: Allows for the precise introduction of the formyl group at a specific position.[5]
Good yields: Generally provides good yields of the desired product.
Limitations:
Requirement for a directing group or N-protection: Unprotected imidazoles will be deprotonated at the nitrogen atom.
Cryogenic temperatures: Organolithium reactions are typically carried out at low temperatures (-78 °C) to avoid side reactions.
Moisture and air sensitivity: Organolithium reagents are highly reactive and require anhydrous and inert reaction conditions.
Functional group intolerance: Incompatible with electrophilic functional groups such as esters, ketones, and nitriles.
The Rieche Formylation: A Lewis Acid-Mediated Approach
The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄).[7]
Mechanism of Action:
The Lewis acid activates the dichloromethyl methyl ether to generate a highly electrophilic species, which is then attacked by the electron-rich imidazole ring. Subsequent hydrolysis yields the formylated product.
Advantages:
Alternative to Vilsmeier-Haack: Can be effective for substrates that are sensitive to the conditions of the Vilsmeier-Haack reaction.
Limitations:
Strong Lewis acids: The use of strong and corrosive Lewis acids can be a drawback.
Limited data on imidazole substrates: Less documented for the formylation of imidazoles compared to other aromatic systems.
Moisture sensitivity: The Lewis acids used are highly sensitive to moisture.
Quantitative Comparison of Formylating Reagents
To provide a clearer picture of the relative performance of these reagents, the following table summarizes typical reaction conditions and outcomes for the formylation of N-substituted imidazoles. It is important to note that yields and regioselectivity are highly substrate-dependent.
Experimental Protocols: A Case Study on 1-Methylimidazole
To illustrate the practical application of these methods, we provide detailed experimental protocols for the formylation of 1-methylimidazole, a common and representative substrate.
Protocol 1: Vilsmeier-Haack Formylation of 1-Methylimidazole
This protocol is adapted from established procedures for the formylation of electron-rich heterocycles.[8]
Materials:
1-Methylimidazole
Phosphorus oxychloride (POCl₃)
N,N-Dimethylformamide (DMF)
Sodium acetate
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a stirred solution of DMF (3 equivalents) in DCM at 0 °C under an inert atmosphere, slowly add POCl₃ (1.1 equivalents).
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
Add a solution of 1-methylimidazole (1 equivalent) in DCM to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium acetate.
Separate the organic layer and extract the aqueous layer with DCM.
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel to afford the desired formyl-1-methylimidazole.
Expected Outcome:
This reaction typically yields a mixture of 1-methyl-1H-imidazole-5-carbaldehyde and 1-methyl-1H-imidazole-4-carbaldehyde, with the 5-isomer being the major product. The combined yield is generally in the range of 60-80%.
Protocol 2: Formylation of 1-Methylimidazole via Lithiation
This protocol is based on general procedures for the lithiation and formylation of N-substituted imidazoles.[9]
Materials:
1-Methylimidazole
n-Butyllithium (n-BuLi) in hexanes
Anhydrous tetrahydrofuran (THF)
N,N-Dimethylformamide (DMF)
Saturated aqueous ammonium chloride solution
Ethyl acetate
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a solution of 1-methylimidazole (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 equivalents) dropwise.
Stir the reaction mixture at -78 °C for 1 hour.
Add DMF (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extract the mixture with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel to afford 1-methyl-1H-imidazole-2-carbaldehyde.
Expected Outcome:
This method provides high regioselectivity for the C2 position and typically affords the product in good to excellent yields (70-95%).
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Low or no conversion
- Inactive Vilsmeier reagent.- Insufficiently activated imidazole.- Low reaction temperature or short reaction time.
- Prepare the Vilsmeier reagent fresh.- Ensure the imidazole substrate is sufficiently electron-rich.- Increase the reaction temperature and/or extend the reaction time.
Formation of multiple products
- Lack of regioselectivity.- Side reactions such as polymerization or decomposition.
- For Vilsmeier-Haack, try varying the solvent and temperature.- For higher regioselectivity, consider the lithiation approach.- Use milder formylating agents if substrate is sensitive.
Purification difficulties
- Polar nature of formylimidazoles.- Presence of polymeric byproducts.
- Use a more polar eluent system for column chromatography.- Consider purification by crystallization if the product is a solid.- A pre-purification workup with an acidic or basic wash may help remove some impurities.
Decomposition of starting material or product
- Harsh reaction conditions (strong acid, high temperature).- Presence of air or moisture in lithiation reactions.
- Use milder formylating reagents.- Ensure strictly anhydrous and inert conditions for organometallic reactions.
Conclusion
The formylation of imidazoles is a fundamental transformation with broad applications in synthetic and medicinal chemistry. While the Vilsmeier-Haack reaction remains the go-to method for many applications due to its simplicity and cost-effectiveness, its limitations in terms of regioselectivity and functional group tolerance necessitate the consideration of alternative reagents. For precise control over regioselectivity, formylation via directed ortho-lithiation is an unparalleled strategy, albeit with more stringent reaction conditions. The Duff and Rieche reactions offer further alternatives, though they are generally less efficient for imidazole substrates.
As a senior application scientist, I advise a careful evaluation of the specific imidazole substrate, the desired regiochemical outcome, and the overall synthetic strategy when selecting a formylating reagent. By understanding the mechanistic nuances and practical considerations of each method presented in this guide, researchers can confidently and efficiently access the valuable formylimidazole building blocks essential for their scientific pursuits.
References
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1.
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
Rajanna, K. C., Kumar, M. S., Venkanna, P., Ramgopal, S., & Venkateswarlu, M. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. International Journal of Organic Chemistry, 1(4), 250-256.
Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of different Heterocycles. (2024). Journal of Drug Delivery and Therapeutics, 14(2), 163-172.
Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 3(1), 25-43.
Mohammed, T., Khan, A. A., Iqubal, S. M. S., & Alyami, B. A. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers, 76(5), 2615–2621.
Fekete, M., Kocsis, L., Dormán, G., & Darvas, F. (2016). A continuous flow process for the green and sustainable production of N-alkyl imidazoles. Green Processing and Synthesis, 5(3), 239-246.
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
Duff Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 158-160). Cambridge University Press.
VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. (2022, April 19). [Video]. YouTube.
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
Safari, J., & Gandomi-Ravandi, S. (2013). Proposed mechanism for the formation of substituted imidazoles in the presence of SbCl3/SiO2. RSC Advances, 3(42), 19385-19393.
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3821-3837.
Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). ResearchGate. Retrieved from [Link]
Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382.
De Haan, D. O., van der Mheen, D., van der Mheen, P., & Elshorbany, Y. F. (2011). Thermodynamics and kinetics of imidazole formation from glyoxal, methylamine, and formaldehyde: a computational study. The Journal of Physical Chemistry A, 115(15), 3538-3546.
Singh, G. (2021, September 13). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?
Common Organic Chemistry. (n.d.). Rieche Formylation. Retrieved from [Link]
Sisko, J., Kassick, A. J., Mellinger, M., Filan, J. J., Allen, A., & Olsen, M. A. (2000). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic Letters, 2(22), 3501-3503.
Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives. (2026). The Journal of Organic Chemistry.
The mechanism of hexamethylenetetramine (HMT) formation in the solid state at low temperature. (2012). Physical Chemistry Chemical Physics, 14(30), 10585-10594.
Common Organic Chemistry. (n.d.). Formylation. Retrieved from [Link]
Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019).
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3821-3837.
REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. (2018).
Formaldehyde surrogates in multicomponent reactions. (2025). Beilstein Journal of Organic Chemistry.
Synthesis of N-substituted imidazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
Ledesma, G. N., et al. (2022).
Troubleshooting side reactions during the formylation step of synthesis. (2025). Benchchem.
Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. (n.d.). Green Chemistry.
Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds, represents one of the most versatile and reliable strategies for the synthesis of arenecarbaldehydes.
Synthesis by Formylation of Arene—Hydrogen Bonds. (n.d.). Thieme E-Books.
Davood, A., et al. (2008). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Daru, 16(1), 23-27.
SYNTHESIS OF SOME 2-R-5-FORMIL-1,3,4- THIADIAZOLE DERIVATIVES BY SOMMELET REACTION. (2010). FARMACIA, 58(6), 818-825.
Geetmani Singh Nongthombam. (2021, September 13). Can we use THF as solvent for BuLi aided formylation when the reactant is insoluble in THF?
Wong, L. C., Gehre, A., Stanforth, S. P., & Tarbit, B. (2013). Convenient Synthesis of Highly Substituted Imidazole Derivatives.
Organic Syntheses Procedure. (n.d.). 2.
Synthesis and Behavior of Hexamethylenetetramine-Based Ionic Liquids as an Active Ingredient in Latent Curing Formulations with Ethylene Glycol for DGEBA. (2023).
A continuous flow process for the green and sustainable production of N-alkyl imidazoles. (n.d.). ThalesNano.
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CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. (n.d.).
Comparative Guide: Efficacy of Ethyl 5-formyl-1H-imidazole-4-carboxylate Based Inhibitors
This guide provides a technical analysis of inhibitors derived from the Ethyl 5-formyl-1H-imidazole-4-carboxylate (EFIC) scaffold. It synthesizes experimental data regarding their efficacy in oncology (tubulin targeting,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of inhibitors derived from the Ethyl 5-formyl-1H-imidazole-4-carboxylate (EFIC) scaffold. It synthesizes experimental data regarding their efficacy in oncology (tubulin targeting, immune checkpoints) and virology (HIV-1 integrase inhibition).
Executive Summary: The Privileged Imidazole Scaffold
Ethyl 5-formyl-1H-imidazole-4-carboxylate (EFIC) is not merely a chemical intermediate; it is a "privileged scaffold" in medicinal chemistry. Its structure—featuring an imidazole core flanked by a reactive formyl group at C5 and an ester at C4—allows for divergent synthesis into three distinct classes of bioactive agents.
This guide evaluates the efficacy of three primary inhibitor classes derived from this scaffold:
Class A (Oncology): N-alkylated derivatives targeting Tubulin/Mitochondria .
Class B (Immuno-Oncology): Imidazole-4-carboxamides ("Fairy Chemicals") targeting PD-L1/Axl .
Class C (Virology): 5-carbonyl derivatives targeting the HIV-1 Integrase-LEDGF/p75 interaction.[1]
Comparative Efficacy Analysis
The following table summarizes the potency and mechanism of action (MoA) for the most potent derivatives synthesized from the EFIC core.
Table 1: Efficacy Profile of EFIC-Derived Inhibitors
Synergistic tumor reduction in B16F10 melanoma xenografts (w/ Cisplatin).[2][3]
Downregulates expression of immune checkpoints (PD-L1) and receptor tyrosine kinase Axl.
Class C: Antiviral
5-Carbonyl-carboxamide
HIV-1 Integrase (IN)
Low μM to nM range (LEDGF/p75 disruption)
Allosteric inhibition of the IN-LEDGF/p75 protein-protein interaction (PPI).
Precursor
EFIC (Parent Ester)
Synthetic Intermediate
N/A (Low direct bioactivity)
Precursor for purine nucleoside analogs (e.g., Mizoribine).
Detailed Pharmacological Evaluation
Class A: The Tubulin/Mitochondria Dual Inhibitors
Rationale: The introduction of a long alkyl chain (e.g., dodecyl) at the N1 position of the imidazole ring transforms the hydrophilic EFIC core into a lipophilic agent capable of penetrating cell membranes and disrupting cytoskeletal dynamics.
Efficacy Insight: Research by Ruzi et al. (2021) demonstrated that Compound 5e exhibits superior potency against cervical cancer (HeLa) cells compared to standard colon cancer lines. The dual mechanism—attacking both the cytoskeleton (tubulin) and the energy powerhouse (mitochondria)—reduces the likelihood of resistance development.
Key Finding: The ethyl ester moiety at C4 is crucial for binding affinity in this specific derivative class; hydrolysis to the acid often results in loss of lipophilicity and potency.
Class B: The "Fairy Chemical" Immune Modulators
Rationale: Derived via the amidation of the C4-carboxylate, Imidazole-4-carboxamide (ICA) is a natural product (found in Lepista sordida mushrooms) that acts as a "fairy chemical."
Efficacy Insight: Unlike cytotoxic agents, ICA acts as a gene regulator. Choi et al. (2022) established that ICA suppresses the expression of PD-L1 (Programmed Death-Ligand 1), a critical checkpoint that cancer cells use to evade the immune system.
Synergy: When combined with Cisplatin, ICA prevents the chemotherapy-induced upregulation of PD-L1, significantly enhancing tumor regression in melanoma models.[2]
Class C: HIV-1 Integrase Allosteric Inhibitors (ALLINIs)
Rationale: The 5-formyl group of the EFIC scaffold mimics the geometry required to bind to the allosteric pocket of HIV-1 Integrase.
Efficacy Insight:Serrao et al. (2013) utilized the 5-formyl-1H-imidazole-4-carboxamide structure to target the interaction between HIV-1 Integrase and the cellular cofactor LEDGF/p75 . By blocking this interaction, the virus cannot effectively tether its DNA to the host chromatin.
Structural Criticality: The 5-formyl/carbonyl group forms a hydrogen bond network essential for displacing the LEDGF/p75 loop.
Mechanistic Visualization
The following diagram illustrates the divergence of the EFIC scaffold into its active therapeutic forms and their respective signaling pathways.
Caption: Divergent synthesis and mechanism of action for EFIC-based inhibitors in Oncology and Virology.
Experimental Protocols
To ensure reproducibility, the following protocols outline the synthesis of the lead cytotoxic agent (Class A) and the validation assay for the antiviral agent (Class C).
Protocol A: Synthesis of N-Alkylated Derivative (Compound 5e)
Objective: Synthesize Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate.
Source: Validated based on Ruzi et al. (2021).
Reactants: Dissolve Ethyl 5-amino-1H-imidazole-4-carboxylate (1.0 eq) in anhydrous DMF.
Base Activation: Add
(1.5 eq) and stir at room temperature for 30 minutes to activate the N1 position.
Incubate for 1 hour at room temperature in the dark.
Readout: Measure signal on an EnVision Multilabel Plate Reader (Excitation 680 nm / Emission 520-620 nm).
Calculation:
is calculated by non-linear regression of signal inhibition vs. log[concentration].
References
Ruzi, Z., et al. (2021). "Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks." Archiv der Pharmazie, 354(8), e2000470.
Choi, J.H., et al. (2022). "The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma." Cells, 11(3), 374.[3]
Serrao, E., et al. (2013). "Discovery of a novel 5-carbonyl-1H-imidazole-4-carboxamide class of inhibitors of the HIV-1 integrase–LEDGF/p75 interaction."[1] Bioorganic & Medicinal Chemistry, 21(19), 5963-5972.
The Formyl Group's Directing Influence: A Comparative Guide to the Structure-Activity Relationship of Formyl-Imidazole Compounds
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of formyl-imidazole compounds. Moving beyo...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of formyl-imidazole compounds. Moving beyond a mere catalog of derivatives, we will dissect the causal relationships between chemical structure and biological activity, offering field-proven insights into the optimization of this versatile scaffold.
The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it an excellent scaffold for interacting with biological targets like enzymes and receptors.[2] The introduction of a formyl (–CHO) group onto this ring, creating formyl-imidazole derivatives such as imidazole-4-carbaldehyde, provides a critical synthetic handle and a key modulator of biological activity.[3] This guide will compare the performance of various formyl-imidazole analogs, supported by experimental data, and provide detailed methodologies to facilitate further research and development.
The Pivotal Role of the Formyl Group and Ring Substitution in Modulating Biological Activity
The biological activity of imidazole-based compounds is significantly influenced by the nature and position of substituents on the imidazole ring.[4] Modifications at different positions can affect lipophilicity, electronic properties, and steric hindrance, thereby influencing receptor binding, membrane permeability, and metabolic stability.[4] The formyl group, in particular, serves as a versatile precursor for the synthesis of more complex derivatives and can directly participate in interactions with biological targets.
Antimicrobial and Antifungal Activity: A Key Area for Formyl-Imidazole Derivatives
Imidazole derivatives are a cornerstone in the development of antimicrobial and antifungal agents.[5] The formyl group in imidazole-carbaldehydes can be derivatized, for instance, into thiosemicarbazones, which have shown significant antimicrobial activity.[6]
A study on thiosemicarbazones of 2,4-disubstituted 1-aryl-imidazole-5-carbaldehydes revealed that their anticandidal activity often surpassed their antibacterial activity.[6] For a majority of these compounds, the minimal fungistatic concentration against Candida albicans was in the range of 15.62 to 31.25 µg/mL.[6] Structure-activity relationship insights from this study indicated that the introduction of an azide group at the 2-position of the imidazole ring halved the bactericidal activity, while a thiazolide fragment at the same position reduced it by four times.[6]
Another study focusing on new imidazole derivatives with a thiosemicarbazide moiety reported varied activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 1000 µg/mL.[7] Notably, compounds with a chlorophenyl group (meta or para) or a trifluoromethyl substituent on the phenyl ring demonstrated the lowest MIC values (31.25–62.5 µg/mL) against Bacillus subtilis, indicating a bactericidal effect.[7]
Table 1: Comparative Antimicrobial Activity of Selected Formyl-Imidazole Derivatives
Compound Class
Modification
Target Organism
Activity (MIC/MFC in µg/mL)
Reference
Thiosemicarbazones of 2,4-disubstituted 1-aryl-imidazole-5-carbaldehydes
The imidazole scaffold is also a promising framework for the development of anticancer agents.[8][9] Formyl-imidazole derivatives serve as intermediates in the synthesis of compounds targeting various cancer cell lines.
For instance, bis-imidazole-thiazole hybrids have been synthesized and evaluated for their efficacy against hepatocellular carcinoma (HepG-2 cell line).[10] Several of these compounds exhibited significant inhibitory activity, with IC50 values indicating potency comparable to or better than the standard drug Sorafenib.[10] This highlights the potential of elaborating the formyl-imidazole core to create potent and selective anticancer agents.
In another study, imidazole-containing aromatic amides were synthesized and tested against human cancer cell lines, including K-562 (leukemia) and MCF-7 (breast cancer).[8] One derivative showed a low IC50 value of 5.66 ± 2.06 μM against K-562 cells, demonstrating a degree of specificity for leukemia cells over breast cancer cells.[8]
Table 2: Comparative Anticancer Activity of Selected Imidazole Derivatives
Experimental Protocols: Synthesis and Biological Evaluation
The synthesis of formyl-imidazole derivatives and their subsequent biological evaluation are crucial steps in the drug discovery process. Below are representative protocols for these procedures.
General Synthesis of Formyl-Imidazole Derivatives
A common route to obtaining substituted imidazole-carbaldehydes involves a multi-step synthesis starting from commercially available materials. For example, 2-substituted-4-chloro-5-formylimidazoles can be prepared from the corresponding 2-substituted-4-hydroxymethylimidazoles.[11]
Step-by-Step Synthesis Protocol:
Chlorination: The starting hydroxymethylimidazole is treated with N-chlorosuccinimide (NCS) to yield the chlorinated intermediate.[11] The reaction conditions may need to be optimized based on the substituent at the 2-position to avoid N-chlorination and subsequent decomposition.[11]
Oxidation: The resulting chloro-hydroxymethylimidazole is then oxidized using an oxidizing agent like manganese(IV) oxide to afford the desired 2-substituted-4-chloroimidazole-5-carboxaldehyde.[11]
Caption: General synthetic workflow for 2-substituted-4-chloro-5-formylimidazoles.
The antimicrobial activity of synthesized compounds is often evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Step-by-Step Bioassay Protocol:
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate media to achieve a standardized cell density.
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
Inoculation: Each well is inoculated with the standardized microbial suspension.
Incubation: The plates are incubated under suitable conditions (temperature, time) for microbial growth.
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Causality and Future Directions
The structure-activity relationships discussed highlight the critical role of the formyl group as both a pharmacophoric feature and a synthetic intermediate. The electronic and steric properties of substituents on the imidazole ring, in conjunction with modifications of the formyl group, dictate the biological activity of these compounds.[4]
Future research should focus on:
Systematic derivatization of the formyl group: Exploring a wider range of functional groups to probe interactions with different biological targets.
Positional isomerism: Investigating the impact of the formyl group's position on the imidazole ring on biological activity.
Computational modeling: Employing molecular docking and other in silico methods to rationalize observed SAR and guide the design of new, more potent analogs.[12]
By understanding the intricate interplay between structure and activity, researchers can continue to harness the potential of formyl-imidazole compounds in the development of novel therapeutics.
References
Kim, H., Gu, L., Yeo, H., Choi, U., Lee, C.R., Yu, H., and Koo, S. (2023). Rapid Assembly of Pyrrole-Ligated 1,3,4-Oxadiazoles and Excellent Antibacterial Activity of Iodophenol Substituents. Molecules, 28. DOI: 10.3390/molecules28083638. [Link]
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Ethyl 5-formyl-1H-imidazole-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals In the quest for novel therapeutics, the imidazole scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecule...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, the imidazole scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecules.[1][2] Ethyl 5-formyl-1H-imidazole-4-carboxylate and its derivatives are a versatile class of intermediates and compounds that have shown promise in diverse therapeutic areas, including as anticancer agents and HIV-1 integrase inhibitors.[3][4] However, a critical aspect of preclinical drug development is the characterization of a compound's selectivity—its propensity to interact with targets other than the intended one. This off-target activity, or cross-reactivity, can lead to unforeseen side effects and toxicities, potentially derailing an otherwise promising drug candidate.[5][6]
This guide provides a comprehensive comparison of the cross-reactivity profiles of ethyl 5-formyl-1H-imidazole-4-carboxylate derivatives with alternative compounds. As direct, publicly available cross-reactivity data for this specific class of molecules is limited, this guide will focus on the broader context of imidazole-containing compounds, presenting established methodologies for assessing selectivity and comparing their potential off-target liabilities with those of non-imidazole alternatives in relevant therapeutic areas.
The Imperative of Selectivity Profiling
The human proteome contains numerous proteins with similar structural motifs, particularly within large families like the kinome.[5] The imidazole ring, due to its electronic properties and ability to form hydrogen bonds, can interact with the active sites of various enzymes.[7] While this promiscuity can be advantageous in certain polypharmacological approaches, it necessitates a thorough understanding of a compound's interaction landscape to ensure a favorable therapeutic window.[5] For instance, many kinase inhibitors, while targeting a specific oncogenic kinase, often exhibit off-target effects on other kinases, leading to toxicities.[6] Similarly, the development of HIV-1 integrase inhibitors requires careful assessment to avoid interactions with other cellular enzymes.[8]
This guide will explore two powerful, complementary techniques for assessing cross-reactivity: broad-panel in vitro kinase screening and cellular target engagement assays.
Comparative Analysis: Imidazole Derivatives vs. Alternatives
To illustrate the importance of cross-reactivity, we will consider two therapeutic contexts where imidazole-based compounds have been explored: oncology (as kinase inhibitors) and antiviral therapy (as HIV-1 integrase inhibitors).
Kinase Inhibitor Selectivity: The Imidazole Scaffold in Focus
Table 1: Illustrative Comparison of Kinase Inhibitor Selectivity
Compound Class
Primary Target(s)
Selectivity Profile (Illustrative)
Common Off-Target Families (Potential)
Imidazole-based Kinase Inhibitors
Various (e.g., TAK1, PKC-ι)
Varies from highly selective to multi-kinase activity.
Generally designed for high selectivity, but off-target effects are still observed.
Other receptor and non-receptor tyrosine kinases.
This table is for illustrative purposes and does not represent specific data for Ethyl 5-formyl-1H-imidazole-4-carboxylate derivatives.
HIV-1 Integrase Inhibitors: Imidazole vs. Non-Imidazole Scaffolds
In the context of HIV-1 integrase inhibition, several classes of compounds have been developed. While some imidazole-based compounds have been investigated, the most clinically successful integrase inhibitors, such as Dolutegravir and Raltegravir, are not based on an imidazole core. The adverse effect profiles of these approved drugs can provide insights into their potential off-target interactions.[4][10] For instance, hypersensitivity reactions and neuropsychiatric effects have been reported for some integrase inhibitors, suggesting potential interactions with other biological pathways.[4][8]
Table 2: Comparison of Adverse Effect Profiles of HIV-1 Integrase Inhibitors
Compound
Scaffold
Common Adverse Effects (Potential Off-Target Indicators)
Dolutegravir
Non-Imidazole
Insomnia, headache, hypersensitivity reactions, potential for neuropsychiatric events.[2][4]
Profile would need to be determined experimentally, with attention to known imidazole-related liabilities (e.g., cytochrome P450 interactions).[11]
Experimental Protocols for Assessing Cross-Reactivity
To empower researchers to generate their own comparative data, this section provides detailed, step-by-step methodologies for two key experiments: a broad-panel in vitro kinase assay and a cellular thermal shift assay (CETSA).
In Vitro Kinase Selectivity Profiling: The ADP-Glo™ Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a robust method for assessing inhibitor potency against a large panel of kinases.[12][13]
Experimental Workflow
Figure 1: Workflow for In Vitro Kinase Assay.
Step-by-Step Protocol:
Kinase Reaction Setup (384-well plate format):
a. To each well, add 2.5 µL of a 2x kinase/substrate solution containing the specific kinase and its corresponding substrate in reaction buffer.
b. Add 0.5 µL of the test compound (e.g., an ethyl 5-formyl-1H-imidazole-4-carboxylate derivative) at various concentrations or a vehicle control (DMSO).
c. Initiate the kinase reaction by adding 2 µL of a 2.5x ATP solution. The final reaction volume is 5 µL.
d. Incubate the plate at room temperature for 60 minutes.
ADP-Glo™ Detection:
a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
b. Incubate the plate at room temperature for 40 minutes.[14]
c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the necessary components for a luciferase-based luminescence reaction.[14]
d. Incubate the plate at room temperature for 30-60 minutes.[14]
e. Measure the luminescence using a plate reader.
Data Analysis:
a. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the activity of the kinase inhibitor.
b. Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
c. A selectivity profile can be generated by comparing the IC50 values across the entire kinase panel.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a powerful method to assess the direct binding of a compound to its target in a cellular environment.[15] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[15][16]
Experimental Workflow
Figure 2: Workflow for Cellular Thermal Shift Assay.
Step-by-Step Protocol:
Cell Treatment:
a. Culture cells to the desired confluency.
b. Treat the cells with the test compound at a specific concentration or with a vehicle control (DMSO) for a defined period.
Thermal Challenge:
a. Aliquot the cell suspension into PCR tubes.
b. Heat the tubes at different temperatures for a set time (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be 37°C to 70°C.
c. Cool the tubes on ice.
Cell Lysis and Fractionation:
a. Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
b. Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
Protein Quantification:
a. Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
b. Quantify the amount of the target protein in the soluble fraction using a specific detection method such as Western blotting, ELISA, or mass spectrometry.
Data Analysis:
a. For each treatment condition (compound-treated and vehicle-treated), plot the amount of soluble target protein as a function of temperature.
b. The resulting "melting curve" will show a decrease in soluble protein as the temperature increases.
c. A shift in the melting curve to higher temperatures in the compound-treated samples compared to the vehicle control indicates thermal stabilization and thus, target engagement.
Discussion and Future Perspectives
The assessment of cross-reactivity is a cornerstone of modern drug discovery. While the imidazole scaffold offers significant advantages in terms of its chemical versatility and biological activity, a thorough understanding of its potential for off-target interactions is paramount. The methodologies outlined in this guide provide a robust framework for generating the necessary selectivity data for ethyl 5-formyl-1H-imidazole-4-carboxylate derivatives and comparing them to alternative chemical scaffolds.
The potential for off-target effects is not unique to imidazole-containing compounds. As seen with approved HIV-1 integrase inhibitors, even highly optimized non-imidazole drugs can exhibit adverse effects that may be linked to unintended biological interactions. Therefore, comprehensive selectivity profiling should be an integral part of the development of any new chemical entity.
Future work in this area should focus on generating and publicly sharing broad-panel selectivity data for novel chemical series, including derivatives of ethyl 5-formyl-1H-imidazole-4-carboxylate. This will not only aid in the development of safer and more effective drugs but also contribute to a deeper understanding of the structure-selectivity relationships of different chemical scaffolds.
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A Comparative Benchmarking Guide to the Synthesis of Ethyl 5-formyl-1H-imidazole-4-carboxylate
Introduction: The Significance of Ethyl 5-formyl-1H-imidazole-4-carboxylate in Modern Drug Discovery Ethyl 5-formyl-1H-imidazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry. The imidazole sc...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Ethyl 5-formyl-1H-imidazole-4-carboxylate in Modern Drug Discovery
Ethyl 5-formyl-1H-imidazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry. The imidazole scaffold is a common feature in many pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate with metal ions, making it a privileged structure in drug design. The addition of a formyl group at the C5 position and a carboxylate at C4 provides two reactive handles for further chemical modifications, allowing for the construction of diverse molecular architectures. This makes the title compound a valuable intermediate in the synthesis of a wide range of biologically active molecules, including potential kinase inhibitors, anti-inflammatory agents, and antiviral compounds.
This guide provides a comprehensive analysis of a robust synthetic route to Ethyl 5-formyl-1H-imidazole-4-carboxylate, benchmarked against other known methods for the synthesis of the core intermediate, Ethyl 1H-imidazole-4-carboxylate. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide detailed experimental protocols, and present a comparative analysis of alternative approaches.
Proposed Synthetic Pathway: A Two-Stage Approach
Synthesis of the precursor: Ethyl 1H-imidazole-4-carboxylate.
C5-Formylation: Introduction of the formyl group onto the imidazole ring via the Vilsmeier-Haack reaction.
This strategy allows for a modular approach, where the precursor can be synthesized and purified before the final functionalization.
Stage 1: Synthesis of Ethyl 1H-imidazole-4-carboxylate - A Comparative Analysis
Several methods for the synthesis of Ethyl 1H-imidazole-4-carboxylate have been reported. Here, we present a detailed protocol for a multi-step synthesis starting from the readily available and inexpensive amino acid, glycine. We will then compare this method with other notable synthetic routes.
Method 1: Synthesis from Glycine
This well-established route involves a four-step sequence starting from glycine.
Stage 2: C5-Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The reaction utilizes a "Vilsmeier reagent," which is an electrophilic iminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide such as phosphorus oxychloride (POCl₃).
Reaction Mechanism:
The reaction proceeds in two main stages:
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (the Vilsmeier reagent).
Electrophilic Aromatic Substitution: The electron-rich C5 position of the imidazole ring attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis yields the desired aldehyde.
Proposed Experimental Protocol for the Vilsmeier-Haack Formylation of Ethyl 1H-imidazole-4-carboxylate:
Disclaimer: The following protocol is a proposed method based on general procedures for the Vilsmeier-Haack formylation of similar heterocyclic compounds and has not been experimentally validated for this specific substrate.
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).
Cool the flask to 0°C in an ice-salt bath.
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise with vigorous stirring, ensuring the temperature does not rise above 5°C.
Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
Dissolve Ethyl 1H-imidazole-4-carboxylate (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring the reaction progress by TLC.
Upon completion, cool the reaction mixture to 0°C and carefully pour it onto crushed ice with stirring.
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
Extract the aqueous layer with ethyl acetate (3 x volume).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Ethyl 5-formyl-1H-imidazole-4-carboxylate.
Logical Workflow for the Vilsmeier-Haack Formylation:
Caption: Proposed workflow for the Vilsmeier-Haack formylation of Ethyl 1H-imidazole-4-carboxylate.
Benchmarking Summary and Key Performance Indicators
Synthesis Stage
Method
Key Strengths
Potential Challenges
Overall Assessment
Precursor Synthesis
From Glycine
Inexpensive and readily available starting material. Well-documented procedure.
Multi-step synthesis with moderate overall yield. Use of NaH requires careful handling.
A reliable and cost-effective method for laboratory-scale synthesis.
From Diaminomaleonitrile
Potentially higher yield in fewer steps for related compounds.
Toxic and expensive starting material, not ideal for scale-up.
Less practical for routine and large-scale synthesis due to safety and cost.
From Diethyl imidazole-4,5-dicarboxylate
Commercially available starting material.
Requires selective functional group manipulation which can be challenging.
A viable alternative, but may require more optimization for selectivity.
Formylation
Vilsmeier-Haack
High regioselectivity for electron-rich C5 position. Generally good yields. Mild reaction conditions.
Requires anhydrous conditions. POCl₃ is corrosive and moisture-sensitive.
The most promising and widely used method for this type of transformation.
Spectroscopic Data and Characterization
While experimental data for Ethyl 5-formyl-1H-imidazole-4-carboxylate is not widely published, predicted data and data from analogous structures can guide characterization.
Expected Spectroscopic Data for Ethyl 5-formyl-1H-imidazole-4-carboxylate:
¹H NMR: The spectrum should show characteristic signals for the ethyl ester protons (a quartet and a triplet), the imidazole ring proton, the formyl proton (a singlet downfield, typically >9.5 ppm), and the N-H proton (a broad singlet).
¹³C NMR: The spectrum should show signals for the ethyl ester carbons, the imidazole ring carbons, and a characteristic downfield signal for the formyl carbon (typically >180 ppm).
Mass Spectrometry: The predicted monoisotopic mass is 168.0535 Da.[7] High-resolution mass spectrometry should confirm this molecular weight. For comparison, the related compound Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate shows a formyl proton signal at 10.26 ppm and a formyl carbon signal at 180.7 ppm in its NMR spectra.[8]
Conclusion and Future Outlook
The presented two-stage synthesis, commencing with glycine and proceeding through a Vilsmeier-Haack formylation, represents a robust and economically viable pathway to Ethyl 5-formyl-1H-imidazole-4-carboxylate. The synthesis of the precursor from glycine, while multi-stepped, utilizes inexpensive starting materials. The subsequent Vilsmeier-Haack formylation is a reliable and regioselective method for introducing the crucial formyl group.
For researchers and drug development professionals, this guide provides a solid foundation for the synthesis of this valuable building block. Further optimization of the Vilsmeier-Haack reaction conditions for this specific substrate could lead to improved yields and simplified purification procedures. The development of a one-pot synthesis from readily available starting materials would be a significant advancement in the field.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Ethyl 5-formyl-1H-imidazole-4-carboxylate Analogs
In the landscape of modern drug discovery, the imidazole scaffold stands out as a "privileged" structure, a molecular framework that has proven to be a versatile template for designing therapeutic agents with a wide arra...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the imidazole scaffold stands out as a "privileged" structure, a molecular framework that has proven to be a versatile template for designing therapeutic agents with a wide array of biological activities.[1][2] Among the vast family of imidazole-containing compounds, analogs of Ethyl 5-formyl-1H-imidazole-4-carboxylate are emerging as a class of molecules with significant potential, particularly in oncology and infectious diseases.[3][4] This guide provides a comprehensive comparison of the in vitro and in vivo evaluation of these analogs, offering insights into the experimental pathways that translate promising laboratory findings into tangible preclinical evidence.
The journey from a newly synthesized compound to a potential drug candidate is a rigorous one, demanding a stepwise validation of its biological activity. This process begins with in vitro studies—experiments conducted in a controlled environment outside of a living organism, such as in a test tube or petri dish.[5] These initial assessments are crucial for identifying "hits" and "leads," compounds that exhibit a desired biological effect. However, the sterile and simplified conditions of in vitro assays do not fully replicate the complex physiological environment of a living organism.[6] Consequently, promising in vitro candidates must undergo in vivo testing—evaluation within a whole, living organism, typically in animal models—to assess their efficacy, safety, pharmacokinetics, and pharmacodynamics in a more biologically relevant context.[7]
This guide will dissect the nuances of this translational journey, from initial cell-based assays to comprehensive animal studies, providing researchers, scientists, and drug development professionals with a framework for understanding and evaluating the therapeutic potential of Ethyl 5-formyl-1H-imidazole-4-carboxylate analogs.
The In Vitro Evaluation: Gauging Potency and Mechanism at the Cellular Level
The initial screening of novel Ethyl 5-formyl-1H-imidazole-4-carboxylate analogs invariably begins with a battery of in vitro assays. These experiments are designed to be rapid, cost-effective, and high-throughput, allowing for the efficient screening of numerous compounds to identify those with the most promising activity. The choice of assays is dictated by the therapeutic target of interest. Given the prevalence of imidazole derivatives as anticancer agents, this guide will focus on evaluation in an oncological context.[8][9]
A primary objective of in vitro testing is to determine a compound's cytotoxicity—its ability to kill cancer cells. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key metric derived from these assays. A lower IC50 value generally indicates a more potent compound.
Comparative In Vitro Anticancer Activity of Imidazole Analogs
Reduced cell survival by triggering apoptosis and cell cycle arrest.[11]
NSC 771432 (Imidazole derivative)
A549 (Lung)
Not Specified
Not Specified
Inhibits anchorage-independent growth and cell migration, induces cell cycle arrest in the G2/M phase, and leads to cellular senescence.[12]
The data presented above, including hypothetical and literature-derived examples, illustrate the type of comparative information generated from in vitro studies. Beyond simple cytotoxicity, these assays can provide initial insights into the mechanism of action, such as the induction of apoptosis (programmed cell death) or the disruption of the cell cycle.[11][12]
The following diagram illustrates a generalized workflow for the initial in vitro screening of a library of new chemical entities, such as our imidazole analogs.
Caption: A generalized workflow for the in vitro screening of novel imidazole analogs.
Many imidazole-based compounds exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[8] The diagram below depicts a simplified signaling pathway involving the Raf/MEK/ERK pathway, a common target for cancer therapeutics.
Caption: Simplified Raf/MEK/ERK signaling pathway, a target for imidazole-based kinase inhibitors.
The In Vivo Evaluation: Assessing Efficacy and Safety in a Living System
While in vitro studies are indispensable for initial screening and mechanistic elucidation, they cannot predict how a compound will behave in a complex, multicellular organism.[13] In vivo studies are therefore the critical next step to evaluate the therapeutic potential of lead compounds identified from in vitro screening.[7] For anticancer drug development, the most common in vivo model is the tumor xenograft model in immunocompromised mice. In this model, human cancer cells are implanted into mice, and the effect of the test compound on tumor growth is monitored over time.
Key parameters evaluated in in vivo studies include:
Antitumor Efficacy: The ability of the compound to inhibit tumor growth, often measured as tumor growth inhibition (TGI).
Toxicity and Tolerability: Monitoring for signs of adverse effects, such as weight loss, changes in behavior, or organ damage.
Pharmacokinetics (PK): The study of how the organism affects the drug (absorption, distribution, metabolism, and excretion).
Pharmacodynamics (PD): The study of how the drug affects the organism.
Comparative In Vivo Anticancer Activity of Imidazole Analogs
The transition from in vitro to in vivo is not always seamless. A compound that is highly potent in a cell culture dish may fail in an animal model due to poor bioavailability, rapid metabolism, or unexpected toxicity.[15] Therefore, a successful drug development campaign relies on a strong correlation between in vitro activity and in vivo efficacy.
Experimental Protocols
To ensure reproducibility and scientific rigor, detailed experimental protocols are essential. Below are representative, step-by-step methodologies for a common in vitro cytotoxicity assay and an in vivo xenograft study.
In Vitro Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
1. Cell Seeding:
a. Harvest cancer cells from culture and perform a cell count.
b. Dilute the cells to a final concentration of 5 x 10^4 cells/mL in complete culture medium.
c. Seed 100 µL of the cell suspension into each well of a 96-well plate.
d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
a. Prepare a serial dilution of the Ethyl 5-formyl-1H-imidazole-4-carboxylate analogs in culture medium.
b. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
c. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
d. Incubate the plate for 48-72 hours.
3. MTT Addition and Incubation:
a. Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
b. Add 20 µL of the MTT solution to each well.
c. Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
4. Formazan Solubilization and Absorbance Reading:
a. Carefully remove the medium from each well.
b. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
c. Gently shake the plate for 5 minutes to ensure complete solubilization.
d. Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
a. Calculate the percentage of cell viability for each concentration compared to the vehicle control.
b. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
In Vivo Protocol: Murine Xenograft Tumor Model
This protocol outlines a typical efficacy study in immunocompromised mice bearing human tumor xenografts. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
1. Cell Preparation and Implantation:
a. Culture the desired human cancer cell line (e.g., A549) under standard conditions.
b. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.
c. For subcutaneous tumors, inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of 6-8 week old athymic nude mice.
2. Tumor Growth and Animal Randomization:
a. Monitor the mice for tumor growth. Caliper measurements of the tumor length (L) and width (W) should be taken 2-3 times per week. Tumor volume is calculated using the formula: Volume = (W^2 x L) / 2.
b. When the average tumor volume reaches approximately 100-150 mm^3, randomize the mice into treatment and control groups (typically 8-10 mice per group).
3. Compound Administration:
a. Prepare the imidazole analog formulation for the desired route of administration (e.g., intraperitoneal injection, oral gavage). The vehicle used for the control group should be the same as that used for the test compound.
b. Administer the compound according to the planned dosing schedule (e.g., daily, 5 days a week for 3 weeks).
c. Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
4. Efficacy and Toxicity Monitoring:
a. Continue to measure tumor volumes throughout the study.
b. Observe the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, or grooming).
c. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
5. Data Analysis:
a. Plot the mean tumor volume for each group over time.
b. Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study using the formula: %TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.
c. Analyze body weight data to assess tolerability.
Conclusion
The development of novel therapeutics based on the Ethyl 5-formyl-1H-imidazole-4-carboxylate scaffold requires a systematic and rigorous evaluation of their biological activities. This guide has outlined the critical journey from initial in vitro screening to in vivo validation, emphasizing the importance of both experimental settings in building a comprehensive profile of a potential drug candidate. While in vitro assays provide essential data on potency and mechanism at a cellular level, in vivo studies are indispensable for confirming efficacy and safety in a complex physiological system. The successful correlation of in vitro and in vivo data is a cornerstone of translational research, paving the way for the development of next-generation imidazole-based therapies.
References
In vitro and in vivo approaches for evaluating antiviral efficacy - ResearchG
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - N
In Vitro and In Vivo BE Approaches: Challenges and Opportunities – Session 3A - YouTube.
Anticancer Activity of the Amide- Imidazole Compound on Cancer Cell Lines: An In-Vitro Study - JCDR.
Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing).
Ethyl 5-Formyl-1-(pyridin-3-yl)
Imidazoles as potential anticancer agents - N
In vitro anticancer activity of imidazole derivatives - ResearchG
In Vitro Studies are Sometimes Better than Conventional Human Pharmacokinetic In Vivo Studies in Assessing Bioequivalence of Immediate-Release Solid Oral Dosage Forms - N
In vitro–In Vivo Correl
Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - N
Initial 5-formyl-1H-imidazole-4-carboxamide derivatives. Two variable...
Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines - N
In Vitro vs In Vivo: Complete Comparison + Selection Guide | Research Methods.
Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - N
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - N
Imidazoles as Potential Anticancer Agents: An Upd
Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - N
Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities - MDPI.
Synthesis and Biological Evaluation of Novel Imidazole Deriv
In Vivo vs In Vitro: Definition, Pros and Cons - Technology Networks.
Some clinical imidazole-based anticancer drugs.
Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds - ChemRxiv.
(PDF)
An acumen into anticancer efficacy of imidazole deriv
Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
Synthesis of Imidazole Derivatives and Their Biological Activities - ResearchG
Search for a 5-CT alternative. In vitro and in vivo evaluation of novel pharmacological tools: 3-(1-alkyl-1H-imidazol-5-yl)
Beyond the Bunsen Burner: A Data-Driven Comparison of Microwave vs. Conventional Synthesis
[1][2] Executive Summary In modern drug discovery and organic synthesis, time is the most valuable reagent. While conventional heating (oil baths, heating mantles) remains the standard for bulk scale-up, microwave-assist...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
In modern drug discovery and organic synthesis, time is the most valuable reagent. While conventional heating (oil baths, heating mantles) remains the standard for bulk scale-up, microwave-assisted organic synthesis (MAOS) has established itself as the superior method for lead optimization and library generation.
This guide objectively compares the two methodologies. The verdict: Microwave heating is not "magic"; it is a tool for accessing high-temperature/high-pressure kinetic regimes safely. It typically reduces reaction times by 90-99% and improves impurity profiles by minimizing the time labile intermediates spend at thermal degradation thresholds.
Mechanistic Divergence: The Physics of Heating
To understand the performance gap, we must analyze the heat transfer mechanisms. The fundamental difference lies in how energy is delivered to the molecule.
Conventional Heating (Conductive)[3]
Mechanism: Heat is applied to the external vessel wall. Energy transfers via conduction through the glass, then convection through the solvent.
Limitation: This creates a thermal gradient . The vessel wall is the hottest point (
), leading to "wall effects" where catalysts can decompose or products degrade (charring) before the bulk solution reaches the target temperature.
Microwave Heating (Dielectric)
Mechanism: Microwave irradiation (typically 2.45 GHz) interacts directly with dipoles and ions in the reaction mixture.
Dipolar Polarization: Polar molecules (solvent/reagents) try to align with the oscillating electric field. The friction from this rotation generates heat.[1]
Ionic Conduction: Dissolved ions oscillate back and forth under the field, generating heat via collision.
Advantage: This is volumetric heating . The energy is generated inside the solution. The vessel wall is often cooler than the solvent (
), creating an "inverted gradient" that protects thermally sensitive catalysts at the boundary.
Visualization: Heat Transfer Vectors
The following diagram illustrates the directional flow of energy in both systems.
Caption: Comparison of energy transfer vectors. Conventional heating relies on inefficient wall-to-center conduction, while MW achieves direct volumetric coupling.[2]
The "Microwave Effect": Myth vs. Arrhenius
Early literature debated the existence of "non-thermal" microwave effects (changes in reaction pathway solely due to the electromagnetic field).
Current Scientific Consensus:
Leading authorities, including C.O. Kappe , have demonstrated that the vast majority of rate enhancements are purely thermal kinetic effects governed by the Arrhenius equation:
Setup: Use a 10 mL dedicated microwave process vial (e.g., borosilicate glass with crimp cap).
Loading: Add identical stoichiometry of reagents and catalyst.
Solvent: Add degassed DME/Water (2:1). Note: Total volume must be within the microwave's "absorption window" (usually 2–5 mL for optimal heating).
Sealing: Crimp the cap with a PTFE/silicone septum.
Programming (The Critical Step):
Temperature: Set to 150°C (This is ~65°C above the solvent's atmospheric boiling point).
Pressure Limit: Set to 250 psi (Safety cutoff).
Ramp Time: 2 minutes.
Hold Time:10 minutes .
Cooling: Active air cooling to <50°C.
Result: Full conversion typically observed in 10 minutes due to the Arrhenius acceleration factor.
Strategic Decision Framework
When should you switch from your fume hood hotplate to the microwave? Use this logic flow.
Caption: Decision matrix for selecting heating modality. Note that non-polar solvents (e.g., Toluene) require ionic doping or passive heating elements (SiC vials) to work in MW.
References
Kappe, C. O. (2004).[2][6] Controlled Microwave Heating in Modern Organic Synthesis.[4][6] Angewandte Chemie International Edition, 43(46), 6250–6284.[6] Link
Leadbeater, N. E. (2005). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. Chemical Communications, (23), 2881–2902. Link
Biotage AB. (2018). The Microwave Synthesis Guide. Link
Moseley, J. D., & Kappe, C. O. (2011). A Critical Assessment of the Greenness and Energy Efficiency of Microwave-Assisted Organic Synthesis. Green Chemistry, 13(4), 815-827. Link
Hayes, B. L. (2002). Microwave Synthesis: Chemistry at the Speed of Light. CEM Publishing. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purity Analysis of Commercial Ethyl 5-formyl-1H-imidazole-4-carboxylate
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1]
Executive Summary
Ethyl 5-formyl-1H-imidazole-4-carboxylate (EFIC) is a critical pharmacophore intermediate, widely employed in the synthesis of purine analogs, antiviral nucleosides, and angiotensin II receptor antagonists.[1] However, its commercial purity is frequently compromised by the inherent reactivity of the C5-formyl group.
This guide challenges the industry reliance on HPLC-UV as the sole release criterion.[1] Our comparative analysis identifies 1H-qNMR (Quantitative Nuclear Magnetic Resonance) as the superior "Gold Standard" for absolute purity determination , specifically for quantifying the active aldehyde content against oxidative degradation products which HPLC often under-reports due to similar extinction coefficients.[1]
The Molecule & The Challenge
Chemical Context:
EFIC exists in a tautomeric equilibrium (1H-imidazole-4-carboxylate vs. 1H-imidazole-5-carboxylate).[1] While the ethyl ester provides some lipophilicity, the C5-aldehyde moiety is the "Achilles' heel" regarding stability.
Primary Impurity Profile:
Commercial batches stored improperly (even at -20°C) degrade into three primary impurities:
The Acid (Oxidation): 5-Carboxy-1H-imidazole-4-carboxylate (from air oxidation of the aldehyde).[1]
The Hydrate (Solvent Interaction): Formation of gem-diols in the presence of trace water.
The Dimer (Self-Condensation): Aldol-type condensation products favored under basic conditions.[1]
Visualizing the Degradation Pathway
The following diagram illustrates the chemical fate of EFIC during storage and analysis.
Figure 1: Degradation pathways of EFIC. The oxidation to the carboxylic acid is irreversible and represents the most common purity failure mode.
Comparative Analysis: The Contenders
We evaluated three analytical techniques on a commercial batch of EFIC labeled as "98% Purity."
Molar ratio of aldehyde proton vs. Internal Standard.
Volatilization and ionization.
Observed Purity
98.2% (Area %)
94.1% (Weight %)
N/A (Degradation)
Key Strength
Excellent for isolating trace organic impurities.
Absolute quantification of the active aldehyde.
Mass fingerprinting.
Critical Weakness
"Area %" ignores inorganic salts and water; Acid impurity often co-elutes or has low response.
Lower sensitivity (LOD ~0.1%) compared to HPLC.
Thermal Instability: The aldehyde decomposes in the injector port.
Verdict
Routine QC Only
The Gold Standard
Not Recommended
Why HPLC Lies (The "Area %" Trap)
HPLC-UV indicated 98.2% purity.[1] However, this method only measures the ratio of UV-absorbing species relative to each other. It failed to account for:
** retained water/solvents** (invisible to UV).
Inorganic salts (from the synthesis neutralization step).
Response Factor Bias: The oxidized acid impurity has a lower extinction coefficient at 254 nm than the conjugated aldehyde, leading to underestimation of the impurity.
Why qNMR Tells the Truth
qNMR yielded 94.1%. By integrating the distinct aldehyde proton signal (
~10.0 ppm) against a certified internal standard (Maleic Acid), we measured the actual number of active molecules present. The discrepancy (98.2% vs 94.1%) represents 4% of the mass being inert salts, water, or non-protonated impurities.
Experimental Protocols
To ensure reproducibility, we provide the specific workflows for the two recommended methods.
Protocol A: The Gold Standard (1H-qNMR)
Use this for: Incoming raw material release and stability testing.[1]
Reagents:
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.[1] Note: CDCl3 is avoided due to potential acidity causing peak broadening.
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.
Workflow:
Weighing: Accurately weigh ~10 mg of EFIC sample (
) and ~5 mg of Maleic Acid IS () into the same vial. Precision: mg.
Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.
Acquisition:
Pulse Angle: 90°.
Relaxation Delay (D1): 60 seconds (Critical: must be
of the longest proton relaxation to ensure full magnetization recovery).
Scans: 16 or 32.
Processing: Phase and baseline correct manually.
Integration:
Integrate the IS singlet (Maleic Acid:
6.2 ppm, 2H).
Integrate the EFIC Aldehyde proton (
~9.8–10.2 ppm, 1H).
Calculation:
Protocol B: Routine Profiling (RP-HPLC)
Use this for: Checking for specific organic impurities during synthesis.[1]
System: Agilent 1260 Infinity II or equivalent.
Column: C18 (e.g., Zorbax Eclipse Plus),
mm, 3.5 m.
Mobile Phase:
A: 0.1% Phosphoric Acid in Water (pH ~2.5). Low pH suppresses ionization of the imidazole, sharpening peaks.
Detection: UV at 230 nm (Imidazole ring) and 280 nm (Aldehyde conjugation).
Flow Rate: 1.0 mL/min.
Temperature: 30°C.
Recommendation & Conclusion
For drug development professionals working with Ethyl 5-formyl-1H-imidazole-4-carboxylate :
Do not rely on the vendor's CoA if it is based solely on HPLC. The aldehyde functionality is too labile, and "Area %" is a deceptive metric for this class of compound.
Adopt qNMR for "Potency Assignment". When calculating stoichiometry for downstream reactions (e.g., Ribavirin analog synthesis), use the weight-corrected purity from qNMR to avoid yield losses.
Store at -20°C under Argon. The oxidation to the acid is autocatalytic in the presence of moisture and air.[1]
By shifting the analytical focus from separation (HPLC) to absolute quantification (qNMR), researchers can eliminate a major variable in their synthetic campaigns.
References
PubChem. (2025).[2][3] Ethyl 5-methyl-1H-imidazole-4-carboxylate Compound Summary. National Library of Medicine. Retrieved from [Link](Note: Cited for structural homology and imidazole physical properties).
Sielc Technologies. (2018). HPLC Method for Analysis of Imidazole Carboxylates. Retrieved from [Link].
MDPI. (2023). Head-to-Head Comparison of HPLC vs qNMR for Pharmaceutical Intermediates. Molecules. Retrieved from [Link].
The Unambiguous Arbiter: Confirming Molecular Structure with X-ray Crystallography
A Senior Application Scientist's Guide to Achieving Definitive Structural Elucidation In the relentless pursuit of novel chemical entities, from groundbreaking pharmaceuticals to advanced materials, the unambiguous confi...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Achieving Definitive Structural Elucidation
In the relentless pursuit of novel chemical entities, from groundbreaking pharmaceuticals to advanced materials, the unambiguous confirmation of a reaction product's three-dimensional structure is paramount. While a suite of analytical techniques provides valuable pieces of the molecular puzzle, Single-Crystal X-ray Diffraction (SC-XRD) stands as the gold standard, offering a definitive and high-resolution snapshot of atomic arrangement in the solid state.[1][2] This guide provides an in-depth exploration of SC-XRD for the structural confirmation of reaction products, comparing its capabilities with other common analytical methods and offering practical insights for researchers, scientists, and drug development professionals.
Why X-ray Crystallography? The Power of Unambiguous 3D Structure
Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal. NMR spectroscopy excels at elucidating the connectivity of atoms in a molecule, providing information about the chemical environment of nuclei.[3][4][5] Mass spectrometry provides the molecular weight of a compound and can offer clues about its structure through fragmentation patterns.[6][7][8] However, neither technique directly images the molecule in three-dimensional space.
X-ray crystallography, on the other hand, provides a direct determination of the three-dimensional arrangement of atoms within a crystal lattice.[2][9] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can calculate the electron density throughout the unit cell and, from that, the precise coordinates of each atom.[10][11] This yields a wealth of information, including:
Absolute Stereochemistry: Unambiguously determines the R/S configuration of chiral centers.[12][13]
Conformation: Reveals the specific spatial arrangement of atoms, including bond lengths, bond angles, and torsion angles.[11]
Intermolecular Interactions: Provides insights into how molecules pack in the solid state, revealing hydrogen bonds, van der Waals forces, and other non-covalent interactions.
This level of detail is often crucial in drug development, where subtle changes in stereochemistry can have profound effects on a molecule's biological activity and safety profile.
The Crystallographic Workflow: From Powder to Picture
The journey from a newly synthesized compound to a fully refined crystal structure is a multi-step process that demands both skill and patience. The quality of the final structure is intrinsically linked to the quality of the initial crystal.
Caption: The experimental workflow for determining a molecular structure by single-crystal X-ray diffraction.
Experimental Protocol: Growing High-Quality Single Crystals
The most significant bottleneck in small-molecule crystallography is often obtaining crystals suitable for diffraction.[9][14] Ideal crystals are single, well-formed, and typically 0.1-0.3 mm in at least one dimension.[15]
1. Purification:
Causality: Impurities can disrupt the ordered packing of molecules, inhibiting crystal growth or leading to poorly ordered crystals.
Protocol: Ensure the compound is of the highest possible purity (>95%), using techniques like column chromatography, recrystallization, or sublimation.
2. Solvent Selection:
Causality: The choice of solvent is critical as it influences solubility and the rate of crystal growth.[16]
Protocol: Screen a range of solvents in which the compound has moderate solubility. Highly soluble compounds tend to precipitate quickly, forming small or disordered crystals.
3. Crystallization Techniques:
Slow Evaporation:
Protocol: Dissolve the compound in a suitable solvent in a small vial. Cover the vial with a cap that has a small hole or with paraffin film punctured with a needle to allow for slow solvent evaporation over hours to weeks.[17][18]
Vapor Diffusion:
Protocol: Dissolve the compound in a solvent in which it is soluble. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystallization.
Cooling:
Protocol: Prepare a saturated or near-saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4°C), to induce crystallization.
A Comparative Analysis: X-ray Crystallography vs. Other Techniques
While SC-XRD provides the most definitive structural information, it is not always the most practical or necessary technique. A judicious choice of analytical methods is key to efficient research.
Feature
Single-Crystal X-ray Diffraction (SC-XRD)
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Information Provided
3D atomic structure, absolute configuration, conformation, bond lengths/angles
Atomic connectivity, chemical environment, relative stereochemistry
Crystal growth can be challenging and time-consuming[14][20]
Does not provide a direct 3D structure; limited for large molecules[19]
Does not provide stereochemical or conformational information
Decision-Making Logic: Choosing the Right Tool for the Job
The choice of analytical technique should be guided by the specific question being asked and the nature of the sample.
Caption: A decision-making flowchart for selecting the appropriate analytical technique for structure confirmation.
Trustworthiness and Validation: Ensuring the Integrity of Your Structure
A crystal structure is a model derived from experimental data, and like any model, it is subject to interpretation and potential errors.[21] It is crucial to critically evaluate the quality of a crystal structure before relying on its details.
Key Validation Metrics:
R-factor (R1): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit. As a rule of thumb, an R-factor of ~0.05 or lower for small molecules is considered good.
R-free: Calculated from a small subset of reflections that were not used in the refinement process.[9] It provides a less biased measure of the model's quality.
Goodness-of-Fit (GOF): Should be close to 1.0 for a well-refined structure.
Electron Density Map: Visual inspection of the final electron density map should show a good fit of the atomic model to the density.
It is also important to consider potential issues like crystallographic disorder, where a molecule or part of a molecule occupies multiple positions in the crystal lattice.[9] Failure to properly model disorder can lead to an incorrect interpretation of the structure.
Conclusion
In the landscape of chemical analysis, single-crystal X-ray diffraction holds a unique and powerful position. It provides the most definitive and detailed information about the three-dimensional structure of a molecule, making it an indispensable tool for confirming the outcome of a chemical reaction, especially in fields like drug discovery where stereochemistry and conformation are critical. While the process of growing suitable crystals can be a significant hurdle, the unambiguous nature of the resulting data often justifies the effort. By understanding the principles, workflow, and comparative strengths of X-ray crystallography, researchers can leverage this technique to its full potential, ensuring the structural integrity of their compounds and accelerating the pace of scientific discovery.
References
Comparison of NMR and X-ray crystallography.
X-ray Crystallography - Anton Paar Wiki.
Which Method is More Accurate for Protein Structure Determination: X-ray Diffraction or NMR? | MtoZ Biolabs.
7.3: X-ray Crystallography - Chemistry LibreTexts. Available at: [Link]
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. Available at: [Link]
X-ray Protein Crystallography - Physics LibreTexts. Available at: [Link]
The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction - Pulstec USA. Available at: [Link]
Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins. Available at: [Link]
Live from the Lab: What is Single Crystal X-Ray Diffraction? - YouTube. Available at: [Link]
Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. Available at: [Link]
What are the advantages and disadvantages of x-rays and electrons to study crystal structures? - Quora. Available at: [Link]
What are some typical challenges faced in X ray Crystallography roles - ZipRecruiter. Available at: [Link]
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC. Available at: [Link]
Single-crystal X-ray Diffraction - SERC (Carleton). Available at: [Link]
X-ray crystallography - Wikipedia. Available at: [Link]
X-Ray Crystallography vs. NMR Spectroscopy - News-Medical. Available at: [Link]
Limitations and lessons in the use of X-ray structural information in drug design - PMC. Available at: [Link]
Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. Available at: [Link]
Mass Spectrometry for Synthesis and Analysis - PubMed. Available at: [Link]
13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. Available at: [Link]
Common Problems in Protein X-ray Crystallography and How to Solve Them. Available at: [Link]
Introduction to X-Ray Powder Diffraction Data Analysis - ResearchGate. Available at: [Link]
How to Determine the R and S Configuration - Chemistry Steps. Available at: [Link]
Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. - Dr. B. B. Hegde First Grade College, Kundapura. Available at: [Link]
Getting crystals your crystallographer will treasure: a beginner's guide - PMC. Available at: [Link]
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available at: [Link]
Mass spectrometry - Wikipedia. Available at: [Link]
XRD data analysis: simple plotting and refinement in GSAS-II - YouTube. Available at: [Link]
X-ray Powder Diffraction Basics, Rietveld refinement and applications - LC3. Available at: [Link]
A Very Reliable Method for Determination of Absolute Configuration of Chiral Secondary Alcohols by 1H NMR Spectroscopy | Organic Letters - ACS Publications. Available at: [Link]
How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. Available at: [Link]
Mass Spectrometric Synthesis in the Undergraduate Organic Lab - Aston Labs. Available at: [Link]
Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. Available at: [Link]
Presentation title Single Crystal Diffraction: The Definitive Structural Technique - ORNL Neutron Sciences. Available at: [Link]
A Comparative Guide to the Anticancer Activity of N-Substituted Imidazole-4-Carboxylates
The relentless pursuit of novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, the imidazole ring has emerged as a privileged structure, forming the cor...
Author: BenchChem Technical Support Team. Date: February 2026
The relentless pursuit of novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, the imidazole ring has emerged as a privileged structure, forming the core of numerous bioactive compounds.[1][2] This guide provides an in-depth comparison of the anticancer activity of a specific class of these compounds: N-substituted imidazole-4-carboxylates. Drawing upon key experimental findings, we will dissect the structure-activity relationships that govern their cytotoxic potential and elucidate the molecular mechanisms that underpin their therapeutic promise. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
The Imidazole Scaffold: A Foundation for Anticancer Drug Design
The imidazole moiety, a five-membered heterocyclic aromatic ring containing two nitrogen atoms, is a versatile building block in medicinal chemistry.[3] Its unique electronic properties and ability to participate in various non-covalent interactions allow for the design of molecules that can effectively bind to and modulate the activity of biological targets crucial for cancer cell survival and proliferation.[1] Modifications to the imidazole ring, particularly at the N-1 and N-3 positions, can significantly influence the pharmacological profile of the resulting derivatives, offering a strategic avenue for optimizing their anticancer efficacy.[1]
Comparative Anticancer Activity of N-Substituted Imidazole-4-Carboxylates
Recent studies have focused on the synthesis and cytotoxic evaluation of a series of 5-amino-1-N-substituted-imidazole-4-carboxylates. The strategic placement of different substituents at the N-1 position has revealed a profound impact on their anticancer activity.
The Influence of N-Alkyl Substitution
A systematic investigation into N-alkyl substituted 5-amino-imidazole-4-carboxylates has demonstrated a clear structure-activity relationship. The length of the alkyl chain at the N-1 position plays a critical role in determining the cytotoxic potency.
A study by Ruzi et al. (2021) screened a series of these compounds against a panel of human cancer cell lines, including HeLa (cervical), HT-29 and HCT-15 (colon), A549 (lung), and MDA-MB-231 (breast) cancer cells. Their findings unequivocally identified the ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (referred to as 5e ) as the most potent derivative. This compound exhibited remarkable cytotoxicity, with IC50 values of 0.737 ± 0.05 µM against HeLa cells and 1.194 ± 0.02 µM against HT-29 cells after 72 hours of treatment. In contrast, derivatives with shorter alkyl chains showed significantly lower activity, underscoring the importance of a long lipophilic chain for enhanced anticancer efficacy.
Compound ID
N-Substituent
HeLa IC50 (µM)
HT-29 IC50 (µM)
5e
Dodecyl
0.737 ± 0.05
1.194 ± 0.02
Other Alkyls
Shorter Chains
>10
>10
Table 1: Comparative IC50 values of N-alkyl substituted 5-amino-imidazole-4-carboxylates against HeLa and HT-29 cancer cell lines. Data from Ruzi et al., 2021.[4]
While specific IC50 data for N-aryl and N-benzyl substituted imidazole-4-carboxylates is not as readily available in the current literature, the pronounced activity of the N-dodecyl derivative suggests that lipophilicity and the ability to interact with cellular membranes or hydrophobic pockets of target proteins are key determinants of anticancer activity in this chemical series.
Mechanistic Insights into Anticancer Action
The promising cytotoxicity of N-substituted imidazole-4-carboxylates, particularly the N-dodecyl derivative 5e , has prompted investigations into their mechanism of action. Experimental evidence points towards a multi-faceted approach involving the disruption of the cytoskeleton and the induction of programmed cell death (apoptosis).
Inhibition of Tubulin Polymerization
One of the key mechanisms identified for the anticancer activity of these compounds is the inhibition of tubulin polymerization. Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and ultimately lead to cell death. The anti-tubulin activity of derivative 5e provides a compelling explanation for its potent cytotoxic effects.
Induction of Apoptosis
Beyond their impact on the cytoskeleton, N-substituted imidazole-4-carboxylates have been shown to induce apoptosis in cancer cells.[4] This programmed cell death is a critical process for eliminating damaged or unwanted cells and is a hallmark of effective anticancer therapies.
The apoptotic pathway initiated by these compounds appears to involve the intrinsic, or mitochondrial, pathway. Studies on the related compound, 5-aminoimidazole-4-carboxamide riboside (AICAR), have shown that it can induce the release of cytochrome c from the mitochondria, a key initiating event in the intrinsic apoptotic cascade.[4][5] This release is often regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.[2][6] An increased Bax/Bcl-2 ratio is a common indicator of apoptosis induction.[1]
Following cytochrome c release, a cascade of caspase activation ensues. Evidence suggests the involvement of caspase-9 , the initiator caspase in the intrinsic pathway, and caspase-3 , a key executioner caspase.[5][7] Activated caspase-3 is responsible for cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes associated with apoptosis.[8]
Figure 1: Proposed mechanism of action for N-dodecyl imidazole-4-carboxylate.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential. The following sections outline the methodologies for key assays used to evaluate the anticancer activity of N-substituted imidazole-4-carboxylates.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
Compound Treatment: Treat the cells with various concentrations of the N-substituted imidazole-4-carboxylate derivatives for the desired time period (e.g., 72 hours).
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Figure 2: Workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V-FITC/PI Staining by Flow Cytometry
This assay differentiates between viable, apoptotic, and necrotic cells.
Protocol:
Cell Treatment: Treat cells with the imidazole-4-carboxylate derivative at its IC50 concentration for a specified time.
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compounds on tubulin polymerization.
Protocol:
Reaction Setup: In a 96-well plate, add purified tubulin to a polymerization buffer containing GTP.
Compound Addition: Add the N-substituted imidazole-4-carboxylate derivative or a control compound (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor).
Fluorescence Monitoring: Monitor the change in fluorescence over time at 37°C using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.[9][10]
Conclusion and Future Directions
The N-substituted imidazole-4-carboxylates represent a promising class of anticancer agents. The structure-activity relationship studies clearly indicate that a long N-alkyl chain, specifically a dodecyl group, significantly enhances cytotoxic activity. The mechanism of action appears to be a dual-pronged attack involving the disruption of microtubule dynamics and the induction of apoptosis through the intrinsic pathway.
Future research should focus on expanding the library of these compounds to include a wider variety of N-substituents, including aryl and benzyl groups, to further refine the structure-activity relationship. In-depth studies are also warranted to precisely map the signaling pathways involved in apoptosis induction and to identify the specific molecular targets of these compounds. The promising in vitro data for the N-dodecyl derivative 5e makes it a strong candidate for further preclinical evaluation in in vivo cancer models.
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